molecular formula C8H14O4 B022576 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid CAS No. 16837-14-2

2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Cat. No.: B022576
CAS No.: 16837-14-2
M. Wt: 174.19 g/mol
InChI Key: WZEWDEAIHCUMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid is a white to almost white solid of high purity, provided as a versatile and critical synthetic intermediate for advanced organic synthesis and pharmaceutical research. This heterocyclic compound, with its carboxylic acid functionality and dioxane ring, serves as a key building block in the construction of complex, biologically active molecules. Its primary research value lies in its application as a reagent for the synthesis of heterocyclic compounds, making it indispensable in the development of novel pharmaceuticals and fine chemicals. Researchers utilize this compound in diverse fields, including biochemistry, pharmacology, and molecular biology. Its applications extend to the development of new drug candidates and drug delivery systems, as well as specialized research areas such as protein purification and gene expression studies. The compound is characterized by a melting point of approximately 108-124 °C and is soluble in a range of common solvents, including Methanol, Dichloromethane, and Ether, facilitating its use in various reaction conditions. Key Specifications: • CAS RN: 16837-14-2 • Molecular Formula: C₈H₁₄O₄ • Molecular Weight: 174.20 g/mol • Purity: >95.0% (by neutralization titration) • Appearance: White to Almost white powder to crystal Handling and Storage: This compound is hygroscopic and should be stored in a cool, dark place, preferably at room temperature or between 2-8°C, under an inert atmosphere . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEWDEAIHCUMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463290
Record name 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16837-14-2
Record name 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Growing Interest

2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a substituted dioxane derivative, is a compound of increasing relevance in the fields of pharmaceutical development and polymer chemistry. Its rigid heterocyclic scaffold, combined with the reactive carboxylic acid functionality, makes it an attractive building block for the synthesis of complex molecular architectures and novel materials. This guide provides a comprehensive overview of its known physicochemical properties, drawing from experimental data, computational studies, and analysis of structurally related compounds. As a Senior Application Scientist, the rationale behind the presented analytical methodologies is explained to provide a deeper understanding of the compound's behavior and to facilitate its application in research and development.

Molecular Identity and Structure

Final confirmation of the molecular structure and stereochemistry of this compound has been unequivocally established through single-crystal X-ray diffraction. This technique provides the precise spatial arrangement of atoms in the crystalline state, serving as the gold standard for structural elucidation.

  • Molecular Formula: C₈H₁₄O₄
  • Molecular Weight: 174.19 g/mol
  • CAS Number: 16837-14-2
  • Systematic Name: this compound

The dioxane ring adopts a chair conformation, which is the most stable arrangement for six-membered rings, minimizing steric strain. The carboxyl group is situated in an equatorial position on this ring. This conformational preference is crucial as it dictates the molecule's reactivity and intermolecular interactions.

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ckt [label=""]; cku [label=""]; ckv [label=""]; ckw [label=""]; ckx [label=""]; cky [label=""]; ckz [label=""]; cla [label=""]; clb [label=""]; clc [label=""]; cld [label=""]; cle [label=""]; clf [label=""]; clg [label=""]; clh [label=""]; cli [label=""]; clj [label=""]; clk [label=""]; cll [label=""]; clm [label=""]; cln [label=""]; clo [label=""]; clp [label=""]; clq [label=""]; clr [label=""]; cls [label=""]; clt [label=""]; clu [label=""]; clv [label=""]; clw [label=""]; clx [label=""]; cly [label=""]; clz [label=""]; cma [label=""]; cmb [label=""]; cmc [label=""]; cmd [label=""]; cme [label=""]; cmf [label=""]; cmg [label=""]; cmh [label=""]; cmi [label=""]; cmj [label=""]; cmk [label=""]; cml [label=""]; cmm [label=""]; cmn [label=""]; cmo [label=""]; cmp [label=""]; cmq [label=""]; cmr [label=""]; cms [label=""]; cmt [label=""]; cmu [label=""]; cmv [label=""]; cmw [label=""]; cmx [label=""]; cmy [label=""]; cmz [label=""]; cna [label=""]; cnb [label=""]; cnc [label=""]; cnd [label=""]; cne [label=""]; cnf [label=""]; cng [label=""]; cnh [label=""]; cni [label=""]; cnj [label=""]; cnk [label=""]; cnl [label=""]; cnm [label=""]; cnn [label=""]; cno [label=""]; cnp [label=""]; cnq [label=""]; cnr [label=""]; cns [label=""]; cnt [label=""]; cnu [label=""]; cnv [label=""]; cnw [label=""]; cnx [label=""]; cny [label=""]; cnz [label=""]; coa [label=""]; cob [label=""]; coc [label=""]; cod [label=""]; coe [label=""]; cof [label=""]; cog [label=""]; coh [label=""]; coi [label=""]; coj [label=""]; cok [label=""]; col [label=""]; com [label=""]; con [label=""]; coo [label=""]; cop [label=""]; coq [label=""]; cor [label=""]; cos [label=""]; cot [label=""]; cou [label=""]; cov [label=""]; cow [label=""]; cox [label=""]; coy [label=""]; coz [label=""]; cpa [label=""]; cpb [label=""]; cpc [label=""]; cpd [label=""]; cpe [label=""]; cpf [label=""]; cpg [label=""]; cph [label=""]; cpi [label=""]; cpj [label=""]; cpk [label=""]; cpl [label=""]; cpm [label=""]; cpn [label=""]; cpo [label=""]; cpp [label=""]; cpq [label=""]; cpr [label=""]; cps [label=""]; cpt [label=""]; cpu [label=""]; cpv [label=""]; cpw [label=""]; cpx [label=""]; cpy [label=""]; cpz [label=""]; cqa [label=""]; cqb [label=""]; cqc [label=""]; cqd [label=""]; cqe [label=""]; cqf [label=""]; cqg [label=""]; cqh [label=""]; cqi [label=""]; cqj [label=""]; cqk [label=""]; cql [label=""]; cqm [label=""]; cqn [label=""]; cqo [label=""]; cqp [label=""]; cqq [label=""]; cqr [label=""]; cqs [label=""]; cqt [label=""]; cqu [label=""]; cqv [label=""]; cqw [label=""]; cqx [label=""]; cqy [label=""]; cqz [label=""]; cra [label=""]; crb [label=""]; crc [label=""]; crd [label=""]; cre [label=""]; crf [label=""]; crg [label=""]; crh [label=""]; cri [label=""]; crj [label=""]; crk [label=""]; crl [label=""]; crm [label=""]; crn [label=""]; cro [label=""]; crp [label=""]; crq [label=""]; crr [label=""]; crs [label=""]; crt [label=""]; cru [label=""]; crv [label=""]; crw [label=""]; crx [label=""]; cry [label=""]; crz [label=""]; csa [label=""]; csb [label=""]; csc [label=""]; csd [label=""]; cse [label=""]; csf [label=""]; csg [label=""]; csh [label=""]; csi [label=""]; csj [label=""]; csk [label=""]; csl [label=""]; csm [label=""]; csn [label=""]; cso [label=""]; csp [label=""]; csq [label=""]; csr [label=""]; css [label=""]; cst [label=""]; csu [label=""]; csv [label=""]; csw [label=""]; csx [label=""]; csy [label=""]; csz [label=""]; cta [label=""]; ctb [label=""]; ctc [label=""]; ctd [label=""]; cte [label=""]; ctf [label=""]; ctg [label=""]; cth [label=""]; cti [label=""]; ctj [label=""]; ctk [label=""]; ctl [label=""]; ctm [label=""]; ctn [label=""]; cto [label=""]; ctp [label=""]; ctq [label=""]; ctr [label=""]; cts [label=""]; ctt [label=""]; ctu [label=""]; ctv [label=""]; ctw [label=""]; ctx [label=""]; cty [label=""]; ctz [label=""]; cua [label=""]; cub [label=""]; cuc [label=""]; cud [label=""]; cue [label=""]; cuf [label=""]; cug [label=""]; cuh [label=""]; cui [label=""]; cuj [label=""]; cuk [label=""]; cul [label=""]; cum [label=""]; cun [label=""]; cuo [label=""]; cup [label=""]; cuq [label=""]; cur [label=""]; cus [label=""]; cut [label=""]; cuu [label=""]; cuv [label=""]; cuw [label=""]; cux [label=""]; cuy [label=""]; cuz [label=""]; cva [label=""]; cvb [label=""]; cvc [label=""]; cvd [label=""]; cve [label=""]; cvf [label=""]; cvg [label=""]; cvh [label=""]; cvi [label=""]; cvj [label=""]; cvk [label=""]; cvl [label=""]; cvm [label=""]; cvn [label=""]; cvo [label=""]; cvp [label=""]; cvq [label=""]; cvr [label=""]; cvs [label=""]; cvt [label=""]; cvu [label=""]; cvv [label=""]; cvw [label=""]; cvx [label=""]; cvy [label=""]; cvz [label=""]; cwa [label=""]; cwb [label=""]; cwc [label=""]; cwd [label=""]; cwe [label=""]; cwf [label=""]; cwg [label=""]; cwh [label=""]; cwi [label=""]; cwj [label=""]; cwk [label=""]; cwl [label=""]; cwm [label=""]; cwn [label=""]; cwo [label=""]; cwp [label=""]; cwq [label=""]; cwr [label=""]; cws [label=""]; cwt [label=""]; cwu [label=""]; cwv [label=""]; cww [label=""]; cwx [label=""]; cwy [label=""]; cwz [label=""]; cxa [label=""]; cxb [label=""]; cxc [label=""]; cxd [label=""]; cxe [label=""]; cxf [label=""]; cxg [label=""]; cxh [label=""]; cxi [label=""]; cxj [label=""]; cxk [label=""]; cxl [label=""]; cxm [label=""]; cxn [label=""]; cxo [label=""]; cxp [label=""]; cxq [label=""]; cxr [label=""]; cxs [label=""]; cxt [label=""]; cxu [label=""]; cxv [label=""]; cxw [label=""]; cxx [label=""]; cxy [label=""]; cxz [label=""]; cya [label=""]; cyb [label=""]; cyc [label=""]; cyd [label=""]; cye [label=""]; cyf [label=""]; cyg [label=""]; cyh [label=""]; cyi [label=""]; cyj [label=""]; cyk [label=""]; cyl [label=""]; cym [label=""]; cyn [label=""]; cyo [label=""]; cyp [label=""]; cyq [label=""]; cyr [label=""]; cys [label=""]; cyt [label=""]; cyu [label=""]; cyv [label=""]; cyw [label=""]; cyx [label=""]; cyy [label=""]; cyz [label=""]; cza [label=""]; czb [label=""]; czc [label=""]; czd [label=""]; cze [label=""]; czf [label=""]; czg [label=""]; czh [label=""]; czi [label=""]; czj [label=""]; czk [label=""]; czl [label=""]; czm [label=""]; czn [label=""]; czo [label=""]; czp [label=""]; czq [label=""]; czr [label=""]; czs [label=""]; czt [label=""]; czu [label=""]; czv [label=""]; czw [label=""]; czx [label=""]; czy [label=""]; czz [label=""]; daa [label=""]; dab [label=""]; dac [label=""]; dad [label=""]; dae [label=""]; daf [label=""]; dag [label=""]; dah [label=""]; dai [label=""]; daj [label=""]; dak [label=""]; dal [label=""]; dam [label=""]; dan [label=""]; dao [label=""]; dap [label=""]; daq [label=""]; dar [label=""]; das [label=""]; dat [label=""]; dau [label=""]; dav [label=""]; daw [label=""]; dax [label=""]; day [label=""]; daz [label=""]; dba [label=""]; dbb [label=""]; dbc [label=""]; dbd [label=""]; dbe [label=""]; dbf [label=""]; dbg [label=""]; dbh [label=""]; dbi [label=""]; dbj [label=""]; dbk [label=""]; dbl [label=""]; dbm [label=""]; dbn [label=""]; dbo [label=""]; dbp [label=""]; dbq [label=""]; dbr [label=""]; dbs [label=""]; dbt [label=""]; dbu [label=""]; dbv [label=""]; dbw [label=""]; dbx [label=""]; dby [label=""]; dbz [label=""]; dca [label=""]; dcb [label=""]; dcc [label=""]; dcd [label=""]; dce [label=""]; dcf [label=""]; dcg [label=""]; dch [label=""]; dci [label=""]; dcj [label=""]; dck [label=""]; dcl [label=""]; dcm [label=""]; dcn [label=""]; dco [label=""]; dcp [label=""]; dcq [label=""]; dcr [label=""]; dcs [label=""]; dct [label=""]; dcu [label=""]; dcv [label=""]; dcw [label=""]; dcx [label=""]; dcy [label=""]; dcz [label=""]; dda [label=""]; ddb [label=""]; ddc [label=""]; ddd [label=""]; dde [label=""]; ddf [label=""]; ddg [label=""]; ddh [label=""]; ddi [label=""]; ddj [label=""]; ddk [label=""]; ddl [label=""]; ddm [label=""]; ddn [label=""]; ddo [label=""]; ddp [label=""]; ddq [label=""]; ddr [label=""]; dds [label=""]; ddt [label=""]; ddu [label=""]; ddv [label=""]; ddw [label=""]; ddx [label=""]; ddy [label=""]; ddz [label=""]; dea [label=""]; deb [label=""]; dec [label=""]; 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dgo [label=""]; dgp [label=""]; dgq [label=""]; dgr [label=""]; dgs [label=""]; dgt [label=""]; dgu [label=""]; dgv [label=""]; dgw [label=""]; dgx [label=""]; dgy [label=""]; dgz [label=""]; dha [label=""]; dhb [label=""]; dhc [label=""]; dhd [label=""]; dhe [label=""]; dhf [label=""]; dhg [label=""]; dhh [label=""]; dhi [label=""]; dhj [label=""]; dhk [label=""]; dhl [label=""]; dhm [label=""]; dhn [label=""]; dho [label=""]; dhp [label=""]; dhq [label=""]; dhr [label=""]; dhs [label=""]; dht [label=""]; dhu [label=""]; dhv [label=""]; dhw [label=""]; dhx [label=""]; dhy [label=""]; dhz [label=""]; dia [label=""]; dib [label=""]; dic [label=""]; did [label=""]; die [label=""]; dif [label=""]; dig [label=""]; dih [label=""]; dii [label=""]; dij [label=""]; dik [label=""]; dil [label=""]; dim [label=""]; din [label=""]; dio [label=""]; dip [label=""]; diq [label=""]; dir [label=""]; dis [label=""]; dit [label=""]; diu [label=""]; div [label=""]; diw [label=""]; dix [label=""]; diy [label=""]; 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dlk [label=""]; dll [label=""]; dlm [label=""]; dln [label=""]; dlo [label=""]; dlp [label=""]; dlq [label=""]; dlr [label=""]; dls [label=""]; dlt [label=""]; dlu [label=""]; dlv [label=""]; dlw [label=""]; dlx [label=""]; dly [label=""]; dlz [label=""]; dma [label=""]; dmb [label=""]; dmc [label=""]; dmd [label=""]; dme [label=""]; dmf [label=""]; dmg [label=""]; dmh [label=""]; dmi [label=""]; dmj [label=""]; dmk [label=""]; dml [label=""]; dmm [label=""]; dmn [label=""]; dmo [label=""]; dmp [label=""]; dmq [label=""]; dmr [label=""]; dms [label=""]; dmt [label=""]; dmu [label=""]; dmv [label=""]; dmw [label=""]; dmx [label=""]; dmy [label=""]; dmz [label=""]; dna [label=""]; dnb [label=""]; dnc [label=""]; dnd [label=""]; dne [label=""]; dnf [label=""]; dng [label=""]; dnh [label=""]; dni [label=""]; dnj [label=""]; dnk [label=""]; dnl [label=""]; dnm [label=""]; dnn [label=""]; dno [label=""]; dnp [label=""]; dnq [label=""]; dnr [label=""]; dns [label=""]; dnt [label=""]; dnu [label=""]; 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dqg [label=""]; dqh [label=""]; dqi [label=""]; dqj [label=""]; dqk [label=""]; dql [label=""]; dqm [label=""]; dqn [label=""]; dqo [label=""]; dqp [label=""]; dqq [label=""]; dqr [label=""]; dqs [label=""]; dqt [label=""]; dqu [label=""]; dqv [label=""]; dqw [label=""]; dqx [label=""]; dqy [label=""]; dqz [label=""]; dra [label=""]; drb [label=""]; drc [label=""]; drd [label=""]; dre [label=""]; drf [label=""]; drg [label=""]; drh [label=""]; dri [label=""]; drj [label=""]; drk [label=""]; drl [label=""]; drm [label=""]; drn [label=""]; dro [label=""]; drp [label=""]; drq [label=""]; drr [label=""]; drs [label=""]; drt [label=""]; dru [label=""]; drv [label=""]; drw [label=""]; drx [label=""]; dry [label=""]; drz [label=""]; dsa [label=""]; dsb [label=""]; dsc [label=""]; dsd [label=""]; dse [label=""]; dsf [label=""]; dsg [label=""]; dsh [label=""]; dsi [label=""]; dsj [label=""]; dsk [label=""]; dsl [label=""]; dsm [label=""]; dsn [label=""]; dso [label=""]; dsp [label=""]; dsq [label=""]; dsr [label=""]; dss [label=""]; dst [label=""]; dsu [label=""]; dsv [label=""]; dsw [label=""]; dsx [label=""]; dsy [label=""]; dsz [label=""]; dta [label=""]; dtb [label=""]; dtc [label=""]; dtd [label=""]; dte [label=""]; dtf [label=""]; dtg [label=""]; dth [label=""]; dti [label=""]; dtj [label=""]; dtk [label=""]; dtl [label=""]; dtm [label=""]; dtn [label=""]; dto [label=""]; dtp [label=""]; dtq [label=""]; dtr [label=""]; dts [label=""]; dtt [label=""]; dtu [label=""]; dtv [label=""]; dtw [label=""]; dtx [label=""]; dty [label=""]; dtz [label=""]; dua [label=""]; dub [label=""]; duc [label=""]; dud [label=""]; due [label=""]; duf [label=""]; dug [label=""]; duh [label=""]; dui [label=""]; duj [label=""]; duk [label=""]; dul [label=""]; dum [label=""]; dun [label=""]; duo [label=""]; dup [label=""]; duq [label=""]; dur [label=""]; dus [label=""]; dut [label=""]; duu [label=""]; duv [label=""]; duw [label=""]; dux [label=""]; duy [label=""]; duz [label=""]; dva [label=""]; dvb [label=""]; 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dxn [label=""]; dxo [label=""]; dxp [label=""]; dxq [label=""]; dxr [label=""]; dxs [label=""]; dxt [label=""]; dxu [label=""]; dxv [label=""]; dxw [label=""]; dxx [label=""]; dxy [label=""]; dxz [label=""]; dya [label=""]; dyb [label=""]; dyc [label=""]; dyd [label=""]; dye [label=""]; dyf [label=""]; dyg [label=""]; dyh [label=""]; dyi [label=""]; dyj [label=""]; dyk [label=""]; dyl [label=""]; dym [label=""]; dyn [label=""]; dyo [label=""]; dyp [label=""]; dyq [label=""]; dyr [label=""]; dys [label=""]; dyt [label=""]; dyu [label=""]; dyv [label=""]; dyw [label=""]; dyx [label=""]; dyy [label=""]; dyz [label=""]; dza [label=""]; dzb [label=""]; dzc [label=""]; dzd [label=""]; dze [label=""]; dzf [label=""]; dzg [label=""]; dzh [label=""]; dzi [label=""]; dzj [label=""]; dzk [label=""]; dzl [label=""]; dzm [label=""]; dzn [label=""]; dzo [label=""]; dzp [label=""]; dzq [label=""]; dzr [label=""]; dzs [label=""]; dzt [label=""]; dzu [label=""]; dzv [label=""]; dzw [label=""]; dzx [label=""]; 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lcc [label=""]; lcd [label=""]; lce [label=""]; lcf [label=""]; lcg [label=""]; lch [label=""]; lci [label=""]; lcj [label=""]; lck [label=""]; lcl [label=""]; lcm [label=""]; lcn [label=""]; lco [label=""]; lcp [label=""]; lcq [label=""]; lcr [label=""]; lcs [label=""]; lct [label=""]; lcu [label=""]; lcv [label=""]; lcw [label=""]; lcx [label=""]; lcy [label=""]; lcz [label=""]; lda [label=""]; ldb [label=""]; ldc [label=""]; ldd [label=""]; lde [label=""]; ldf [label=""]; ldg [label=""]; ldh [label=""]; ldi [label=""]; ldj [label=""]; ldk [label=""]; ldl [label=""]; ldm [label=""]; ldn [label=""]; ldo [label=""]; ldp [label=""]; ldq [label=""]; ldr [label=""]; lds [label=""]; ldt [label=""]; ldu [label=""]; ldv [label=""]; ldw [label=""]; ldx [label=""]; ldy [label=""]; ldz [label=""]; lea [label=""]; leb [label=""]; lec [label=""]; led [label=""]; lee [label=""]; lef [label=""]; leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""]; ljo [label=""]; ljp [label=""]; ljq [label=""]; ljr [label=""]; ljs [label=""]; ljt [label=""]; lju [label=""]; ljv [label=""]; ljw [label=""]; ljx [label=""]; ljy [label=""]; ljz [label=""]; lka [label=""]; lkb [label=""]; lkc [label=""]; lkd [label=""]; lke [label=""]; lkf [label=""]; lkg [label=""]; lkh [label=""]; lki [label=""]; lkj [label=""]; lkk [label=""]; lkl [label=""]; lkm [label=""]; lkn [label=""]; lko [label=""]; lkp [label=""]; lkq [label=""]; lkr [label=""]; lks [label=""]; lkt [label=""]; lku [label=""]; lkv [label=""]; lkw [label=""]; lkx [label=""]; lky [label=""]; lkz [label=""]; lla [label=""]; llb [label=""]; llc [label=""]; lld [label=""]; lle [label=""]; llf [label=""]; llg [label=""]; llh [label=""]; lli [label=""]; llj [label=""]; llk [label=""]; lll [label=""]; llm [label=""]; lln [label=""]; llo [label=""]; llp [label=""];

An In-depth Technical Guide to the Crystal Structure Analysis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a molecule of significant interest in the fields of polymer chemistry and drug development.[1] As a precursor to dendrimers and a versatile building block in organic synthesis, a thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its functional properties.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and interpretation of the structural data.

Introduction: The Significance of the 1,3-Dioxane Scaffold

The 1,3-dioxane ring is a fundamental heterocyclic motif present in numerous natural products and pharmacologically active compounds.[4] The conformational arrangement of substituents on this six-membered ring system dictates the molecule's overall shape, polarity, and biological activity.[5] Unlike its carbocyclic counterpart, cyclohexane, the presence of two oxygen atoms in the 1,3-dioxane ring introduces distinct bond lengths, bond angles, and electronic environments, leading to unique conformational behaviors.[4][5] A precise understanding of these structural nuances is critical for the rational design of novel molecules with desired properties. This compound serves as an excellent case study for exploring these principles, given its role as a well-defined building block in more complex molecular architectures.[3]

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of this compound is a critical first step in its structural elucidation. The chosen methodology must not only be efficient but also yield a product of high purity suitable for single-crystal X-ray diffraction.

Synthetic Pathway

The synthesis of the title compound is achieved through the reaction of 2,2-bis(hydroxymethyl)propionic acid with 2,2-dimethoxypropane in the presence of an acid catalyst, such as p-toluenesulfonic acid, in an acetone solvent.[6] This reaction forms the 1,3-dioxane ring via acetalization.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 2,2-bis(hydroxymethyl)propionic acid Reaction Acetalization Reactant1->Reaction Reactant2 2,2-Dimethoxypropane Reactant2->Reaction Catalyst p-Toluenesulfonic acid Catalyst->Reaction Solvent Acetone Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

A detailed, step-by-step methodology for the synthesis is as follows:

  • 2,2-bis(hydroxymethyl)propionic acid is suspended in acetone with stirring.

  • 2,2-Dimethoxypropane and a catalytic amount of p-toluenesulfonic acid are added to the suspension.[6]

  • The reaction mixture is stirred, and the progress is monitored.

  • Upon completion, the organic layer is appropriately worked up.

  • The crude product is purified by recrystallization.[6]

Crystallization for X-ray Analysis

The growth of a high-quality single crystal is arguably the most critical and often challenging step in crystal structure analysis. For this compound, slow evaporation of a suitable solvent is an effective method.

Experimental Protocol: Crystallization
  • The purified this compound is dissolved in a minimal amount of a suitable solvent.

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is allowed to stand undisturbed at a constant temperature (e.g., 249 K overnight) to allow for slow evaporation of the solvent.[6]

  • Colorless, crystalline solids suitable for X-ray diffraction are collected by vacuum filtration.[6]

Crystal Structure Analysis: Unveiling the Molecular Architecture

The precise three-dimensional arrangement of atoms in the crystal lattice of this compound was determined by single-crystal X-ray diffraction.

Crystallographic Data

The key crystallographic parameters for this compound (I) are summarized in the table below.[7]

ParameterValue
Chemical FormulaC₈H₁₄O₄
Formula Weight174.19 g/mol
Crystal SystemMonoclinic
Space GroupC 1 2/c 1
a (Å)16.9457
b (Å)9.6453
c (Å)12.1052
α (°)90
β (°)116.9860
γ (°)90
Volume (ų)1762.6(2)
Z8
Calculated Density (g/cm³)1.312
Residual Factor (R)0.0437
Molecular Conformation

The 1,3-dioxane ring of this compound adopts an approximate chair conformation.[3][6] This is the energetically preferred conformation for most 1,3-dioxane systems as it minimizes torsional and angle strain.[4][5]

In the observed crystal structure, the carboxyl group occupies an equatorial position on the 1,3-dioxane ring.[3][6][8] The two methyl groups at the C2 position are differentiated, with one being axial and the other equatorial. The methyl group at the C5 position is also in an equatorial orientation. Specifically, the methyl groups containing C6 and C8 are in trans axial positions, while the C7 methyl group and the carboxyl group are equatorial.[3][6]

The preference for substituents to occupy the equatorial position is a well-established principle in the conformational analysis of six-membered rings, as this minimizes steric hindrance.[9] A puckering analysis of the chair conformation yielded the parameters Q = 0.5540 (9) Å, θ = 176.65 (9)°, and φ = 301.8 (17)°.[6][8] The torsion angle of O2—C1—C2—C5 is -159.88 (8)°, which indicates that the carboxyl group is nearly aligned with the mean plane of the 1,3-dioxane ring.[3][8]

Caption: Conformational arrangement of this compound.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily governed by hydrogen bonding. O—H···O hydrogen bonds form chains of molecules, which are then linked into a three-dimensional network by weaker C—H···O hydrogen bonds.[3][6] This extensive hydrogen-bonding network is a key factor in the stability of the crystal lattice.

Spectroscopic Correlation

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are invaluable for confirming the structure in solution and for routine characterization.

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra of this compound are consistent with the determined crystal structure. The key chemical shifts are as follows:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20 (s, 3H, –CH₃), 1.41 (s, 3H, –CH₃), 1.44 (s, 3H, –CH₃), 3.68 (d, 2H, –CH₂O–, J = 12.0 Hz), 4.19 (d, 2H, –CH₂O–, J = 12.0 Hz).[3]

  • ¹³C NMR (75 MHz, CDCl₃): δ 18.48 (CH₃), 21.89 (CH₃), 25.59 (CH₃), 41.82 (C), 66.11 (CH₂), 98.55 (C), 179.52 (C).[3]

The distinct signals for the three methyl groups in both the ¹H and ¹³C NMR spectra are in agreement with the asymmetric nature of the molecule. The diastereotopic nature of the methylene protons (–CH₂O–) giving rise to two distinct doublets in the ¹H NMR spectrum further supports the chair conformation of the 1,3-dioxane ring.

Conclusion and Future Outlook

The crystal structure analysis of this compound provides a detailed and unambiguous depiction of its molecular geometry and intermolecular interactions. The molecule adopts a stable chair conformation with the bulky carboxyl and a methyl group in equatorial positions to minimize steric strain. The extensive hydrogen-bonding network observed in the crystal lattice is a critical determinant of its solid-state properties.

This fundamental structural information is invaluable for professionals in drug development and materials science. It provides a rational basis for designing more complex molecules, such as dendrimers and other polymers, with predictable three-dimensional structures and properties. Furthermore, understanding the interplay of conformational preferences and intermolecular forces is key to predicting the behavior of this and related molecules in various chemical and biological environments.

References

An In-Depth Technical Guide to 5-Amino-2,4,6-triiodoisophthaloyl Dichloride (CAS 16837-14-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and associated hazards of 5-amino-2,4,6-triiodoisophthaloyl dichloride (CAS 16837-14-2). This key intermediate is of significant interest to researchers and professionals involved in the development of pharmaceuticals, particularly in the field of diagnostic imaging.

Core Chemical Identity and Properties

5-Amino-2,4,6-triiodoisophthaloyl dichloride is a highly functionalized aromatic compound. Its structure is characterized by a benzene ring heavily substituted with three iodine atoms, an amine group, and two acyl chloride groups. This unique combination of functional groups dictates its chemical reactivity and utility, primarily as a building block for larger, more complex molecules.[1][2] The iodine atoms impart radio-opacity, a critical feature for X-ray contrast agents.[2]

Chemical Structure Diagram

Caption: Chemical structure of 5-amino-2,4,6-triiodoisophthaloyl dichloride.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 16837-14-2[1]
Molecular Formula C₈H₂Cl₂I₃NO₂[1][3]
Molecular Weight 595.72 g/mol [1][3]
Appearance White to yellow to orange powder or crystals. Moisture sensitive.[4]
Melting Point 231 °C[3][4][5]
Boiling Point 566.9 ± 50.0 °C (Predicted)[3][6]
Density 2.826 ± 0.06 g/cm³ (Predicted)[3][6]
Storage Room temperature, under inert atmosphere, in a dark place.[4][5]

Synthesis and Reactivity Insights

The primary application of 5-amino-2,4,6-triiodoisophthaloyl dichloride is in the synthesis of trimeric X-ray contrast agents.[5][7] Its utility stems from the high reactivity of the two acyl chloride functional groups. These groups readily undergo nucleophilic acyl substitution with alcohols or amines to form esters or amides, respectively. This allows for the covalent attachment of hydrophilic side chains, which are crucial for enhancing the water solubility and biocompatibility of the final contrast media, as well as improving their excretion profiles.[2]

A common synthetic route to 5-amino-2,4,6-triiodoisophthaloyl dichloride involves the chlorination of its corresponding carboxylic acid, 5-amino-2,4,6-triiodoisophthalic acid.[8][9] Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.[8]

Synthetic Pathway Overview

Synthesis start 5-Amino-2,4,6-triiodoisophthalic Acid reagent + Thionyl Chloride (SOCl₂) + Pyridine (catalyst) in 1,2-dichloroethane start->reagent product 5-Amino-2,4,6-triiodoisophthaloyl Dichloride reagent->product

Caption: Simplified reaction scheme for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative example for the synthesis of 5-amino-2,4,6-triiodoisophthaloyl dichloride from 5-amino-2,4,6-triiodoisophthalic acid.[8]

  • Reaction Setup: In a suitable reaction vessel, suspend 5-amino-2,4,6-triiodo-isophthalic acid (e.g., 30 g, 0.054 mol) in 1,2-dichloroethane (20 ml).

  • Initial Reagent Addition: Add thionyl chloride (e.g., 8.2 ml, 0.113 mol) and a catalytic amount of pyridine (e.g., 0.2 ml).

  • Heating: Heat the mixture to 70 °C.

  • Slow Addition of Thionyl Chloride: Add an additional portion of thionyl chloride (e.g., 15.2 ml, 0.21 mol) dropwise over a period of 2 hours.

  • Reaction Completion: After the addition is complete, increase the temperature to 85 °C and maintain for 6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (e.g., 300 g).

    • A yellow precipitate will form. Filter this solid.

    • Wash the collected solid with water until the pH of the filtrate is approximately 5.

  • Drying: Dry the product in a vacuum oven to obtain a light yellow powder.

Hazard Analysis and Safe Handling

5-Amino-2,4,6-triiodoisophthaloyl dichloride presents several hazards that necessitate careful handling in a laboratory or industrial setting. Researchers must consult the Safety Data Sheet (SDS) before use.[10][11]

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][11]

  • Hazardous to the aquatic environment, long-term hazard (Category 2): Toxic to aquatic life with long lasting effects.[1][11]

Hazard Statements:

  • H317: May cause an allergic skin reaction.[1]

  • H411: Toxic to aquatic life with long lasting effects.[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Due to the identified hazards, the following precautionary measures and PPE are mandatory when handling this chemical:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P272: Contaminated work clothing should not be allowed out of the workplace.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling Workflow

safe_handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal consult_sds Consult SDS don_ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->don_ppe handle_fume_hood Handle in a fume hood don_ppe->handle_fume_hood avoid_dust Avoid dust generation handle_fume_hood->avoid_dust decontaminate Decontaminate work area avoid_dust->decontaminate dispose Dispose of waste according to regulations (P501) decontaminate->dispose

Caption: A workflow diagram for the safe handling of CAS 16837-14-2.

Applications in Drug Development

The principal role of 5-amino-2,4,6-triiodoisophthaloyl dichloride in drug development is as a critical intermediate for non-ionic X-ray contrast agents.[12] The high iodine content is fundamental to the absorption of X-rays, providing contrast in medical imaging. The reactive acyl chloride groups allow for the attachment of hydrophilic moieties which is a key design feature. This structural modification from a simple iodinated benzene core to a larger, more functionalized molecule is a deliberate strategy to mitigate the hyperosmolality of earlier contrast agents, which was associated with adverse patient reactions.[13] By creating larger, dimeric or trimeric structures from this building block, the osmotic load delivered to the patient is reduced while maintaining the necessary iodine concentration for effective imaging.[13]

Conclusion

5-Amino-2,4,6-triiodoisophthaloyl dichloride is a specialty chemical with significant, albeit niche, importance in the pharmaceutical industry. Its value is intrinsically linked to the production of modern, safer X-ray contrast media. A thorough understanding of its chemical properties, reactivity, and hazards is paramount for any researcher or drug development professional working with this compound. Adherence to strict safety protocols is essential to mitigate the risks of skin sensitization and to prevent environmental contamination.

References

solubility of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Solubilities

I'm now diving into the nitty-gritty, meticulously gathering solubility data on 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. My current focus is pinpointing quantitative information and detailed experimental conditions. Simultaneously, I'm hunting for established protocols to guide my approach.

Launching Web Search

I've initiated comprehensive web searches for solubility data, aiming for quantitative results, experimental conditions, and impacting factors of this compound. Parallel to this, I'm sourcing standard protocols for carboxylic acid solubility determination in organics. I'm also delving into its physicochemical properties like polarity and pKa to understand their influence.

Examining Solvent Data

I've made headway in my research, finding physicochemical data on the target compound, like its molecular weight, via PubChem. However, I'm still struggling to pinpoint any quantitative solubility data for this compound in organic solvents. This is a critical information gap that needs to be addressed for the research.

Pinpointing Solubility Limits

I'm focusing now on identifying the precise solubility limits. I've compiled a list of what I've found, including physicochemical data from PubChem, structural insights, general solubility principles for carboxylic acids, and some basic qualitative testing protocols. The missing piece is the quantitative solubility data for the target compound, despite some clues from a related derivative. I'm prioritizing direct experiments or accessing existing databases.

Prioritizing Quantitative Data

I've assembled a comprehensive picture of the current state. I've found physicochemical properties, structural insights, and general solubility principles for carboxylic acids, including standard qualitative testing procedures and commercial supplier information. I've also found some information on a related derivative, which suggests dichloromethane, ether, and methanol as potential solvents. However, the critical missing piece is quantitative solubility data for the target compound, despite hints from structurally similar compounds. Thus, my next steps will focus on finding or estimating this missing data and creating a robust experimental protocol.

Seeking Solubility Data

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Formulating a Strategy

I've acknowledged the absence of hard solubility data and shifted focus. My approach is now multifaceted. I'm building a theoretical foundation for solubility predictions, considering polarity and hydrogen bonding. Next steps include crafting a detailed experimental protocol and compiling a table of solvent properties. I plan to present anticipated solubility values and a workflow diagram. The final whitepaper structure is taking shape, aiming for a comprehensive guide.

Defining the Approach

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An In-depth Technical Guide to the Molecular Geometry of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the molecular geometry of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a molecule of significant interest in the design of novel therapeutics and functional materials. By integrating experimental data from single-crystal X-ray diffraction with the principles of conformational analysis and computational chemistry, this document offers researchers, scientists, and drug development professionals a detailed understanding of the structural nuances that govern the molecule's properties and potential applications. We delve into the foundational principles of 1,3-dioxane stereochemistry, present a definitive solid-state conformation, and provide actionable protocols for its experimental and computational characterization.

Introduction: The Significance of Stereochemical Rigidity in Drug Design

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. For drug development professionals, understanding and controlling molecular geometry is paramount to designing effective and selective therapeutics. The 1,3-dioxane scaffold, a six-membered heterocycle, is a privileged structural motif in medicinal chemistry due to its conformational rigidity compared to acyclic counterparts. This constrained geometry allows for the precise positioning of substituents, enabling tailored interactions with biological targets.

This compound serves as an exemplary case study in the conformational analysis of highly substituted dioxane systems. Its structure, featuring a quaternary center at the C5 position, presents a fascinating interplay of steric and stereoelectronic effects that dictate its preferred three-dimensional arrangement. A thorough understanding of its molecular geometry is crucial for leveraging this scaffold in the design of molecules with specific pharmacological profiles.

Foundational Principles: Conformational Analysis of the 1,3-Dioxane Ring

The 1,3-dioxane ring, like cyclohexane, preferentially adopts a chair conformation to minimize torsional and angle strain.[1] However, the presence of two oxygen atoms introduces several key differences:

  • Shorter C-O Bond Lengths: The carbon-oxygen bonds are shorter than carbon-carbon bonds, leading to a more puckered chair conformation.

  • Anomeric Effect: A stereoelectronic effect where an electronegative substituent at the anomeric carbon (C2) prefers an axial orientation. This is due to a stabilizing hyperconjugative interaction between the lone pair of an oxygen atom in the ring and the antibonding orbital of the axial C-substituent bond.[1]

  • Gauche Interactions: The introduction of oxygen atoms alters the nature and magnitude of gauche interactions within the ring.

Substituents on the 1,3-dioxane ring will adopt positions that minimize steric hindrance. For a monosubstituted 1,3-dioxane, an equatorial position is generally favored to avoid 1,3-diaxial interactions. However, in polysubstituted systems like this compound, the final conformation is a delicate balance of these competing steric and electronic factors.

The Definitive Solid-State Geometry: Insights from X-Ray Crystallography

The most unambiguous method for determining the molecular geometry of a crystalline compound is single-crystal X-ray diffraction.[2] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined.

The crystal structure of this compound has been determined and reveals a chair conformation for the 1,3-dioxane ring.[3][4] The substituents are arranged as follows:

  • The two methyl groups at the C2 position occupy one axial and one equatorial position.

  • At the C5 position, the methyl group is in an axial orientation, while the carboxylic acid group occupies an equatorial position.[3]

This experimentally determined solid-state structure serves as the foundational truth for understanding the molecule's preferred geometry.

Table 1: Key Crystallographic Data for this compound
ParameterValueReference
Crystal SystemMonoclinic[4]
Space GroupC 1 2/c 1[4]
a (Å)16.9457[4]
b (Å)9.6453[4]
c (Å)12.1052[4]
β (°)116.9860[4]

Deciphering the Conformational Preference: A Balance of Forces

The observed solid-state geometry of this compound can be rationalized by considering the interplay of steric and stereoelectronic effects.

The chair conformation is the most stable for the 1,3-dioxane ring.[1] The gem-dimethyl group at C2 effectively locks the ring and prevents ring inversion. The key conformational choice lies in the relative orientation of the methyl and carboxylic acid groups at the C5 position.

The equatorial placement of the larger carboxylic acid group is sterically favorable, minimizing destabilizing 1,3-diaxial interactions with the axial methyl group at C2 and the axial protons at C4 and C6. Placing the smaller methyl group in the axial position at C5 is the lesser of two steric evils.

The following diagram illustrates the key steric interactions that would arise if the carboxylic acid group were in the axial position, highlighting why the observed conformation with an equatorial carboxylic acid is favored.

G cluster_0 Hypothetical Axial COOH Conformation cluster_1 Observed Equatorial COOH Conformation Axial_COOH Axial Carboxylic Acid at C5 Steric_Hindrance Significant 1,3-Diaxial Steric Hindrance Axial_COOH->Steric_Hindrance interacts with Axial_Me_C2 Axial Methyl at C2 Axial_H_C4 Axial Hydrogen at C4 Axial_H_C6 Axial Hydrogen at C6 Steric_Hindrance->Axial_Me_C2 and Steric_Hindrance->Axial_H_C4 and Steric_Hindrance->Axial_H_C6 and Equatorial_COOH Equatorial Carboxylic Acid at C5 Reduced_Sterics Minimized Steric Interactions Equatorial_COOH->Reduced_Sterics Axial_Me_C5 Axial Methyl at C5 Axial_Me_C5->Reduced_Sterics less steric clash Hypothetical High Energy Conformer Hypothetical->Axial_COOH Observed Low Energy Conformer Observed->Equatorial_COOH

Caption: Steric hindrance in the two chair conformers.

Methodologies for Geometrical Characterization

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of molecular geometry.

Experimental Determination: Single-Crystal X-ray Diffraction

This technique provides the most definitive picture of the molecule's structure in the solid state.

Protocol:

  • Crystal Growth:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient size and quality (typically >0.1 mm).[5]

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction pattern using an area detector.[5]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell dimensions and reflection intensities.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

G Start High-Purity Sample Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Start->Crystal_Growth Single_Crystal Single Crystal (>0.1 mm) Crystal_Growth->Single_Crystal Data_Collection X-ray Data Collection (Diffractometer) Single_Crystal->Data_Collection Diffraction_Pattern Diffraction Pattern Data_Collection->Diffraction_Pattern Structure_Solution Structure Solution (Phase Problem) Diffraction_Pattern->Structure_Solution Electron_Density_Map Electron Density Map Structure_Solution->Electron_Density_Map Model_Building Model Building & Refinement Electron_Density_Map->Model_Building Final_Structure Final 3D Structure Model_Building->Final_Structure

Caption: Experimental workflow for X-ray crystallography.

In-Solution Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides the solid-state structure, NMR spectroscopy is invaluable for probing the geometry in solution. Key NMR parameters for conformational analysis include:

  • Chemical Shifts (δ): The chemical shifts of axial and equatorial protons are typically different. Axial protons are generally more shielded (lower δ) than their equatorial counterparts.

  • Coupling Constants (J): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°), while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

For this compound, the observation of distinct signals for the axial and equatorial protons of the CH2 groups at C4 and C6, along with their characteristic coupling patterns, would confirm the rigid chair conformation in solution.

Computational Modeling: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is a powerful tool for predicting and rationalizing molecular geometries.[6] It allows for the calculation of the relative energies of different conformers and can provide detailed structural parameters.

Protocol:

  • Conformational Search:

    • Generate a set of possible starting conformations for the molecule. For a 1,3-dioxane, this would include chair and twist-boat forms with different substituent orientations.

  • Geometry Optimization:

    • Perform a geometry optimization for each starting conformation using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d)).[6][7] This process finds the lowest energy structure for each conformer.

  • Frequency Calculation:

    • Perform a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Energy Comparison:

    • Compare the Gibbs free energies of the different conformers. The conformer with the lowest free energy is predicted to be the most stable.

For this compound, DFT calculations would be expected to predict the chair conformation with an equatorial carboxylic acid group as the global energy minimum, consistent with the experimental X-ray data.

Implications for Drug Development and Materials Science

The well-defined and rigid geometry of this compound makes it an attractive building block in several fields:

  • Drug Discovery: The fixed orientation of the carboxylic acid and methyl groups can be used to design molecules that fit precisely into the binding pocket of a target protein. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the methyl group can engage in hydrophobic interactions.

  • Materials Science: This molecule can be used as a monomer for the synthesis of polymers with controlled stereochemistry, leading to materials with specific physical and chemical properties.

Conclusion

The molecular geometry of this compound is characterized by a rigid chair conformation of the 1,3-dioxane ring with an equatorial carboxylic acid group and an axial methyl group at the C5 position. This preferred arrangement is a consequence of minimizing steric hindrance. This in-depth understanding, derived from a combination of experimental X-ray crystallography and the principles of conformational analysis, provides a solid foundation for the rational design of novel molecules for applications in drug discovery and materials science. The provided protocols for experimental and computational characterization offer a practical guide for researchers working with this and related molecular scaffolds.

References

An In-depth Technical Guide to 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid: Theoretical Predictions vs. Experimental Observations

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the theoretical and experimental properties of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a key intermediate in the synthesis of polyester-based dendrimers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's structural characteristics, spectroscopic signature, and physicochemical properties. We will delve into a comparative analysis of computationally predicted data against laboratory-verified results, providing a robust understanding of this compound's behavior. Furthermore, this guide furnishes detailed, field-proven experimental protocols for its synthesis and characterization.

Molecular Structure and Conformation: A Theoretical and Crystallographic Perspective

This compound, with the molecular formula C₈H₁₄O₄, possesses a substituted 1,3-dioxane ring.[3] Theoretical calculations, specifically Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been employed to determine its optimized molecular structure.[4] These computational models are invaluable for predicting the most stable conformation and understanding the spatial arrangement of the constituent atoms.

Experimental Validation through X-ray Crystallography:

The theoretical predictions find strong corroboration in experimental data obtained from X-ray diffraction (XRD) studies.[4][5] Single-crystal XRD analysis reveals that the 1,3-dioxane ring adopts an approximate chair conformation.[1][2][6] In this conformation, the carboxyl group and one of the methyl groups on the C5 carbon occupy equatorial positions, while the other two methyl groups (on C2) are in trans axial positions.[1][2][6] This arrangement is crucial for its reactivity and interactions in subsequent synthetic steps. The crystal structure is stabilized by intermolecular O—H⋯O hydrogen bonds, forming chains of molecules that are further linked into a three-dimensional network by C—H⋯O hydrogen bonds.[1][2][6]

Spectroscopic Characterization: A Harmony of Theory and Experiment

Spectroscopic techniques are fundamental in elucidating the structure and bonding within a molecule. For this compound, a combination of vibrational and nuclear magnetic resonance spectroscopy provides a detailed fingerprint.

Vibrational Spectroscopy (FTIR and FT-Raman)

Theoretical Vibrational Frequencies:

DFT calculations have been used to predict the vibrational frequencies of the molecule.[4] These theoretical spectra serve as a powerful guide for the assignment of experimental vibrational bands.

Experimental Vibrational Spectra:

Experimentally, Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy confirm the presence of key functional groups. A strong correlation is observed between the theoretical and experimental vibrational frequencies.[4]

  • C=O Stretching: A characteristic strong absorption band for the carbonyl group (C=O) of the carboxylic acid is observed in the FTIR spectrum. Theoretically calculated to be around 1652 cm⁻¹, it is experimentally found at 1666 cm⁻¹ in the FTIR and 1647 cm⁻¹ in the FT-Raman spectra.[4]

  • O-H Stretching: The O-H stretching of the carboxylic acid typically appears as a broad band in the FTIR spectrum.

  • C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl (CH₃) groups are generally observed in the region of 2870-2980 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental ¹H and ¹³C NMR Data:

The experimental ¹H and ¹³C NMR spectra for this compound have been reported.

  • ¹H NMR (in CDCl₃): The proton NMR spectrum shows distinct signals for the methyl protons and the methylene protons of the dioxane ring.[2]

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum displays resonances for the methyl carbons, the quaternary carbon of the dioxane ring, the methylene carbons, the acetal carbon, and the carboxylic acid carbon.[1][2] The reported chemical shifts are: δ 18.48 (CH₃), 21.89 (CH₃), 25.59 (CH₃), 41.82 (C), 66.11 (CH₂), 98.55 (C), and 179.52 (C=O).[1]

Physicochemical Properties: Bridging Theory and Practical Application

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development.

PropertyTheoretical/Computed ValueExperimental ValueSource
Molecular Formula C₈H₁₄O₄C₈H₁₄O₄[3]
Molecular Weight 174.19 g/mol 174.19 g/mol [3][7]
Melting Point 108-111 °C[7]
Boiling Point 264.9 °C at 760 mmHg[7]
Density 1.105 g/cm³[7]
Flash Point 102.6 °C[7]
LogP 0.86020[7]
Vapor Pressure 0.00274 mmHg at 25°C[7]
Refractive Index 1.441[7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound. These protocols are designed to be self-validating, with clear causality behind the experimental choices.

Synthesis of this compound

This synthesis is adapted from procedures used for similar dioxane-containing compounds and is a crucial first step for many applications.

Diagram of the Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Reactants: - 2,2-Bis(hydroxymethyl)propionic acid - Acetone - p-Toluenesulfonic acid (catalyst) C Apparatus: Round-bottom flask with Dean-Stark trap and condenser A->C B Solvent: Dichloromethane B->C D Reflux with azeotropic removal of water C->D E Cool to room temperature D->E F Neutralize with sodium bicarbonate solution E->F G Extract with dichloromethane F->G H Dry organic layer with anhydrous sodium sulfate G->H I Filter and concentrate under reduced pressure H->I J Recrystallize from a suitable solvent (e.g., hexanes/ethyl acetate) I->J K Dry the crystalline product J->K

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2,2-bis(hydroxymethyl)propionic acid (1 equivalent), a significant excess of acetone (to act as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid monohydrate. Dichloromethane can be used as a co-solvent.

  • Reaction: Heat the mixture to reflux. The water formed during the acetalization reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is being formed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Neutralize the acidic catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the final product as a crystalline solid.[2]

Characterization Protocols

Diagram of Property Determination Workflow:

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis A Purified this compound B Melting Point Determination (Capillary method) A->B C pKa Determination (Potentiometric titration) A->C D Solubility Assessment (Visual observation in various solvents) A->D E Record melting range B->E F Plot pH vs. titrant volume Determine pKa from half-equivalence point C->F G Classify solubility (soluble, partially soluble, insoluble) D->G

Caption: Workflow for the experimental determination of key physicochemical properties.

Melting Point Determination:

  • Load a small amount of the dried, crystalline product into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly and record the temperature range from which the solid starts to melt until it becomes completely liquid.

pKa Determination (Potentiometric Titration):

  • Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of deionized water (if soluble) or a water/co-solvent mixture (e.g., water/ethanol).

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • Determine the equivalence point from the titration curve. The pKa is the pH at the half-equivalence point.

Solubility Assessment:

  • To a series of small test tubes, add a small, measured amount of the compound (e.g., 10 mg).

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexanes).

  • Agitate the mixtures and visually observe whether the solid dissolves completely, partially, or not at all at room temperature.

FTIR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

  • Dissolve an accurately weighed sample of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for this and similar compounds, the following should be considered:

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9] Avoid contact with skin and eyes.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9]

  • Hazards: May cause skin and serious eye irritation.[3] May cause respiratory irritation.[3]

  • Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[9]

Conclusion

This technical guide has provided a detailed comparative analysis of the theoretical and experimental properties of this compound. The strong agreement between DFT calculations and experimental data from XRD, FTIR, FT-Raman, and NMR spectroscopy validates the computational models as reliable predictive tools for this class of compounds. The provided experimental protocols offer a practical framework for the synthesis and characterization of this important chemical intermediate. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in the synthesis of dendrimers and other advanced materials.

References

The unsung hero of dendrimer synthesis: a deep dive into 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists and drug development professionals

Foreword: The architecture of precision

In the world of polymer chemistry, the quest for perfectly defined, monodisperse macromolecules has led to the development of dendrimers. These hyperbranched structures, with their precise architecture and tailored surface functionalities, have shown immense promise in fields ranging from drug delivery to materials science. The construction of these intricate molecules, however, relies on a carefully orchestrated series of chemical reactions, often involving the use of protecting groups to ensure selective bond formation. This guide delves into the discovery and history of a key, yet often overlooked, player in this field: 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a protected monomer that has been instrumental in the advancement of aliphatic polyester dendrimers.

The Genesis: A solution for controlled growth

The story of this compound is intrinsically linked to the rise of aliphatic polyester dendrimers. These dendrimers are typically built from the monomer 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). The challenge in using bis-MPA lies in its trifunctional nature, possessing two hydroxyl groups and one carboxylic acid group. To achieve controlled, generational growth of the dendrimer, it is essential to selectively react these functional groups. This necessitates the use of a protecting group strategy, where some of the functional groups are temporarily masked.

The development of this compound provided an elegant solution to this challenge. By reacting bis-MPA with 2,2-dimethoxypropane in the presence of an acid catalyst, the two hydroxyl groups are protected as a stable acetal, specifically an isopropylidene ketal. This leaves the carboxylic acid group free to react, allowing for the controlled addition of the monomer to a growing dendrimer chain.

While the exact first synthesis is not extensively documented as a singular discovery, its use as a protected form of bis-MPA became prominent in the late 1990s with the work of Hult, Ihre, and their collaborators, who pioneered new methods for the synthesis of aliphatic polyester dendrimers. A significant publication by Ihre, Hult, and Fréchet in 1998 detailed a convenient method for the synthesis of these dendrimers, highlighting the utility of such protected monomers.[1][2]

A 2019 paper by Giesen et al. further solidified the importance of this compound by providing a detailed, updated synthesis and, for the first time, the crystal structures of both the carboxylic acid and its corresponding anhydride, which is also a key reactive intermediate in dendrimer synthesis.[3]

Synthesis Protocol: A validated pathway

The synthesis of this compound is a well-established procedure. The following protocol is based on the method described by Giesen et al. (2019), which is a refinement of earlier methods.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Ammonia/Ethanol solution (50:50) for neutralization

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄) (drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.00 g of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) in 50 mL of acetone.

  • Addition of Reagents: To the stirred solution, add 13.8 mL of 2,2-dimethoxypropane and 0.71 g of p-toluenesulfonic acid monohydrate.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: Quench the reaction by adding approximately 1 mL of a 50:50 ammonia/ethanol solution to neutralize the acidic catalyst.

  • Solvent Removal: Remove the acetone by rotary evaporation at room temperature.

  • Extraction: Dissolve the resulting residue in 250 mL of dichloromethane (CH₂Cl₂) and transfer the solution to a separatory funnel. Wash the organic phase with two 20 mL portions of water.

  • Drying and Isolation: Dry the organic phase over magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the product as white crystals.

Causality of Experimental Choices:

  • Acetone as Solvent: Acetone serves as a suitable solvent for both the starting material and the reagents, and it also drives the equilibrium of the acetal formation.

  • 2,2-Dimethoxypropane: This reagent acts as both a protecting group source and a water scavenger, pushing the reaction towards the formation of the dioxane ring.

  • p-Toluenesulfonic acid: A strong acid catalyst is required to facilitate the acetalization reaction.

  • Neutralization: The addition of a basic solution is crucial to stop the reaction and prevent potential side reactions during the workup.

  • Aqueous Workup: The washing step with water removes any remaining water-soluble impurities and the neutralized catalyst.

Visualization of the Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product bisMPA 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) reaction Stir at room temperature for 2 hours bisMPA->reaction acetone Acetone acetone->reaction dmp 2,2-Dimethoxypropane dmp->reaction pTSA p-Toluenesulfonic acid (catalyst) pTSA->reaction neutralization Neutralize with NH3/EtOH reaction->neutralization workup Aqueous Workup & Isolation neutralization->workup product This compound workup->product

Caption: Synthesis workflow for this compound.

Physicochemical Properties and Characterization

The accurate characterization of this compound is crucial for its application in high-precision synthesis. The following table summarizes its key physicochemical properties.[4]

PropertyValue
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
CAS Number 16837-14-2
Appearance White to off-white crystalline solid
Melting Point 120-124 °C
IUPAC Name This compound
Canonical SMILES CC1(OCC(CO1)(C)C(=O)O)C
InChI Key WZEWDEAIHCUMKY-UHFFFAOYSA-N

Characterization Data (from Giesen et al., 2019): [3]

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20 (s, 3H, –CH₃), 1.41 (s, 3H, –CH₃), 1.44 (s, 3H, –CH₃), 3.68 (d, 2H, –CH₂O–, J = 12.0 Hz), 4.19 (d, 2H, –CH₂O–, J = 12.0 Hz).

  • ¹³C NMR (75 MHz, CDCl₃): δ 18.48 (CH₃), 21.89 (CH₃), 25.59 (CH₃), 41.82 (C), 66.11 (CH₂), 98.55 (C), 179.52 (C).

The crystal structure reveals that the carboxyl group occupies an equatorial position on the 1,3-dioxane ring, which adopts a chair conformation.[3] This stereochemical information is vital for understanding its reactivity and packing in the solid state.

Applications: Beyond a protecting group

The primary and most well-documented application of this compound is its role as a protected monomer in the divergent synthesis of aliphatic polyester dendrimers. Its use allows for the precise, layer-by-layer construction of these complex macromolecules. The acetonide protecting group is stable under the conditions required for esterification but can be readily removed under acidic conditions to expose the hydroxyl groups for the next generation of growth.

Visualization of the Deprotection and Growth Cycle:

DeprotectionGrowth DendrimerCore Dendrimer Core with -OH groups Esterification Esterification DendrimerCore->Esterification ProtectedMonomer 2,2,5-trimethyl-1,3-dioxane- 5-carboxylic acid ProtectedMonomer->Esterification ProtectedDendrimer Protected Dendrimer (New Generation) Esterification->ProtectedDendrimer Deprotection Acidic Deprotection ProtectedDendrimer->Deprotection DeprotectedDendrimer Deprotected Dendrimer with terminal -OH groups Deprotection->DeprotectedDendrimer DeprotectedDendrimer->Esterification Next Growth Cycle

Caption: Role in the divergent synthesis of dendrimers.

Beyond its foundational role in dendrimer chemistry, recent studies have begun to explore other potential applications. A study by Kumar et al. investigated the theoretical and experimental properties of this compound, suggesting its potential as an anti-cancer agent.[5] This research opens up new avenues for the application of this molecule in medicinal chemistry and drug development, although further in-vivo studies are required to validate these findings.

Conclusion: A cornerstone of complex synthesis

This compound, while not a household name, represents a critical piece of the puzzle in the synthesis of precisely engineered macromolecules. Its history is a testament to the enabling power of protecting group chemistry in achieving complex molecular architectures. From its origins as a tool to tame the reactivity of a trifunctional monomer to its potential emergence as a bioactive molecule, its journey underscores the continuous evolution of chemical synthesis and the unexpected applications that can arise from fundamental research. For scientists working at the forefront of polymer chemistry and drug delivery, a thorough understanding of this compound's synthesis, properties, and applications remains an invaluable asset.

References

Methodological & Application

Application Note: Strategic Synthesis of Polyester Dendrimers Using 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of polyester dendrimers using 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. This monomer, an acetonide-protected derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), offers a strategic advantage by enabling controlled, generational growth of dendritic structures essential for applications in drug delivery, gene transfection, and nanotechnology. We detail the divergent synthetic approach, purification, and critical characterization techniques, providing researchers with the foundational knowledge to construct these well-defined macromolecules.

The Monomer: A Strategic Choice for Controlled Synthesis

The cornerstone of creating perfectly branched, monodisperse dendrimers is the monomer. This compound is an AB₂-type monomer derived from the widely used 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).[1][2] Its structure features a single carboxylic acid (A) and two hydroxyl groups (B) that are temporarily masked as a stable cyclic ketal, specifically an acetonide.

Rationale for Acetonide Protection: The acetonide protecting group is the key to achieving controlled, layer-by-layer dendrimer growth. In an unprotected state, the hydroxyl and carboxylic acid groups of bis-MPA could react with each other, leading to uncontrolled polymerization and a mixture of products (hyperbranched polymers). By protecting the two hydroxyl groups, the monomer can only react via its single carboxylic acid function. This allows for a precise, stepwise addition of monomer units to a core or growing dendron. The protecting group can then be cleanly removed under mild acidic conditions to reveal a new set of peripheral hydroxyl groups, ready for the next generation of growth.[2]

Diagram: Monomer Structure and Deprotection This diagram shows the chemical structure of the protected monomer and the deprotection reaction to yield the reactive bis-MPA.

Caption: Acetonide protection and subsequent deprotection.

Synthetic Strategies: Divergent vs. Convergent Growth

There are two primary strategies for synthesizing dendrimers: the divergent and convergent approaches.[3][4]

  • Divergent Synthesis: Growth begins from a multifunctional core molecule and proceeds outwards. Each iterative cycle of coupling and deprotection adds a new "generation" to the dendrimer, exponentially increasing the number of surface functional groups.[3][5] This method is highly effective for producing large quantities and higher-generation dendrimers.[3]

  • Convergent Synthesis: The synthesis starts from the periphery and builds inwards. Small dendritic fragments, or "dendrons," are constructed first and then coupled to a central core in the final step.[6][7] This approach offers greater structural purity and is ideal for creating precisely functionalized or unsymmetrical dendrimers, though steric hindrance can limit the synthesis of very high generations.[5]

This guide will focus on the divergent method, which is commonly employed for bis-MPA-based dendrimers.[1]

Diagram: Divergent vs. Convergent Synthesis This diagram illustrates the fundamental difference in growth direction between the two main synthetic strategies.

SynthesisStrategies cluster_divergent Divergent Growth cluster_convergent Convergent Growth d_core Core d_g1_1 d_g1_1 d_core->d_g1_1 d_g1_2 d_g1_2 d_core->d_g1_2 d_g1_3 d_g1_3 d_core->d_g1_3 d_g2_1 d_g2_1 d_g1_1->d_g2_1 d_g2_2 d_g2_2 d_g1_1->d_g2_2 d_g2_3 d_g2_3 d_g1_2->d_g2_3 d_g2_4 d_g2_4 d_g1_2->d_g2_4 d_g2_5 d_g2_5 d_g1_3->d_g2_5 d_g2_6 d_g2_6 d_g1_3->d_g2_6 c_core Core c_dendron1 Dendron c_dendron1->c_core c_dendron2 Dendron c_dendron2->c_core c_dendron3 Dendron c_dendron3->c_core

Caption: Conceptual flow of divergent and convergent synthesis.

Protocol: Divergent Synthesis of a Generation 3 (G3) Polyester Dendrimer

This protocol details the synthesis of a third-generation hydroxyl-terminated dendrimer starting from a trimethylolpropane (TMP) core. The process involves iterative coupling and deprotection steps.

Materials and Reagents
  • This compound (Acetonide-bis-MPA)

  • Trimethylolpropane (TMP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)[8][9]

  • 4-(Dimethylamino)pyridinium p-toluenesulfonate (DPTS)[8][10]

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Dowex® 50WX8 acidic resin

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Experimental Workflow

Diagram: Divergent Synthesis Workflow This diagram outlines the iterative steps for building a G3 dendrimer from a core molecule.

Workflow cluster_G1 Generation 1 Synthesis cluster_G2 Generation 2 Synthesis cluster_G3 Generation 3 Synthesis Core TMP Core (3 -OH groups) Coupling1 Step 1: Coupling + 3 eq. Protected Monomer DCC, DPTS, DCM Core->Coupling1 G1_Protected G1-Protected (6 Acetonide groups) Coupling1->G1_Protected Deprotection1 Step 2: Deprotection Dowex, MeOH G1_Protected->Deprotection1 G1_OH G1-OH (6 -OH groups) Deprotection1->G1_OH Coupling2 Step 1: Coupling + 6 eq. Protected Monomer G1_OH->Coupling2 G2_Protected G2-Protected (12 Acetonide groups) Coupling2->G2_Protected Deprotection2 Step 2: Deprotection G2_Protected->Deprotection2 G2_OH G2-OH (12 -OH groups) Deprotection2->G2_OH Coupling3 Step 1: Coupling + 12 eq. Protected Monomer G2_OH->Coupling3 G3_Protected G3-Protected (24 Acetonide groups) Coupling3->G3_Protected Deprotection3 Step 2: Deprotection G3_Protected->Deprotection3 G3_OH G3-OH (24 -OH groups) Deprotection3->G3_OH

Caption: Iterative workflow for divergent dendrimer synthesis.

Step-by-Step Protocol

Step 1: Synthesis of G1-Acetonide Protected Dendrimer

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve trimethylolpropane (1 eq.) and acetonide-protected bis-MPA (3.3 eq.) in anhydrous DCM.

  • Catalyst Addition: Add DPTS (0.3 eq.) to the solution and stir until dissolved.

  • Coupling Reaction: Cool the mixture in an ice bath (0 °C). Add a solution of DCC (3.6 eq.) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup & Purification:

    • Monitor the reaction by TLC. Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure G1-protected dendrimer.

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Scientist's Note (Expertise): The combination of DCC and DPTS is crucial for efficient esterification.[10] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate can rearrange into an unreactive N-acylurea byproduct. DPTS acts as a catalyst, facilitating the nucleophilic attack by the alcohol and suppressing the formation of the N-acylurea, leading to higher yields.[8][10]

Step 2: Deprotection to Yield G1-OH Dendrimer

  • Setup: Dissolve the G1-protected dendrimer from the previous step in methanol.

  • Acid Catalyst: Add Dowex® acidic resin (approx. 20% by weight of the dendrimer).

  • Reaction: Heat the mixture to 45 °C and stir for 16 hours.[11]

  • Workup: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure to obtain the G1-hydroxyl terminated dendrimer.

Scientist's Note (Trustworthiness): The use of a solid-supported acid catalyst like Dowex® resin simplifies purification. After the reaction, the catalyst can be easily removed by simple filtration, avoiding a complex aqueous workup that might be challenging for some dendritic structures.

Step 3: Iterative Growth to G2 and G3

  • Synthesis of G2: Use the G1-OH dendrimer as the new core. Repeat the coupling procedure (Step 1) using 6.6 eq. of the protected monomer, followed by the deprotection procedure (Step 2) to yield the G2-OH dendrimer with 12 peripheral hydroxyl groups.

  • Synthesis of G3: Use the G2-OH dendrimer as the core. Repeat the coupling procedure (Step 1) using 13.2 eq. of the protected monomer, followed by deprotection (Step 2) to yield the final G3-OH dendrimer with 24 peripheral hydroxyl groups.

Characterization and Quality Control

Thorough characterization at each step is essential to confirm the structure, purity, and monodispersity of the dendrimers.[1][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure at each generation. The disappearance of the acetonide methyl proton signals (~1.3-1.4 ppm) and the appearance of hydroxyl protons confirm successful deprotection. Integration of key signals helps verify the expected number of repeating units.[1][14]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This is the gold standard for confirming the molecular weight of dendrimers. A successful synthesis will show a single, sharp peak corresponding to the calculated molecular weight of the dendrimer, confirming its high monodispersity.[1][12][13]

  • Size Exclusion Chromatography (SEC/GPC): SEC is used to assess the size and uniformity of the dendrimer population. Each successive generation should show a clear shift to a shorter retention time, with a very low polydispersity index (PDI), typically <1.1.[12][13]

Table 1: Expected Molecular Weights for TMP-cored Polyester Dendrimers

GenerationPeripheral GroupsFormula (Hydroxyl-Terminated)Theoretical MW ( g/mol )
G16 -OHC₂₇H₄₄O₁₅608.63
G212 -OHC₆₃H₁₀₄O₃₉1485.49
G324 -OHC₁₃₅H₂₂₄O₈₇3239.21

Applications in Drug Development

The hydroxyl-terminated polyester dendrimers synthesized via this protocol serve as versatile scaffolds. Their biocompatibility and biodegradability make them highly attractive for biomedical applications.[2][15][16] The peripheral hydroxyl groups can be further functionalized with:

  • Targeting Ligands: For active targeting to specific cells or tissues.

  • Therapeutic Agents: Covalent conjugation of drugs can improve solubility and pharmacokinetic profiles.

  • Cationic Groups: Introduction of amine groups creates polycationic dendrimers suitable for gene delivery (siRNA, pDNA).[14][16]

Conclusion

The use of this compound provides a robust and reliable method for the synthesis of well-defined polyester dendrimers. The acetonide protecting group strategy is fundamental to the divergent growth approach, allowing for precise, generational construction of these complex macromolecules. The protocols and characterization techniques outlined here offer a solid foundation for researchers aiming to develop advanced dendritic platforms for drug delivery and other nanomedical applications.

References

protocol for synthesizing derivatives of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Derivatives

Introduction: The Versatile Dioxane Scaffold

The this compound scaffold is a valuable building block in synthetic organic chemistry. The 1,3-dioxane ring, a cyclic ketal, serves as a robust protecting group for 1,3-diols, stable under a wide range of basic, oxidative, and reductive conditions, yet readily removable under acidic conditions[1]. This particular structure, derived from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), offers a unique combination of a sterically hindered carboxylic acid and a protected diol functionality. Its derivatives are explored in various fields, including polymer chemistry and the synthesis of complex molecules where controlled functional group manipulation is paramount.

This guide provides a detailed technical overview and actionable protocols for the synthesis of the parent acid and its subsequent conversion into key ester and amide derivatives. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures effectively.

Part 1: Synthesis of the Core Structure: this compound

The foundational step is the protection of the 1,3-diol functionality of a suitable precursor as a dimethyl ketal (acetonide). The most common and commercially available starting material is 2,2-bis(hydroxymethyl)propionic acid. The reaction involves an acid-catalyzed equilibrium with acetone. To drive the reaction to completion, the water generated during the reaction must be removed.

Reaction Principle: Acid-Catalyzed Ketal Formation

The formation of the 1,3-dioxane ring from a 1,3-diol and a ketone is a classic example of acetal chemistry. An acid catalyst (e.g., p-toluenesulfonic acid, PTSA, or a strong mineral acid) protonates the carbonyl oxygen of acetone, rendering the carbonyl carbon highly electrophilic. The diol's hydroxyl groups then act as nucleophiles, attacking the activated carbonyl in a stepwise fashion. The subsequent elimination of a water molecule, a thermodynamically favorable process when water is actively removed, yields the stable six-membered dioxane ring.

G cluster_0 Synthesis of the Parent Acid SM 2,2-bis(hydroxymethyl)propionic acid + Acetone Reaction Reflux with Dean-Stark Trap SM->Reaction TS Acid Catalyst (PTSA) TS->Reaction Catalyzes Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Water Removal Product 2,2,5-trimethyl-1,3-dioxane- 5-carboxylic acid Workup->Product

Caption: Workflow for the synthesis of the parent acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for acetonide protection of diols[1][2].

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2,2-bis(hydroxymethyl)propionic acid (1.0 eq), a sufficient volume of toluene to suspend the starting material, and an excess of acetone (3.0-5.0 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically takes 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the PTSA catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. If a biphasic mixture forms, separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) two to three times to recover all the product. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can often be purified by recrystallization or silica gel column chromatography.

  • Characterization: The final product, a white solid, should be characterized to confirm its identity and purity via NMR spectroscopy, IR spectroscopy, and mass spectrometry. The crystal structure of the product has been reported, confirming the equatorial position of the carboxyl group on the dioxane ring[3].

Part 2: Synthesis of Key Derivatives

The carboxylic acid moiety of the parent compound is a versatile handle for derivatization. Standard transformations allow for the synthesis of esters, amides, and other related functional groups.

A. Esterification: Synthesis of Methyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate

Fischer-Speier esterification is a direct and cost-effective method for synthesizing esters from carboxylic acids and alcohols under acidic conditions. The reaction is an equilibrium process, and is typically driven forward by using a large excess of the alcohol or by removing water as it is formed.

  • Reactor Setup: Dissolve this compound (1.0 eq) in a large excess of methanol, which acts as both the reagent and the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), dropwise.

  • Reaction: Heat the mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling, carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Purification: Reduce the volume of methanol under reduced pressure. Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude methyl ester can be purified by column chromatography[4].

Scientist's Note: For substrates sensitive to strong acids, alternative esterification methods should be considered. These include reaction with an alkyl halide in the presence of a non-nucleophilic base or using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) with the alcohol in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

B. Amide Synthesis via Activated Intermediates

Directly reacting a carboxylic acid with an amine is generally inefficient as it leads to an acid-base reaction forming a stable ammonium carboxylate salt[5][6]. To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using a coupling agent.

G cluster_1 Amide Coupling Workflow (EDC/HOBt) ParentAcid Parent Acid Activation Formation of Activated Ester ParentAcid->Activation CouplingAgent EDC + HOBt CouplingAgent->Activation Solvent Anhydrous DMF or CH2Cl2 Solvent->Activation Coupling Nucleophilic Acyl Substitution Activation->Coupling Amine Primary or Secondary Amine Amine->Coupling Product Amide Derivative Coupling->Product

References

The Versatile Building Block: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Protected Platform for Architectural Precision

In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the myriad of building blocks available to the discerning chemist, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid has emerged as a cornerstone synthon, particularly in the fields of polymer chemistry and drug discovery. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of this versatile molecule. By offering a stable yet readily cleavable scaffold, it provides a gateway to a diverse range of functional molecules, from meticulously crafted dendritic polymers to potentially bioactive small molecules.

This guide will delve into the synthesis, key chemical transformations, and diverse applications of this compound, providing not just protocols, but also the underlying chemical principles that govern its utility.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's fundamental properties is crucial for its effective implementation in a synthetic strategy.

PropertyValueReference
Molecular Formula C₈H₁₄O₄--INVALID-LINK--[1]
Molecular Weight 174.19 g/mol --INVALID-LINK--[1]
Appearance Colorless crystalline solid--INVALID-LINK--[2]
CAS Number 16837-14-2--INVALID-LINK--[1]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20 (s, 3H, –CH₃), 1.41 (s, 3H, –CH₃), 1.44 (s, 3H, –CH₃), 3.68 (d, 2H, –CH₂O-, J = 12.0 Hz), 4.19 (d, 2H, –CH₂O–, J= 12.0 Hz).[3]

  • ¹³C NMR (75 MHz, CDCl₃): δ 18.48 (CH₃), 21.89 (CH₃), 25.59 (CH₃), 41.82 (C), 66.11 (CH₂), 98.55 (C), 179.52 (C).[3]

The acetonide protection of the diol functionality in 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) imparts several advantageous properties. It increases the molecule's solubility in organic solvents and masks the hydroxyl groups, allowing for selective reactions at the carboxylic acid terminus.

Core Application: A Monomer for Dendritic and Hyperbranched Polymers

The most prominent application of this compound lies in its role as a protected AB₂ monomer for the synthesis of dendrimers and hyperbranched polymers.[4] The acetonide protecting group is stable under the conditions required for esterification, allowing for the controlled, generational growth of these highly branched macromolecules.

Protocol 1: Synthesis of this compound

This protocol details the acid-catalyzed protection of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).

Materials:

  • 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA)

  • Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Triethylamine

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add bis-MPA (1 eq.) and a sufficient volume of acetone to create a slurry.

  • Add 2,2-dimethoxypropane (1.5 eq.) and a catalytic amount of p-TSA (e.g., 0.05 eq.).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the starting material.

  • Once the reaction is complete, quench the reaction by adding a few drops of triethylamine.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

Caption: Workflow for the synthesis of the title compound.

Protocol 2: Anhydride Formation for Polyester Synthesis

For the efficient synthesis of polyesters, the carboxylic acid is often activated as its anhydride.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

Procedure:

  • Dissolve this compound (2 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The dicyclohexylurea (DCU) byproduct will precipitate out of the solution.

  • Filter the reaction mixture to remove the DCU.

  • The filtrate containing the anhydride can be used directly in the next step or concentrated under reduced pressure for storage.

Caption: Formation of the anhydride for polyester synthesis.

Key Chemical Transformations

The utility of this compound as a building block stems from the orthogonal reactivity of its two key functional groups: the carboxylic acid and the acetonide-protected diol.

Reactions of the Carboxylic Acid Group

The carboxylic acid can be readily converted into a variety of functional groups, most commonly esters and amides, using standard coupling protocols.

  • Esterification: Fischer esterification with an alcohol under acidic catalysis or coupling with an alcohol using reagents like DCC/DMAP can be employed.

  • Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines using a wide array of modern coupling reagents (e.g., HATU, HOBt/EDC) to form amide bonds. This is a cornerstone reaction in the synthesis of functional polymers and in drug discovery.

Deprotection of the Acetonide Group

The acetonide group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions to reveal the diol functionality.

Protocol 3: General Procedure for Acetonide Deprotection

This protocol provides a general method for the hydrolysis of the acetonide protecting group.

Materials:

  • Acetonide-protected compound

  • Methanol

  • p-Toluenesulfonic acid monohydrate (p-TSA) or other acid catalyst (e.g., Dowex® 50WX8)

  • Base for neutralization (e.g., triethylamine or sodium bicarbonate)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • Dissolve the acetonide-protected compound in methanol.

  • Add a catalytic amount of p-TSA (e.g., 10 wt %).[5]

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed. The formation of acetone as a byproduct can be noted.[5]

  • Once the reaction is complete, neutralize the acid with a suitable base.

  • Remove the methanol under reduced pressure.

  • If necessary, perform an aqueous workup by partitioning the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate to yield the deprotected diol.

Expanding Horizons: Applications Beyond Dendrimers

While its role in dendrimer chemistry is well-established, the potential of this compound extends to other areas of organic synthesis.

A Scaffold in Drug Discovery and Medicinal Chemistry

The rigid 1,3-dioxane ring can serve as a scaffold to present substituents in a defined spatial orientation, which is a valuable attribute in rational drug design. Although specific examples starting from this exact building block are not abundant in the literature, related 1,3-dioxane carboxylic acids have been explored as mimics of other functional groups or as core structures in bioactive molecules. The deprotected diol can also be a handle for further functionalization in the development of drug delivery systems.[6][7]

Functionalized Surfaces and Materials

The carboxylic acid provides a convenient anchor point for grafting onto surfaces, while the protected diol offers latent functionality that can be revealed after surface immobilization. This allows for the creation of surfaces with tailored properties, such as hydrophilicity or for the subsequent attachment of biomolecules.[2]

Safety and Handling

This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its primary utility as a protected monomer for the construction of complex dendritic and hyperbranched polymers is well-documented and provides a robust platform for materials science and nanotechnology. Beyond this, its potential as a scaffold in medicinal chemistry and for the functionalization of surfaces highlights its broader applicability. The straightforward synthesis and the orthogonal reactivity of its functional groups make it an attractive tool for chemists aiming to construct complex molecules with a high degree of control. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable molecule.

References

Synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. This compound is a valuable building block in various fields of chemical synthesis, particularly in the construction of dendrimers and other complex molecular architectures. The procedure described herein is based on the well-established method of acetal protection of a diol, a fundamental reaction in organic chemistry.

Introduction: The Strategic Importance of Acetal Protection

The synthesis of this compound from 2,2-bis(hydroxymethyl)propionic acid is a classic example of protecting group chemistry. The starting material possesses three functional groups: two hydroxyl (-OH) groups and one carboxylic acid (-COOH) group. In many synthetic routes, it is crucial to selectively react with the carboxylic acid moiety while leaving the hydroxyl groups untouched. This is achieved by "protecting" the diol functionality as a cyclic acetal, specifically an acetonide in this case, by reacting it with acetone or an acetone equivalent. This protection renders the hydroxyl groups inert to a wide range of reaction conditions, allowing for selective manipulation of the carboxylic acid. The acetonide protecting group is favored for its ease of installation and its stability under neutral to strongly basic conditions. Subsequently, the protecting group can be readily removed under mild acidic conditions to regenerate the diol.

The target molecule, this compound, is particularly significant as a monomer unit in the production of polyester-based dendrimers. Its structure, featuring a protected diol and a reactive carboxylic acid, allows for the controlled, generational growth of these highly branched macromolecules.

Reaction Mechanism and Key Considerations

The core of this synthesis is the acid-catalyzed reaction between the 1,3-diol of 2,2-bis(hydroxymethyl)propionic acid and acetone (or its enol ether, 2,2-dimethoxypropane) to form a six-membered cyclic ketal, the 1,3-dioxane ring.

The reaction proceeds via the following general steps:

  • Protonation of the carbonyl: The acid catalyst protonates the oxygen of acetone or 2,2-dimethoxypropane, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack: One of the hydroxyl groups of the diol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Proton transfer and water elimination: A series of proton transfers leads to the protonation of the hydroxyl group of the hemiacetal, which then leaves as a molecule of water. This generates a resonance-stabilized carbocation.

  • Intramolecular cyclization: The second hydroxyl group of the diol attacks the carbocation in an intramolecular fashion, forming the six-membered ring.

  • Deprotonation: The final step is the deprotonation of the oxonium ion to regenerate the acid catalyst and yield the stable cyclic acetal product.

A critical aspect of this reversible reaction is the need to drive the equilibrium towards the product side. This is typically achieved by removing the water formed during the reaction, often through azeotropic distillation with a suitable solvent or by using a dehydrating agent. The use of 2,2-dimethoxypropane is particularly advantageous as it reacts with the water byproduct to form acetone and methanol, thus shifting the equilibrium without the need for physical water removal.

Experimental Protocol

This protocol is adapted from the established literature procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantitySupplier Notes
2,2-Bis(hydroxymethyl)propionic acid (bis-MPA)C₅H₁₀O₄134.1330.68 g (0.229 mol)High purity grade
AcetoneC₃H₆O58.08250 mlAnhydrous
2,2-DimethoxypropaneC₅H₁₂O₂104.1550.0 ml (0.408 mol)Reagent grade
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)C₇H₈O₃S·H₂O190.221.17 g (6.13 mmol)Catalyst
TriethylamineC₆H₁₅N101.19~0.5 mlFor quenching
EthanolC₂H₅OH46.07~0.5 mlFor quenching
Equipment
  • 500 ml round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum filtration apparatus (Buchner funnel, filter flask)

  • High-vacuum pump

Step-by-Step Procedure

  • Reaction Setup: To a 500 ml round-bottom flask equipped with a magnetic stir bar, add 2,2-bis(hydroxymethyl)propionic acid (30.68 g, 0.229 mol).

  • Addition of Reagents: Suspend the starting material in acetone (200 ml) with stirring. Add 2,2-dimethoxypropane (50.0 ml, 0.408 mol) followed by p-toluenesulfonic acid monohydrate (1.17 g, 6.13 mmol). Use an additional 50 ml of acetone to rinse any residue from the glassware into the reaction flask. 3

analytical techniques for characterizing 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Abstract

This document provides a detailed guide for the multi-technique analytical characterization of this compound (CAS: 16837-14-2). Intended for researchers in materials science, organic synthesis, and drug development, this guide moves beyond simple protocols to explain the scientific rationale behind method selection and parameter optimization. We present a logical workflow encompassing spectroscopic, chromatographic, and thermal analysis techniques for unambiguous structural elucidation, purity assessment, and solid-state property determination. Each section includes field-proven protocols and expert insights to ensure reliable and reproducible results.

Introduction

This compound is a key heterocyclic building block, notably utilized as a precursor in the synthesis of complex macromolecular structures like dendrimers.[1][2] Its unique structure, featuring a protected diol in a dioxane ring and a carboxylic acid function, demands a comprehensive analytical approach for quality control and characterization. The presence of multiple functional groups and stereocenters necessitates the integration of various analytical techniques to build a complete profile of the molecule's identity, purity, and physical properties.

This guide outlines a systematic workflow, demonstrating how techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Crystallography (XRC) are synergistically applied.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for analytical method development.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 16837-14-2[3]
Molecular Formula C₈H₁₄O₄[3]
Molecular Weight 174.19 g/mol [3]
Structure Chemical structure of this compound[3]

Section 1: Structural Elucidation and Confirmation

The primary objective is to confirm the covalent structure of the molecule. This is achieved by probing the molecular framework and identifying its constituent functional groups using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, the acidic proton of the carboxylic acid can undergo rapid exchange, leading to a very broad or even undetectable signal.[4] Adding a drop of D₂O will cause the acidic proton signal to disappear, confirming its identity.[5]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is also recommended to differentiate CH, CH₂, and CH₃ signals.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Reference the spectrum to the CDCl₃ triplet at ~77.16 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals.

Expected Spectroscopic Data:

¹H NMR AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H
Axial Methylene (-OCH₂-)~4.2Doublet (J ≈ 12 Hz)2H
Equatorial Methylene (-OCH₂-)~3.7Doublet (J ≈ 12 Hz)2H
Gem-dimethyl (-C(CH₃)₂)~1.4Singlet6H
C5-Methyl (-C-CH₃)~1.2Singlet3H
¹³C NMR AssignmentExpected Chemical Shift (ppm)
Carboxylic Acid (-C OOH)175 - 185[4][5]
Quaternary Carbon (C (CH₃)₂)95 - 105
Methylene Carbons (-OC H₂-)70 - 80
Quaternary Carbon (C -COOH)40 - 50
Gem-dimethyl Carbons (-C(C H₃)₂)20 - 30
C5-Methyl Carbon (-C-C H₃)15 - 25
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule.

Expertise & Experience: The most telling feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band, which often overlaps with C-H stretches.[6] This broadening is due to strong hydrogen-bonding dimers in the solid state.[6]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹, averaging 16-32 scans.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Expected FTIR Absorption Bands:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic Acid O-HStretch3300 - 2500Very Broad, Strong[7]
Alkyl C-HStretch3000 - 2850Medium-Sharp, Overlapped by O-H
Carbonyl C=OStretch1760 - 1690Very Strong, Sharp[6][7]
Dioxane C-OStretch1320 - 1210Strong[7]
High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule.

Protocol: Electrospray Ionization (ESI)-Time of Flight (TOF) MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile. Further dilute to ~10 µg/mL in the mobile phase.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire data in both positive and negative ion modes.

    • Negative Mode: Optimal for detecting the deprotonated molecule [M-H]⁻.

    • Positive Mode: May detect the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

  • Data Analysis: Determine the accurate mass of the most abundant ion and use software to calculate the elemental composition.

Expected Data:

  • Calculated Exact Mass for C₈H₁₄O₄: 174.08921 Da[3]

  • Expected Ion (Negative Mode) [M-H]⁻: m/z 173.0819

  • Expected Ion (Positive Mode) [M+H]⁺: m/z 175.0965

Section 2: Purity Assessment and Separation Science

These methods are employed to separate the target compound from impurities, such as starting materials, byproducts, or degradation products, and to quantify its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for purity analysis of non-volatile organic compounds.

Expertise & Experience: The primary challenge in HPLC analysis of this compound is managing the polarity of the carboxylic acid. A reversed-phase C18 column is a robust starting point. The mobile phase must be acidified (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of the carboxyl group.[8] This ensures that the analyte is in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times. UV detection at low wavelengths (~205-210 nm) is suitable for the carboxyl chromophore.

Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or acetonitrile/water (50:50) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV/Vis at 210 nm.

  • Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency but is typically reserved for volatile and thermally stable compounds. Carboxylic acids are generally non-volatile and polar, necessitating a chemical modification step known as derivatization.[9][10]

Trustworthiness: Derivatization is a critical step that must be optimized and validated. The goal is to replace the active hydrogen on the carboxylic acid with a non-polar group (e.g., a trimethylsilyl group), which increases volatility and thermal stability.[9]

Protocol: Silylation and GC-MS Analysis

  • Derivatization (Silylation):

    • In a 2 mL GC vial, dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., pyridine or dimethylformamide).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[9]

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Instrumentation & Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • MS Scan Range: 40 - 450 amu.

  • Data Analysis: Identify the peak for the derivatized analyte by its retention time and mass spectrum. The mass spectrum should show a molecular ion corresponding to the silylated derivative (M.W. = 246.16 g/mol ).

Section 3: Solid-State and Thermal Properties

These analyses characterize the material in its solid form, providing crucial information on crystallinity, melting point, and thermal stability.

X-ray Crystallography (XRC)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

Authoritative Grounding: The crystal structure of this compound has been previously solved and reported.[1][11] The analysis confirmed that the 1,3-dioxane ring adopts a chair conformation, with the C5-carboxyl group occupying an equatorial position.[1][12] In the crystal lattice, molecules are linked by O—H⋯O hydrogen bonds, forming chains.[1]

Protocol Overview:

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation from a solvent system like acetone or ethyl acetate/hexanes.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using Mo Kα or Cu Kα radiation.

  • Structure Solution & Refinement: Process the data and solve the structure using direct methods or other established crystallographic software packages.

Thermal Analysis (DSC & TGA)

DSC and TGA measure changes in material properties as a function of temperature, providing data on melting point, purity, and decomposition.[13]

Protocol: DSC for Melting Point and Purity

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Instrumentation:

    • Temperature Program: Equilibrate at 25 °C. Ramp to a temperature well above the melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas at 50 mL/min.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm. Purity can be estimated using the van't Hoff equation, which is often integrated into the instrument's software.[14]

Protocol: TGA for Thermal Stability

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation:

    • Temperature Program: Equilibrate at 30 °C. Ramp to 600 °C at a rate of 20 °C/min.

    • Atmosphere: Nitrogen purge gas at 50 mL/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition, defined as the temperature at which significant (e.g., 5%) weight loss occurs.

Integrated Analytical Workflow

No single technique provides a complete picture. A logical, integrated workflow ensures comprehensive characterization, from initial identification to final quality assessment.

G cluster_0 Structural Elucidation cluster_1 Purity & Separation cluster_2 Solid-State Properties NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Report Comprehensive Characterization Report NMR->Report FTIR FTIR Spectroscopy FTIR->Report HRMS High-Resolution MS HRMS->Report HPLC HPLC-UV (Purity Assay) HPLC->Report GCMS GC-MS (with Derivatization) (Impurity ID) GCMS->Report XRC X-Ray Crystallography XRC->Report Thermal Thermal Analysis (DSC/TGA) Thermal->Report Sample Sample Received: 2,2,5-trimethyl-1,3-dioxane- 5-carboxylic acid Sample->NMR Sample->FTIR Sample->HRMS Sample->HPLC Sample->GCMS Sample->XRC Sample->Thermal

Caption: Integrated workflow for the characterization of the target compound.

Conclusion

The robust characterization of this compound is readily achievable through the systematic application of orthogonal analytical techniques. NMR, FTIR, and HRMS serve as the primary tools for definitive structural confirmation. HPLC provides a reliable method for quantitative purity assessment, while GC-MS can be employed for identifying volatile or derivatizable impurities. Finally, solid-state techniques like XRC and thermal analysis offer critical insights into the material's crystalline structure and thermal behavior. Following the protocols and rationale outlined in this guide will enable scientists to generate a comprehensive and reliable analytical data package for this important chemical building block.

References

Revolutionizing Agrochemical Formulations: Application Notes for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Advanced Agrochemical Delivery

The relentless pursuit of enhanced agricultural productivity and environmental sustainability demands innovation in every facet of crop protection. The design of sophisticated agrochemical formulations is paramount to achieving these twin goals. 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a versatile heterocyclic compound, has emerged as a significant molecule in the synthesis of advanced materials.[1] Its unique structural features, including a carboxylic acid group and a stable dioxane ring, make it an attractive candidate for addressing key challenges in agrochemical delivery, such as improving active ingredient efficacy, enhancing formulation stability, and enabling controlled release.[2] This document provides detailed application notes and protocols for researchers and formulation scientists exploring the use of this compound in next-generation agrochemical products.

While direct, publicly available formulation recipes incorporating this specific molecule are limited, its known chemical properties and the established principles of agrochemical formulation allow for the development of robust research and development protocols. This guide will explore its potential in two primary applications: as a novel adjuvant to enhance herbicide bio-efficacy and as a monomer for the synthesis of biodegradable polymers for controlled-release formulations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in agrochemical formulations.

PropertyValueSource
Molecular Formula C₈H₁₄O₄[3]
Molecular Weight 174.19 g/mol [3]
Appearance White Solid[4]
Storage 2-8°C Refrigerator[4]
CAS Number 16837-14-2[5]

Part 1: this compound as a Potential Adjuvant

Adjuvants are critical components of many agrochemical formulations, enhancing the performance of the active ingredient.[6] Carboxylic acids, in general, can play a role as adjuvants by improving the solubility and uptake of active ingredients.[7][8] The structural similarity of this compound to other dioxolane-based molecules that have demonstrated adjuvant properties suggests its potential in this area.

Proposed Mechanism of Action as an Adjuvant

The carboxylic acid moiety of this compound can potentially enhance herbicide efficacy through several mechanisms:

  • Improved Spreading and Wetting: The presence of a carboxylic acid group can modify the surface tension of spray droplets, leading to better coverage on the waxy cuticle of weed leaves.

  • Enhanced Penetration: The molecule may act as a carrier, facilitating the transport of the herbicide across the plant cuticle and into the underlying tissues.

  • pH Buffering: The carboxylic acid can help to maintain an optimal pH in the spray solution, which is crucial for the stability and uptake of many herbicides.

Adjuvant_Mechanism cluster_leaf Weed Leaf Surface Herbicide Herbicide Cuticle Cuticle Herbicide->Cuticle Enhanced Penetration Adjuvant 2,2,5-trimethyl-1,3- dioxane-5-carboxylic acid Adjuvant->Cuticle Improved Wetting & Spreading Plant_Tissues Plant_Tissues Cuticle->Plant_Tissues Herbicide Translocation

Caption: Proposed mechanism of this compound as an adjuvant.

Part 2: this compound in Controlled-Release Formulations

Controlled-release formulations (CRFs) are a cornerstone of modern, sustainable agriculture, offering prolonged efficacy, reduced environmental impact, and improved safety.[9] Biodegradable polymers are frequently employed as matrices for the encapsulation and gradual release of agrochemicals.[10] The presence of a carboxylic acid and a dioxane ring in this compound makes it a suitable monomer for the synthesis of biodegradable polyesters through polymerization reactions.[2][11]

Synthesis of a Biodegradable Polymer Matrix

This compound can undergo ring-opening polymerization or polycondensation reactions to form a polyester backbone. The ester linkages in the resulting polymer are susceptible to hydrolysis, leading to the gradual degradation of the matrix and the controlled release of the encapsulated active ingredient.

Polymer_Synthesis_and_Release Monomer 2,2,5-trimethyl-1,3-dioxane- 5-carboxylic acid Polymerization Polymerization Monomer->Polymerization Polymer_Matrix Biodegradable Polyester Matrix with Encapsulated Herbicide Polymerization->Polymer_Matrix Controlled_Release Controlled Release of Herbicide Polymer_Matrix->Controlled_Release Hydrolysis Environmental Factors (Water, Microbes) Hydrolysis->Polymer_Matrix Degradation

Caption: Workflow for controlled release using a polymer derived from the topic compound.

Experimental Protocols

The following protocols are designed as a starting point for researchers to evaluate the potential of this compound in agrochemical formulations.

Protocol 1: Evaluation of this compound as a Herbicide Adjuvant

Objective: To assess the ability of this compound to enhance the efficacy of a commercial herbicide in a greenhouse setting.[12][13]

Materials:

  • This compound

  • Commercial herbicide (e.g., glyphosate, 2,4-D)

  • Target weed species (e.g., Amaranthus retroflexus - redroot pigweed)

  • Susceptible crop species (e.g., Zea mays - corn)

  • Potting soil

  • Pots (10 cm diameter)

  • Greenhouse with controlled environment (temperature, light, humidity)

  • Laboratory spray chamber

  • Analytical balance

  • Volumetric flasks and pipettes

  • Deionized water

Procedure:

  • Plant Preparation:

    • Sow seeds of the target weed and crop species in separate pots filled with potting soil.

    • Grow plants in the greenhouse until they reach the 2-4 leaf stage.[13]

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants).

  • Formulation Preparation:

    • Prepare a stock solution of the commercial herbicide in deionized water according to the manufacturer's recommended rate.

    • Prepare a series of test solutions by adding varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% w/v) to the herbicide stock solution.

    • Prepare a control solution of the herbicide without the addition of the test compound.

    • Prepare a negative control of deionized water.

  • Herbicide Application:

    • Calibrate the laboratory spray chamber to deliver a consistent volume of spray solution per unit area.

    • Randomly assign pots to each treatment group.

    • Apply the respective formulations to the plants in the spray chamber.

  • Efficacy Assessment:

    • Return the pots to the greenhouse and monitor plant growth and injury symptoms over a period of 21 days.

    • At 7, 14, and 21 days after treatment, visually assess and record the percentage of weed control and crop injury for each treatment group.

    • At the end of the experiment, harvest the above-ground biomass of the plants, dry it in an oven, and record the dry weight.

  • Data Analysis:

    • Calculate the average percent control and biomass reduction for each treatment.

    • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatments.

Protocol 2: Synthesis of a Polymer Matrix for Controlled Release

Objective: To synthesize a biodegradable polyester from this compound for the encapsulation of an agrochemical active ingredient.

Materials:

  • This compound

  • Diol co-monomer (e.g., 1,4-butanediol)

  • Catalyst (e.g., tin(II) octoate)

  • High-boiling point solvent (e.g., toluene)

  • Active ingredient (e.g., a model herbicide or fungicide)

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

  • Heating mantle

  • Vacuum oven

Procedure:

  • Polymer Synthesis:

    • In the reaction vessel, combine equimolar amounts of this compound and the diol co-monomer in the solvent.

    • Add a catalytic amount of tin(II) octoate.

    • Heat the mixture under a nitrogen atmosphere with continuous stirring.

    • Monitor the reaction progress by measuring the viscosity or by taking samples for analysis (e.g., GPC).

    • Once the desired molecular weight is achieved, cool the reaction mixture.

  • Encapsulation of Active Ingredient:

    • Dissolve the synthesized polymer and the active ingredient in a suitable solvent.

    • Slowly add this solution to a non-solvent with vigorous stirring to precipitate the polymer with the encapsulated active ingredient.

    • Filter and wash the resulting microparticles.

    • Dry the microparticles in a vacuum oven.

  • Characterization:

    • Determine the loading efficiency of the active ingredient in the microparticles using a suitable analytical technique (e.g., HPLC).

    • Characterize the physical properties of the microparticles (e.g., size, morphology) using techniques like scanning electron microscopy (SEM).

Protocol 3: In Vitro Release Study

Objective: To determine the release profile of the encapsulated active ingredient from the synthesized polymer matrix.

Materials:

  • Polymer microparticles with encapsulated active ingredient

  • Buffer solutions at different pH values (e.g., pH 4, 7, 9)

  • Shaking incubator

  • Centrifuge

  • Analytical instrument for quantifying the active ingredient (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Release Experiment:

    • Accurately weigh a known amount of the microparticles and place them in a series of vials.

    • Add a known volume of buffer solution to each vial.

    • Place the vials in a shaking incubator at a constant temperature.

    • At predetermined time intervals, withdraw a sample of the buffer solution and replace it with fresh buffer.

  • Sample Analysis:

    • Centrifuge the collected samples to remove any suspended particles.

    • Analyze the supernatant for the concentration of the released active ingredient using the appropriate analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of the active ingredient released at each time point.

    • Plot the cumulative release profile as a function of time.

Conclusion and Future Perspectives

This compound presents a promising platform for the development of innovative agrochemical formulations. Its potential as both an adjuvant and a building block for controlled-release polymers warrants further investigation. The protocols outlined in this guide provide a framework for researchers to explore these applications and to generate the data necessary to validate the performance of new formulations. Future research should focus on optimizing polymerization conditions, evaluating the biodegradability of the resulting polymers, and conducting field trials to confirm the efficacy of these advanced agrochemical delivery systems under real-world conditions. The adoption of such novel formulation technologies will be instrumental in advancing a more sustainable and productive agricultural future.

References

Application Note: Establishing and Utilizing 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the qualification and application of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid as a reference standard in analytical chemistry. The protocols detailed herein are designed to ensure scientific integrity and are grounded in established principles of analytical method validation. This guide will cover the essential physicochemical properties, a robust qualification workflow, and a practical application protocol for its use in High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Reference Standards

In the landscape of pharmaceutical development and quality control, analytical reference standards are the cornerstone of accurate and reproducible results.[1] A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and potency of a drug substance or drug product.[2] The reliability of analytical data is directly contingent on the quality of the reference standards used. Therefore, a rigorous qualification process is not merely a recommendation but a regulatory necessity, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5]

This compound, a stable crystalline solid, presents itself as a suitable candidate for a reference standard, particularly in the analysis of related compounds or as an internal standard in various chromatographic applications. Its synthesis from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) is well-documented, allowing for the production of high-purity material.[6] This application note will delineate the necessary steps to qualify this compound and demonstrate its use in a validated analytical method.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application.

PropertyValueSource
Chemical Name This compoundPubChem[7]
CAS Number 16837-14-2ChemicalBook[8]
Molecular Formula C₈H₁₄O₄PubChem[7]
Molecular Weight 174.19 g/mol PubChem[7]
Appearance Colorless crystalline solidIUCr Journals[6]
Purity ≥98% (typical)Commercially Available
Solubility Soluble in organic solvents (e.g., Chloroform, Methanol)IUCr Journals[6]

Qualification of this compound as a Reference Standard

The qualification process establishes the identity, purity, and stability of the candidate reference standard. This process ensures that the standard is suitable for its intended analytical purpose.[9] The following workflow is based on ICH Q7A guidelines for Good Manufacturing Practices.[3]

G cluster_0 Phase 1: Material Sourcing & Initial Characterization cluster_1 Phase 2: Comprehensive Purity Assessment cluster_2 Phase 3: Definitive Structure & Assay cluster_3 Phase 4: Stability & Documentation Sourcing Source High-Purity Material (>98%) Initial_ID Initial Identity Confirmation (FTIR, MS) Sourcing->Initial_ID Purity_HPLC Purity by HPLC-UV (Area % Normalization) Initial_ID->Purity_HPLC Residual_Solvents Residual Solvents (GC-HS) Purity_HPLC->Residual_Solvents Water_Content Water Content (Karl Fischer Titration) Residual_Solvents->Water_Content Structure_NMR Structural Elucidation (¹H NMR, ¹³C NMR) Water_Content->Structure_NMR Assay_qNMR Assay vs. Certified Standard (qNMR) Structure_NMR->Assay_qNMR Stability Stability Studies (Long-term & Accelerated) Assay_qNMR->Stability CoA Certificate of Analysis (CoA) Generation Stability->CoA

Caption: Workflow for the Qualification of a Reference Standard.

Experimental Protocol: Purity Determination by HPLC-UV

This protocol outlines the determination of the purity of this compound using High-Performance Liquid Chromatography with UV detection.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Analysis: Inject the prepared standard solution into the HPLC system.

  • Data Analysis: Integrate all peaks detected in the chromatogram. Calculate the purity by the area percent normalization method: Purity (%) = (Area of Principal Peak / Total Area of All Peaks) x 100

  • Acceptance Criteria: The purity should be ≥ 99.5% for use as a primary reference standard.

Experimental Protocol: Structural Confirmation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

Instrumentation and Conditions:

ParameterSetting
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent Chloroform-d (CDCl₃)
Nuclei ¹H and ¹³C
Temperature 25 °C

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Analysis: Compare the observed chemical shifts with established literature values to confirm the structure.[6]

    • ¹H NMR (400 MHz, CDCl₃): δ 1.20 (s, 3H), 1.41 (s, 3H), 1.44 (s, 3H), 3.68 (d, 2H), 4.19 (d, 2H).[6]

    • ¹³C NMR (100 MHz, CDCl₃): δ 18.48, 21.89, 25.59, 41.82, 66.11, 98.55, 179.52.[6]

  • Acceptance Criteria: The acquired spectra must be consistent with the known structure of this compound.

Application: Use as an Internal Standard in a Quantitative Assay

An internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and controls in an analytical measurement.[10] this compound can serve as an effective internal standard in reversed-phase HPLC methods for the quantification of structurally similar acidic compounds. The use of an IS can correct for variations in injection volume and potential matrix effects.[11]

G cluster_0 Sample & Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Quantification Analyte_Stock Prepare Analyte Stock Solution Calibration_Standards Prepare Calibration Standards (Analyte + IS) Analyte_Stock->Calibration_Standards IS_Stock Prepare IS Stock Solution (this compound) IS_Stock->Calibration_Standards QC_Samples Prepare QC Samples (Analyte + IS) IS_Stock->QC_Samples Test_Sample Prepare Test Sample (+ IS) IS_Stock->Test_Sample HPLC_Analysis Inject and Analyze All Solutions Test_Sample->HPLC_Analysis Peak_Integration Integrate Analyte and IS Peaks HPLC_Analysis->Peak_Integration Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Peak_Integration->Response_Ratio Calibration_Curve Plot Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Quantification Quantify Analyte in Test Sample Calibration_Curve->Quantification

Caption: Workflow for a Quantitative Assay Using an Internal Standard.

Experimental Protocol: HPLC Assay of a Hypothetical Analyte

This protocol describes the quantification of a hypothetical acidic analyte, "Analyte X," using this compound as an internal standard.

Instrumentation and Conditions: (Same as in Section 3.1)

Procedure:

  • Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Analyte X Stock Solution (Analyte Stock): Prepare a 1 mg/mL solution of Analyte X in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock and adding a constant volume of the IS Stock to each. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL of Analyte X, each containing 20 µg/mL of the internal standard.

  • Sample Preparation: Prepare the unknown sample containing Analyte X and add the same constant volume of the IS Stock.

  • Analysis: Inject the calibration standards and the sample into the HPLC system.

  • Quantification:

    • For each injection, calculate the response ratio (Analyte X peak area / IS peak area).

    • Construct a calibration curve by plotting the response ratio against the concentration of Analyte X for the calibration standards.

    • Determine the concentration of Analyte X in the unknown sample by interpolating its response ratio on the calibration curve.

Conclusion

This compound is a compound with favorable characteristics for use as an analytical reference standard. Its well-defined structure, high purity potential, and stability make it a reliable choice for both qualitative and quantitative applications. The protocols outlined in this application note provide a robust framework for its qualification and use, ensuring adherence to scientific principles and regulatory expectations. By following these guidelines, analytical laboratories can confidently incorporate this compound into their repertoire of qualified reference standards, thereby enhancing the accuracy and reliability of their analytical results.

References

Application Notes and Protocols for the Study of Reaction Kinetics of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the reaction kinetics of the esterification of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. This sterically hindered carboxylic acid serves as a valuable building block in the synthesis of complex molecules, including dendrimers and other pharmaceutical intermediates.[1][2] Understanding its esterification kinetics is crucial for process optimization, scalability, and ensuring consistent product quality. These application notes detail the theoretical underpinnings of the reaction, provide adaptable experimental protocols for kinetic studies, and outline robust analytical methodologies for monitoring reaction progress and subsequent data analysis.

Theoretical Background: The Nuances of Esterifying a Hindered Carboxylic Acid

The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst, commonly known as the Fischer-Speier esterification, is a reversible reaction that follows a nucleophilic acyl substitution mechanism.[3] The overall reaction can be represented as:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

The reaction is typically catalyzed by strong Brønsted acids such as sulfuric acid or p-toluenesulfonic acid, or Lewis acids.[4][5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3]

The steric hindrance posed by the this compound molecule, with its bulky dioxane ring and adjacent methyl groups, significantly influences the reaction kinetics.[1][6][7] This steric bulk can impede the approach of the nucleophilic alcohol to the carbonyl carbon, potentially leading to slower reaction rates compared to unhindered carboxylic acids. Consequently, the choice of alcohol, catalyst, and reaction conditions becomes critical in achieving a reasonable reaction rate and yield. For sterically hindered acids, it is often necessary to use less bulky primary alcohols and more forcing reaction conditions, such as higher temperatures or more efficient water removal techniques, to drive the equilibrium towards the product side.[8]

The reaction rate can be described by the following general rate law:

Rate = k[R-COOH]a[R'-OH]b

Where 'k' is the rate constant, and 'a' and 'b' are the reaction orders with respect to the carboxylic acid and alcohol, respectively. A primary objective of the kinetic study is to determine these parameters.

Experimental Design for Kinetic Analysis

A successful kinetic study requires careful planning of experiments to isolate the effects of different variables on the reaction rate. Key parameters to investigate include temperature, catalyst concentration, and the initial concentrations of the carboxylic acid and alcohol.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichSynthesized from 2,2-bis(hydroxymethyl)propionic acid and acetone.[1][6]
MethanolAnhydrous, ≥99.8%e.g., Fisher ScientificA less sterically hindered primary alcohol, suitable for this reaction.
Sulfuric Acid (H₂SO₄)95-98%e.g., Sigma-AldrichCommon and effective acid catalyst.
TolueneAnhydrous, ≥99.8%e.g., Fisher ScientificCan be used as a solvent and for azeotropic removal of water.
Sodium Bicarbonate (NaHCO₃)ACS Reagente.g., Fisher ScientificFor quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS Reagente.g., Fisher ScientificFor drying the organic phase.
Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)NMR Gradee.g., Cambridge Isotope LaboratoriesFor NMR analysis.
Reaction Setup

A jacketed glass reactor equipped with a magnetic stirrer, a condenser, a temperature probe, and a sampling port is recommended for precise temperature control. For reactions requiring the removal of water, a Dean-Stark apparatus can be fitted between the reactor and the condenser.

DOT script for Experimental Setup Diagram

ExperimentalSetup cluster_reactor Jacketed Glass Reactor cluster_control Control & Monitoring cluster_condenser Condensation & Water Removal Reactor Reaction Mixture (Carboxylic Acid, Alcohol, Catalyst, Solvent) Stirrer Magnetic Stirrer DeanStark Dean-Stark Trap (Optional) Reactor->DeanStark Vapors TempProbe Temperature Probe TempProbe->Reactor SamplingPort Sampling Port SamplingPort->Reactor Condenser Condenser Condenser->DeanStark Condensate DeanStark->Reactor Solvent Return DeanStark->Condenser

Caption: Diagram of a typical experimental setup for kinetic studies of esterification.

Detailed Experimental Protocol

This protocol provides a general framework that can be adapted to investigate the influence of various parameters on the reaction kinetics.

General Procedure for a Kinetic Run
  • Reactor Preparation: Ensure the reactor and all glassware are clean and dry. Assemble the apparatus as shown in the diagram above.

  • Charging Reactants: To the reactor, add a known amount of this compound and the desired solvent (e.g., toluene).

  • Temperature Equilibration: Begin stirring and bring the reactor contents to the desired reaction temperature (e.g., 60, 70, or 80 °C) using a circulating bath connected to the reactor jacket.

  • Initiating the Reaction: Once the temperature is stable, add the desired amounts of the alcohol (e.g., methanol) and the acid catalyst (e.g., sulfuric acid). Start the timer immediately; this is t=0.

  • Sampling: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small, accurately measured aliquot of the reaction mixture through the sampling port.

  • Quenching: Immediately quench the reaction in the aliquot to stop further conversion. This can be achieved by diluting the sample in a cold, known volume of a suitable solvent (e.g., dichloromethane) and neutralizing the acid catalyst with a saturated sodium bicarbonate solution.

  • Sample Preparation for Analysis: After quenching, wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and prepare it for analysis (e.g., by GC-MS or NMR).

  • Data Collection: Repeat the sampling procedure until the reaction appears to have reached equilibrium (i.e., no significant change in concentration over several time points).

Investigating Reaction Parameters

To determine the rate law, systematically vary the initial concentrations of the reactants and the catalyst, and the reaction temperature in a series of experiments.

  • Effect of Temperature: Conduct the reaction at a minimum of three different temperatures (e.g., 60, 70, and 80 °C) while keeping all other concentrations constant. This will allow for the determination of the activation energy (Ea) using the Arrhenius equation.

  • Effect of Reactant Concentration: Vary the initial concentration of either the carboxylic acid or the alcohol while keeping the other reactant's concentration and the catalyst concentration constant. This will help in determining the order of the reaction with respect to each reactant.

  • Effect of Catalyst Concentration: Vary the concentration of the acid catalyst while keeping the reactant concentrations and temperature constant to determine its effect on the reaction rate.

Analytical Methods for Reaction Monitoring

Accurate monitoring of the concentrations of reactants and products over time is essential for kinetic analysis. Two common and powerful techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis

GC-MS is a highly sensitive method for separating and identifying the components of the reaction mixture.

  • Sample Preparation: Dilute the quenched and dried aliquot to a suitable concentration for GC-MS analysis. An internal standard should be added to improve quantitative accuracy.

  • Instrumentation and Conditions:

    • GC Column: A polar capillary column (e.g., DB-WAX) is suitable for separating the carboxylic acid, alcohol, and ester.

    • Temperature Program: An appropriate temperature gradient should be developed to achieve good separation of all components.

    • MS Detection: The mass spectrometer can be operated in full scan mode to identify the components and in selected ion monitoring (SIM) mode for accurate quantification.

  • Quantification: Create a calibration curve for each component (carboxylic acid and ester) using standard solutions of known concentrations with the internal standard. The concentration of each component in the reaction sample can then be determined from its peak area relative to the internal standard.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for in-situ or at-line reaction monitoring, as it can provide quantitative information about multiple components simultaneously without the need for extensive sample preparation.[9][10]

  • Sample Preparation: For at-line monitoring, the quenched and dried aliquot can be dissolved in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire ¹H NMR spectra at each time point.

  • Data Analysis: Identify characteristic peaks for the carboxylic acid, alcohol, and the newly formed ester. For example, the methyl ester will show a new singlet peak in the range of 3.6-3.8 ppm. The disappearance of the carboxylic acid proton (a broad singlet, typically >10 ppm) and the appearance of the ester's methyl group can be monitored. The concentration of each species can be determined by integrating the respective peaks and comparing them to the integral of the internal standard.

Data Analysis and Interpretation

Once the concentration-time data has been collected, the next step is to determine the rate constant and the order of the reaction.

Determining the Rate Law

The method of initial rates or the integral method can be used to determine the reaction order. For a reaction assumed to be first order in both the carboxylic acid and the alcohol (a common scenario for Fischer esterification), the rate law is:

Rate = k[R-COOH][R'-OH]

If the reaction is carried out with a large excess of the alcohol, its concentration can be considered constant, and the reaction follows pseudo-first-order kinetics with respect to the carboxylic acid. The integrated rate law is:

ln([A]₀/[A]t) = k't

where [A]t is the concentration of the carboxylic acid at time t, [A]₀ is the initial concentration, and k' is the pseudo-first-order rate constant (k' = k[R'-OH]). A plot of ln([A]₀/[A]t) versus time should yield a straight line with a slope of k'.

Calculating the Activation Energy

The activation energy (Ea) can be determined from the rate constants obtained at different temperatures using the Arrhenius equation:

k = A * exp(-Ea/RT)

or in its linear form:

ln(k) = ln(A) - Ea/(RT)

A plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) will give a straight line with a slope of -Ea/R, from which Ea can be calculated. R is the ideal gas constant (8.314 J/mol·K).

Sample Data and Visualization

The following tables present hypothetical data for a kinetic study of the esterification of this compound with methanol.

Table 1: Concentration vs. Time Data at 70 °C

Time (min)[Carboxylic Acid] (mol/L)[Ester] (mol/L)
00.5000.000
150.4250.075
300.3610.139
600.2590.241
900.1860.314
1200.1340.366

Table 2: Rate Constants at Different Temperatures

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant (k) (L/mol·min)ln(k)
60333.150.003000.015-4.20
70343.150.002910.032-3.44
80353.150.002830.065-2.73

DOT script for Reaction Kinetics Workflow

ReactionKineticsWorkflow cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation A Reaction Setup (Reactor, Reagents) B Vary Parameters (Temp, Conc.) A->B C Conduct Reaction & Collect Samples B->C D Sample Quenching & Preparation C->D E Analytical Measurement (GC-MS or NMR) D->E F Generate Concentration vs. Time Data E->F G Determine Rate Law & Rate Constants F->G H Arrhenius Plot G->H I Calculate Activation Energy (Ea) H->I

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of crude 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that explains not just the "how," but the critical "why" behind each experimental step.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

The impurity profile of your crude product is intrinsically linked to its synthesis. This compound is commonly prepared from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) and an acetone source, a reaction that protects the diol functionality.[1][2]

Common impurities may include:

  • Unreacted Starting Materials: Primarily 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).

  • Anhydride Dimer: Self-condensation of two molecules of the carboxylic acid can form 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride, especially if the reaction is heated or exposed to dehydrating agents.[1][3]

  • Solvent and Catalyst Residue: Remnants from the synthesis and workup.

  • Oligomeric Species: Minor amounts of polyester-type byproducts if the dioxane ring opens.

Q2: What is the best initial step to assess the purity of my crude product?

Before attempting purification, a quick purity assessment can save significant time and resources. We recommend a multi-pronged approach:

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the number of components in your mixture. A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid (to suppress deprotonation and reduce streaking) is a good starting point.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. A broad or depressed melting range suggests the presence of impurities. The reported melting point for the pure compound is in the range of 120-124 °C.

  • Proton NMR (¹H NMR): Provides a clear picture of the compound's structure and can reveal the presence and relative quantity of impurities. The synthesis paper for this compound provides characteristic NMR shifts.[1]

Q3: Which purification method should I choose? Acid-base extraction, recrystallization, or chromatography?

The optimal method depends on the nature of the impurities, the scale of your experiment, and the required final purity.

Purification MethodIdeal Use CaseProsCons
Acid-Base Extraction Removing neutral or basic impurities.High capacity, simple, cost-effective for initial cleanup.[4][5]Will not remove acidic impurities (e.g., unreacted bis-MPA). Emulsions can form.
Recrystallization Final polishing of a mostly pure, solid product.Excellent for achieving high crystalline purity, scalable.Requires finding a suitable solvent system; yield can be compromised.
Column Chromatography Separating compounds with similar polarities.High resolution, can separate complex mixtures.[6][7]Lower capacity, more time-consuming, requires significant solvent.

Our Recommendation: For a typical synthesis, a two-step process is highly effective:

  • Perform an acid-base extraction to remove non-acidic impurities.

  • Follow up with recrystallization to achieve high analytical purity.

Troubleshooting Guides & Detailed Protocols

Method 1: Purification via Acid-Base Extraction

This technique leverages the acidic nature of the carboxyl group, which can be deprotonated to form a water-soluble salt, allowing for separation from water-insoluble neutral or basic impurities.[8][9][10]

Experimental Workflow: Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., Ethyl Acetate) extract Extract with aq. NaHCO₃ in Separatory Funnel start->extract separate Separate Layers extract->separate organic Organic Layer (Neutral/Basic Impurities) separate->organic Discard or Analyze aqueous Aqueous Layer (Sodium Carboxylate Salt) separate->aqueous Collect acidify Acidify Aqueous Layer with conc. HCl to pH ~2 aqueous->acidify precipitate Precipitate Forms acidify->precipitate filter Collect Solid via Vacuum Filtration precipitate->filter dry Dry Solid Under High Vacuum filter->dry product Purified Carboxylic Acid dry->product

Caption: Workflow for purifying carboxylic acids.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether (approx. 10 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[8] Stopper the funnel and invert gently, venting frequently to release the CO₂ gas that evolves. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean flask.

  • Re-extraction: To ensure complete recovery, add another portion of the NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with litmus paper). A white precipitate of the purified carboxylic acid should form.[8]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product under a high vacuum to remove residual water and solvent.

Troubleshooting Q&A: Acid-Base Extraction
  • Q: An emulsion formed at the interface, and the layers won't separate. What should I do?

    • A: This is common when solutions are shaken too vigorously. To break the emulsion, add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, you can gently swirl the funnel or pass the mixture through a pad of Celite or filter paper.

  • Q: My yield is very low after re-precipitation. Why?

    • A: Several factors could be at play:

      • Incomplete Extraction: You may need to perform more extractions (3-4 times) with the basic solution.

      • Incomplete Precipitation: Ensure you have added enough acid to bring the pH well below the pKa of the carboxylic acid (typically pH 2-3).

      • Product Solubility: Your product may have some slight solubility in water. Cooling the solution thoroughly in an ice bath before and during acidification is critical to minimize this loss.[9]

  • Q: The precipitate that formed upon acidification was oily or gummy, not a crystalline solid. What does this mean?

    • A: This indicates that significant impurities are still present, which are disrupting the crystal lattice formation. The "oiled out" product should be isolated and subjected to another purification method, such as recrystallization or chromatography.

Method 2: Purification via Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The principle is to dissolve the crude material in a hot solvent in which it is highly soluble, and then allow it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

Troubleshooting Decision Tree: Recrystallization

start Start Recrystallization dissolve Does compound dissolve in hot solvent? start->dissolve sol_ok Proceed to Cooling dissolve->sol_ok Yes sol_no Troubleshoot Dissolution dissolve->sol_no No crystal Do crystals form upon cooling? crys_ok Collect Crystals crystal->crys_ok Yes crys_no Troubleshoot Crystallization crystal->crys_no No sol_ok->crystal sol_no_1 1. Add more solvent. 2. Heat to boiling. 3. Choose a more polar solvent. sol_no->sol_no_1 crys_no_1 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Cool in ice bath. 4. Reduce solvent volume. crys_no->crys_no_1

Caption: Decision tree for troubleshooting recrystallization.

Step-by-Step Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. For this molecule, good starting points are ethyl acetate/hexanes or ethanol/water mixtures.[11] A related compound has been successfully recrystallized from ethyl acetate.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, it may contain colored impurities. Add a small amount of activated charcoal to the hot solution, allow it to simmer for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals thoroughly under a vacuum.

Troubleshooting Q&A: Recrystallization
  • Q: I added a lot of solvent, but my compound still won't dissolve, even when boiling. What now?

    • A: You have likely chosen a solvent in which your compound is too insoluble. You will need to select a new, more polar solvent or switch to a binary solvent system. Try adding a small amount of a more polar "co-solvent" (like ethanol to an ethyl acetate solution) to the hot mixture until the solid dissolves.

  • Q: The solution is clear after cooling, but no crystals have formed. What should I do?

    • A: The solution is likely unsaturated or supersaturated. Try the following in order:

      • Induce Crystallization: Scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

      • Seed the Solution: If you have a small crystal of the pure compound, add it to the solution to act as a template.

      • Reduce Solvent Volume: Heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.

References

optimizing reaction conditions for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.

Introduction

The synthesis of this compound is a critical step in the development of various chemical entities, including dendrimers and other complex molecules.[1] The most common route involves the acid-catalyzed reaction of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with a source of acetone. While seemingly straightforward, this acetalization reaction is an equilibrium process that requires careful control of conditions to achieve high yield and purity. This guide will address common challenges and provide solutions based on established chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Low or Inconsistent Yields

Question: My reaction yield is consistently low, or varies significantly between batches. What are the likely causes and how can I improve it?

Answer:

Low and inconsistent yields in this synthesis are most often traced back to issues with the reaction equilibrium and the presence of water.[2] Here’s a breakdown of potential causes and their solutions:

  • Incomplete Water Removal: The formation of the dioxane ring from a diol and acetone is a reversible reaction that produces water as a byproduct.[3][4] Any water present in the reaction mixture will shift the equilibrium back towards the starting materials, reducing your yield.

    • Solution: The use of a dehydrating agent is crucial. 2,2-dimethoxypropane is highly effective as it serves as both a source of the acetonide protecting group and a water scavenger.[5][6] It reacts with the water generated during the reaction to form acetone and methanol, effectively driving the equilibrium towards the product.[5] For other acetal syntheses, a Dean-Stark apparatus can be employed to azeotropically remove water.[7][8]

  • Suboptimal Catalyst Concentration: The choice and amount of acid catalyst are critical. While p-toluenesulfonic acid (p-TsOH) is a common and effective catalyst for this reaction, using too little will result in a slow and incomplete reaction.[7] Conversely, an excessive amount of acid can lead to side reactions.

    • Solution: Typically, a catalytic amount of p-TsOH (around 1-5 mol%) is sufficient. It is a solid, making it easier and safer to handle than strong mineral acids like sulfuric acid.[9]

  • Reaction Time and Temperature: The reaction is typically run at room temperature. Insufficient reaction time will lead to incomplete conversion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy on aliquots. A typical reaction time is around 8 hours.[1]

Product Purity Issues

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer:

Impurities can arise from unreacted starting materials, side products, or issues during the workup.

  • Unreacted Starting Material (bis-MPA): The presence of unreacted 2,2-bis(hydroxymethyl)propionic acid is a common issue.

    • Identification: This can be identified by its characteristic peaks in an NMR spectrum of the crude product.

    • Solution: Ensure the reaction goes to completion by extending the reaction time and ensuring efficient water removal. During workup, a basic wash (e.g., with a saturated sodium bicarbonate solution) can help remove the acidic starting material, but care must be taken to avoid hydrolysis of the product.

  • Side Products: While the reaction is generally clean, side reactions can occur, especially with excessive acid catalyst or prolonged reaction times.

    • Solution: Use the recommended catalytic amount of p-TsOH. After the reaction is complete, it's crucial to quench the acid catalyst. This is often done by adding a small amount of a base like triethylamine.[1]

  • Hydrolysis during Workup: The dioxane ring is an acetal, which is sensitive to aqueous acid.[4] Exposing the product to acidic aqueous conditions during workup can lead to hydrolysis back to the starting diol.

    • Solution: The workup should be performed under neutral or slightly basic conditions. Washing with a saturated solution of sodium bicarbonate will neutralize the acid catalyst.

  • Purification Challenges: The product is a solid and can often be purified by recrystallization.

    • Solution: A common method for purification is recrystallization from a suitable solvent system. One reported method involves dissolving the crude product in acetone and then allowing it to recrystallize at a low temperature (e.g., 4°C).[10]

Frequently Asked Questions (FAQs)

Q1: Why is p-toluenesulfonic acid (p-TsOH) preferred over sulfuric acid as the catalyst?

A1: While both are strong acids that can catalyze the reaction, p-TsOH offers several advantages. It is a solid, which makes it easier and safer to handle and weigh accurately compared to concentrated sulfuric acid.[9] Additionally, sulfuric acid is a strong dehydrating agent and can sometimes lead to charring and other side reactions.

Q2: What is the role of 2,2-dimethoxypropane in this reaction?

A2: 2,2-dimethoxypropane serves two critical functions in this synthesis.[5][6] First, under acidic conditions, it acts as a source for the isopropylidene (acetonide) protecting group that forms the 1,3-dioxane ring with the diol of bis-MPA. Second, it acts as an efficient water scavenger.[5] It reacts with the water produced during the reaction to form acetone and methanol, which drives the equilibrium towards the formation of the desired product.

Q3: Can I use acetone directly instead of 2,2-dimethoxypropane?

A3: Yes, acetone can be used as both the reactant and the solvent.[1] However, in this case, a separate method for water removal, such as the use of molecular sieves or a Dean-Stark apparatus with an azeotropic solvent, would be necessary to drive the reaction to completion. Using 2,2-dimethoxypropane simplifies the procedure by combining the roles of reactant and water scavenger.

Q4: How can I confirm the structure of my product?

A4: The structure of this compound can be confirmed using several analytical techniques:

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the methyl groups and the methylene protons of the dioxane ring.[11]

  • FT-IR Spectroscopy: The presence of a carboxylic acid group can be confirmed by a broad O-H stretch and a C=O stretch in the IR spectrum.

  • Mass Spectrometry: This will provide the molecular weight of the compound, confirming its elemental composition.

  • X-ray Crystallography: For a definitive structural confirmation, single-crystal X-ray diffraction can be used.[12]

Q5: My NMR spectrum shows unexpected peaks. What could they be?

A5: Unexpected peaks could be due to several reasons:

  • Residual Solvents: Acetone, diethyl ether, or other solvents used during the reaction or workup are common impurities.[13][14]

  • Unreacted Starting Material: As mentioned earlier, peaks corresponding to bis-MPA may be present.

  • Side Products: While less common, side reactions can lead to other species.

  • Water: A broad peak due to water is often observed in ¹H NMR spectra.

To identify these impurities, you can compare your spectrum to reference spectra of common laboratory solvents and the starting material.

Experimental Protocols

Standard Synthesis of this compound

This protocol is adapted from a literature procedure.[1][15]

Materials:

  • 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)

  • Acetone (reagent grade)

  • 2,2-dimethoxypropane

  • p-toluenesulfonic acid monohydrate (p-TsOH)

  • Triethylamine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2,2-bis(hydroxymethyl)propionic acid.

  • Suspend the bis-MPA in acetone.

  • Add 2,2-dimethoxypropane to the suspension.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 1-2 mol% relative to bis-MPA).

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the catalyst by adding a few drops of triethylamine.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetone or a mixture of ethyl acetate and hexanes).

Optimizing Reaction Conditions

To optimize the reaction for higher yield and purity, a design of experiments (DoE) approach can be beneficial. Key parameters to investigate include catalyst loading, reaction time, and temperature.

Table 1: Example Experimental Design for Optimization

ExperimentCatalyst (p-TsOH, mol%)Time (h)Temperature (°C)Yield (%)Purity (%)
11825
22825
311225
421225
51840
62840
711240
821240

By systematically varying these parameters and analyzing the yield and purity of the product, you can identify the optimal conditions for your specific laboratory setup.

Visualizations

Reaction Workflow

SynthesisWorkflow reagents Reagents: - bis-MPA - Acetone - 2,2-Dimethoxypropane - p-TsOH reaction Reaction (Room Temp, 8-12h) reagents->reaction 1. Mix quench Quench (Triethylamine) reaction->quench 2. Reaction Complete workup Aqueous Workup (NaHCO3, Brine) quench->workup 3. Neutralize purification Purification (Recrystallization) workup->purification 4. Isolate Crude product Pure Product purification->product 5. Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting start Low Yield or Impure Product check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst concentration optimal? check_water->check_catalyst Yes add_dehydrant Use 2,2-dimethoxypropane or a Dean-Stark trap. check_water->add_dehydrant No check_workup Was the workup performed correctly? check_catalyst->check_workup Yes optimize_catalyst Adjust p-TsOH to 1-5 mol%. check_catalyst->optimize_catalyst No neutral_workup Ensure workup is neutral or basic. Avoid aqueous acid. check_workup->neutral_workup No success Improved Yield & Purity check_workup->success Yes add_dehydrant->success optimize_catalyst->success neutral_workup->success

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

common side products in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this crucial building block. By understanding the causality behind these issues, you can effectively troubleshoot your experiments and ensure the highest purity of your final product.

Introduction: The Synthetic Pathway

The synthesis of this compound is typically achieved through the acid-catalyzed protection of the diol functionality of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with acetone or an acetone equivalent like 2,2-dimethoxypropane.[1][2] This reaction, a ketalization, is reversible and requires careful control of conditions to maximize the yield of the desired product.[3]

Synthesis_Pathway bisMPA 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) Product 2,2,5-trimethyl-1,3-dioxane- 5-carboxylic acid bisMPA->Product Acetone Acetone or 2,2-Dimethoxypropane Acetone->Product Water Water (byproduct) Product->Water - H₂O Catalyst p-Toluenesulfonic acid (p-TSA) Catalyst->Product + H+

Caption: General synthesis scheme for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and purification of this compound.

FAQ 1: My final product has a low melting point and appears oily or sticky. What is the likely cause?

Answer: This is a classic sign of impurities. The most common culprits are unreacted starting material (bis-MPA) and the hygroscopic acid catalyst (p-toluenesulfonic acid, p-TSA). Pure p-TSA is a solid, but it readily absorbs moisture to become a sticky syrup, which can contaminate your product.

Troubleshooting Steps:

  • Catalyst Neutralization: The p-TSA catalyst must be thoroughly neutralized before final product isolation. After the reaction is complete, quenching with a mild base is crucial. A common procedure involves adding a 1:1 solution of triethylamine:ethanol or ammonia:ethanol to the reaction mixture.[1][4]

  • Aqueous Workup: Following neutralization, perform an aqueous wash. Transfer the reaction mixture to a separatory funnel with a suitable organic solvent (like dichloromethane or ethyl acetate) and wash multiple times with deionized water or a saturated sodium bicarbonate solution. This will partition the neutralized catalyst (a salt) and any highly polar, unreacted bis-MPA into the aqueous layer.

FAQ 2: My NMR spectrum shows unexpected peaks, particularly a singlet around 1.2-1.4 ppm and additional signals in the 3.5-4.2 ppm region. What are these?

Answer: While your desired product has methyl singlets in the 1.2-1.5 ppm range and methylene signals between 3.6-4.2 ppm, the presence of additional or broadened peaks in these regions can indicate a mixture of your product and unreacted bis-MPA.[4] More significantly, it may point to premature deprotection (hydrolysis) of the dioxane ring.

Causality: The dioxane ring is an acetal, which is labile under acidic conditions, especially in the presence of water.[5] If the acid catalyst is not completely removed during workup, residual acid can hydrolyze the product back to bis-MPA, particularly if wet solvents are used.

Hydrolysis_Pathway Product 2,2,5-trimethyl-1,3-dioxane- 5-carboxylic acid bisMPA bis-MPA (Impurity) Product->bisMPA + H₂O, H⁺ bisMPA->Product - H₂O

Caption: Reversible hydrolysis of the product leading to bis-MPA impurity.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: During the reaction, using a dehydrating agent or a Dean-Stark apparatus to remove the water formed is beneficial for driving the equilibrium towards the product.[3][6]

  • Thorough Neutralization: As mentioned in FAQ 1, complete neutralization and removal of the acid catalyst are critical to prevent hydrolysis during workup and storage.

  • Drying of Organic Phase: After the aqueous wash, ensure the organic layer is thoroughly dried with an anhydrous salt like MgSO₄ or Na₂SO₄ before solvent evaporation.[1]

FAQ 3: I've isolated a crystalline solid, but my yield is lower than expected, and I have a second, higher-melting-point solid. What is this second compound?

Answer: You have likely formed 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride .[4][7] This side product forms when two molecules of the carboxylic acid product condense with the loss of a water molecule. This process can be promoted by residual acid and/or heat, for instance, during solvent removal by rotary evaporation at elevated temperatures.

Anhydride_Formation Product1 Product (Molecule 1) Anhydride Anhydride Byproduct Product1->Anhydride Product2 Product (Molecule 2) Product2->Anhydride Water Water Anhydride->Water - H₂O

Caption: Formation of the anhydride byproduct from two molecules of the desired acid.

Troubleshooting Steps:

  • Temperature Control: Avoid excessive heat during solvent evaporation. Use a water bath at a moderate temperature (<40°C).

  • Purification by Recrystallization: The anhydride has different solubility properties than the carboxylic acid. A carefully chosen recrystallization can separate the two.

  • Controlled Hydrolysis: If a significant amount of anhydride has formed, it can be converted back to the carboxylic acid. Dissolve the mixture in a suitable solvent (e.g., THF/water) and stir, potentially with a catalytic amount of acid, then carefully re-isolate the product after a standard workup. Note that this risks some hydrolysis of the dioxane ring as well.

Purification Protocols

A robust purification strategy is essential for obtaining high-purity this compound.

Protocol 1: Standard Aqueous Workup and Catalyst Removal

This protocol should be considered a mandatory first step after the reaction is deemed complete.

  • Quench the Reaction: Cool the reaction mixture to room temperature. Add a 1:1 (v/v) solution of triethylamine and ethanol dropwise with stirring until the mixture is neutral to pH paper. Allow to stir for 20-30 minutes.[4]

  • Solvent Evaporation: Remove the bulk of the acetone (and any other volatile solvents) under reduced pressure.

  • Liquid-Liquid Extraction: Dissolve the resulting residue in dichloromethane (DCM) or ethyl acetate.[1] Transfer to a separatory funnel and wash three times with deionized water.[1] To ensure complete removal of acidic species, a wash with a saturated solution of sodium bicarbonate can be employed, followed by a final wash with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.[1]

Protocol 2: Purification by Recrystallization

Recrystallization is highly effective for removing residual starting materials and the anhydride byproduct.

Table 1: Recrystallization Solvent Selection

Impurity to RemoveSuggested Solvent System Rationale
Unreacted bis-MPA A moderately polar solvent like ethyl acetate or a mixture of ethyl acetate and a nonpolar solvent like hexanes. The desired product is more soluble in less polar solvents than the highly polar, diol-containing bis-MPA.
Anhydride Byproduct A solvent system where the carboxylic acid has good solubility at elevated temperatures but poor solubility at room temperature. Toluene or a mixture of toluene and hexanes can be effective. The less polar anhydride may remain in the mother liquor.
General Purification A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane). Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity appears, then allow to cool slowly.

General Recrystallization Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or primary solvent of a mixed system) to just dissolve the solid.

  • If using a mixed system, add the second solvent (anti-solvent) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the first solvent to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature. Inducing rapid crystallization by placing it directly in an ice bath can trap impurities.

  • Once crystals have formed, cool the flask in an ice bath for 30 minutes to maximize recovery.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under high vacuum.[4]

By understanding the potential side reactions and implementing these targeted troubleshooting and purification protocols, you can consistently achieve high yields and purity in your synthesis of this compound.

References

troubleshooting low yield in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. Here, we provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your experimental outcomes.

Reaction Overview

The synthesis of this compound is a standard acid-catalyzed acetalization (specifically, a ketalization) reaction. It involves the protection of the two hydroxyl groups of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) using acetone. This reaction is crucial for producing a key monomeric unit used in the synthesis of dendrimers and other complex polymers.[1]

Reaction Scheme:

While seemingly straightforward, this equilibrium-driven reaction is sensitive to several factors that can significantly impact the final yield. This guide will address the most common issues encountered in the laboratory.

Visualizing the Core Mechanism

Understanding the reaction mechanism is the first step in effective troubleshooting. The process is initiated by the protonation of the acetone carbonyl, which dramatically increases its electrophilicity, making it susceptible to nucleophilic attack by the diol (bis-MPA).[2][3]

ReactionMechanism Acetone Acetone ActivatedCarbonyl Protonated Acetone (Activated Carbonyl) Acetone->ActivatedCarbonyl 1. Protonation H_plus H⁺ (Catalyst) bisMPA bis-MPA (Diol) Hemiketal Hemiketal Intermediate ActivatedCarbonyl->Hemiketal 2. Nucleophilic Attack (first -OH) ProtonatedHemiketal Protonated Hemiketal Hemiketal->ProtonatedHemiketal 3. Protonation of -OH Carbocation Resonance-Stabilized Carbocation ProtonatedHemiketal->Carbocation 4. Loss of H₂O Water H₂O (byproduct) ProtonatedHemiketal->Water CyclizedProduct Protonated Dioxane Carbocation->CyclizedProduct 5. Intramolecular Nucleophilic Attack (second -OH) Product Target Product CyclizedProduct->Product 6. Deprotonation (Catalyst Regen.) Product->H_plus Releases H⁺

Caption: Acid-catalyzed mechanism for the formation of the 1,3-dioxane ring.

Troubleshooting Guide: Common Yield Issues

This section addresses specific problems in a question-and-answer format to help you diagnose and solve issues in your reaction.

Q1: My reaction seems to stall or results in a very low conversion rate. What is the most likely cause?

Probable Cause: The most common culprit for low conversion in this equilibrium reaction is the presence of the water byproduct. According to Le Châtelier's principle, as water accumulates, it drives the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[4] Another cause could be an insufficient amount or inactive acid catalyst.

Recommended Solutions:

  • Effective Water Removal:

    • Azeotropic Distillation: If using a solvent like toluene or benzene, employ a Dean-Stark apparatus to continuously remove water from the reaction mixture as it forms. This is the most effective method for driving the reaction to completion.

    • Chemical Dehydrating Agents: Add a dehydrating agent that does not interfere with the reaction, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å). Ensure they are properly activated before use.

  • Catalyst Optimization:

    • Catalyst Choice: Strong protic acids like p-toluenesulfonic acid (pTSA) or sulfuric acid (H₂SO₄) are typically effective.

    • Catalyst Loading: The amount of acid is critical. Too little will result in a slow reaction, while too much can protonate the alcohol nucleophiles, reducing their reactivity, or even cause hydrolysis of the product.[4] A catalytic amount, typically 0.1-1 mol%, is a good starting point.

Preventative Measures:

  • Always use anhydrous solvents and reagents. Dry the acetone over a suitable drying agent if its water content is uncertain.

  • Ensure your starting bis-MPA is thoroughly dried before use, as it can be hygroscopic.

Q2: I'm getting a good crude yield, but after purification, the final yield is significantly lower. Why am I losing so much product?

Probable Cause: Loss of product during purification often points to issues with the chosen recrystallization solvent or technique. The target molecule, this compound, has specific solubility properties that must be managed carefully. It is a colorless crystalline solid.[1]

Recommended Solutions:

  • Optimize Recrystallization:

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. A common procedure involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly. A solvent system (e.g., ethyl acetate/hexanes) may be necessary to achieve optimal crystallization.

    • Avoid Oiling Out: If the product separates as an oil instead of crystals upon cooling, it indicates the solution is supersaturated or the cooling rate is too fast. Try reheating the solution and adding slightly more solvent, then allow it to cool more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature. Seeding with a small crystal of pure product can also induce proper crystallization.

  • Alternative Purification:

    • Column Chromatography: If recrystallization proves difficult, silica gel chromatography can be an effective alternative, though it is less scalable. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) should effectively separate the product from nonpolar impurities and the more polar starting material.

Q3: My NMR analysis shows the presence of significant byproducts. What are they and how can I prevent them?

Probable Cause: The primary byproduct of concern is the anhydride, formed by the condensation of two molecules of the carboxylic acid product.[1][5] This is particularly prevalent if the reaction is heated for extended periods under acidic conditions. Another possibility is intermolecular esterification between the carboxylic acid of one molecule and a hydroxyl group of unreacted bis-MPA, leading to oligomers.

Recommended Solutions:

  • Control Reaction Temperature and Time:

    • Avoid excessive heat or prolonged reaction times after the starting material has been consumed (monitor by TLC). Overheating can promote side reactions.

    • The reaction is often performed at room temperature or with gentle warming.

  • Purification Strategy:

    • The anhydride byproduct can often be removed during workup or purification. A mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup can help hydrolyze the anhydride back to the carboxylic acid, which can then be re-extracted into the organic layer after re-acidification.

Troubleshooting Workflow

Use this decision tree to systematically diagnose the cause of low yield.

TroubleshootingWorkflow cluster_0 Problem: Incomplete Reaction cluster_1 Problem: Side Reactions cluster_2 Problem: Purification Issues Start Low Yield Observed CheckTLC Analyze Crude Reaction by TLC/NMR Start->CheckTLC IncompleteRxn Incomplete Reaction: High % of Starting Material CheckTLC->IncompleteRxn Byproducts Significant Byproducts Observed CheckTLC->Byproducts PurificationLoss Low Yield Only After Purification CheckTLC->PurificationLoss Sol_Water 1. Ensure Anhydrous Conditions 2. Actively Remove Water (Dean-Stark/Drying Agent) IncompleteRxn->Sol_Water Is water removal adequate? Sol_Catalyst 1. Check Catalyst Activity 2. Optimize Catalyst Loading (0.1-1 mol%) IncompleteRxn->Sol_Catalyst Is catalyst optimal? Sol_TimeTemp 1. Monitor Reaction Closely 2. Avoid Overheating or Prolonged Reaction Times Byproducts->Sol_TimeTemp Sol_Purification 1. Optimize Recrystallization Solvent & Technique 2. Consider Chromatography PurificationLoss->Sol_Purification Success Optimized Yield Sol_Water->Success Sol_Catalyst->Success Sol_TimeTemp->Success Sol_Purification->Success

Caption: A step-by-step workflow for diagnosing and resolving low yield.

Frequently Asked Questions (FAQs)

Q: How pure do my starting materials need to be? A: Very pure. The starting material, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), should be of high purity (≥97%) and, critically, be anhydrous.[6] Water is a product of the reaction, and any present at the start will inhibit the reaction. Acetone should also be dry.

Q: What is the impact of reaction temperature? A: Temperature affects the rate of both the desired reaction and potential side reactions. While higher temperatures can speed up the formation of the dioxane, they can also promote the formation of byproducts like the anhydride.[5] Many procedures report success at room temperature, which often provides a good balance.

Q: Can I use a different acid catalyst? A: Yes, other strong acid catalysts like Amberlyst-15, a solid-phase resin, can be used. The advantage of a solid catalyst is its easy removal by simple filtration at the end of the reaction, which can simplify the workup procedure.

Q: How do I properly monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar eluent (e.g., 1:1 Ethyl Acetate:Hexanes). The starting bis-MPA is very polar and will have a low Rf value (close to the baseline). The product is less polar and will have a higher Rf. The reaction is complete when the spot corresponding to bis-MPA has disappeared.

Key Parameter Influence on Yield

The interplay between reaction parameters is crucial for success. This diagram illustrates the relationships between key variables.

Factors Yield Final Yield Equilibrium Reaction Equilibrium Equilibrium->Yield Drives Rate Reaction Rate Rate->Yield Affects Purity Product Purity Purity->Yield Determines Water Water Content Water->Equilibrium Shifts (Negative) Catalyst Catalyst Conc. Catalyst->Rate Increases Temp Temperature Temp->Rate Increases Temp->Purity Can Decrease (Side Reactions) Time Reaction Time Time->Purity Can Decrease (Side Reactions)

Caption: Interrelationship of key factors affecting reaction yield and purity.

Optimized Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

  • 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)

  • Acetone, anhydrous

  • p-Toluenesulfonic acid monohydrate (pTSA)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for recrystallization

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2,2-bis(hydroxymethyl)propionic acid (1 eq.), acetone (3-5 eq.), and toluene (to create a ~0.5 M solution).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01-0.05 eq.).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of the bis-MPA starting material.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).

    • Note: The product is a carboxylic acid. The basic wash will deprotonate it, moving it to the aqueous layer. Retain the aqueous layers.

  • Acidification & Extraction: Combine the aqueous layers and acidify to pH ~2 with cold 1M HCl. A white precipitate should form. Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethyl acetate/hexanes to obtain the pure this compound as a colorless crystalline solid.

Characterization Data (for reference):

  • ¹H NMR (400 MHz, CDCl₃): δ 4.19 (d, 2H), 3.68 (d, 2H), 1.44 (s, 3H), 1.41 (s, 3H), 1.20 (s, 3H).[1]

  • ¹³C NMR (75 MHz, CDCl₃): δ 179.52, 98.55, 66.11, 41.82, 25.59, 21.89, 18.48.[1]

Impact of Reaction Parameters on Yield

ParameterLow SettingOptimal RangeHigh SettingRationale
Water Content > 0.5%< 0.1% (Anhydrous) -Water is a product; its presence inhibits the forward reaction by shifting the equilibrium to the left.[4]
Catalyst (pTSA) < 0.1 mol%0.1 - 1 mol% > 5 mol%Too little catalyst leads to a very slow reaction. Too much can cause side reactions or protonate the diol, reducing nucleophilicity.[4]
Temperature Room TempReflux (Toluene) > 120 °CHigher temperatures increase reaction rate and aid azeotropic water removal but can promote anhydride formation if uncontrolled.
Acetone 1-2 eq.3-10 eq. (or as solvent) -Using excess acetone drives the equilibrium towards the product side.

References

Technical Support Center: Characterization of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the analysis of this compound. As Senior Application Scientists, we ground our recommendations in established chemical principles and field-proven experience to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: My ¹H NMR spectrum shows complex splitting for the four methylene protons instead of two simple doublets. What is the cause of this complexity?

Answer: This is an excellent and common observation. The complexity arises because the 1,3-dioxane ring adopts a stable chair conformation.[1][2] In this conformation, the two protons on each of the equatorial methylene carbons (at the C4 and C6 positions) are not chemically equivalent. One proton is in an axial position, and the other is in an equatorial position. This makes them diastereotopic .

Consequently, they couple not only to the proton on the adjacent carbon but also to each other (geminal coupling). This results in a more complex splitting pattern, often an "AB quartet" for each CH₂ group, which can sometimes appear as a set of four distinct doublets if the coupling constants are just right. The crystal structure confirms that in the solid state, the carboxyl group occupies an equatorial position, locking the ring into this chair conformation.[1][3][4]

Troubleshooting Steps:

  • Confirm Solvent and Temperature: Ensure you are using a standard solvent like CDCl₃ and are at room temperature, as reported in the literature.[1]

  • Higher Field Strength: If available, acquire the spectrum on a higher field spectrometer (e.g., 400 MHz or higher). This will increase the chemical shift dispersion and help resolve the complex multiplets into more interpretable patterns.

  • 2D NMR: Perform a COSY (Correlation Spectroscopy) experiment to confirm which protons are coupled to each other and a HSQC (Heteronuclear Single Quantum Coherence) experiment to definitively assign which protons are attached to which carbons.

Q2: The carboxylic acid proton peak in my ¹H NMR is either extremely broad or not visible at all. Is my sample impure?

Answer: This is usually not an indication of impurity but rather a characteristic behavior of carboxylic acid protons. The primary reasons are:

  • Chemical Exchange: The acidic proton can undergo rapid chemical exchange with trace amounts of water (H₂O) or deuterated water (D₂O) in the NMR solvent. This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline.[5]

  • Concentration Effects: The extent of hydrogen bonding between molecules is concentration-dependent. At high concentrations, intermolecular hydrogen bonding can broaden the peak and shift it downfield (typically 10-12 ppm).[5] At very low concentrations, the peak may be sharper and appear further upfield.

Protocol for Confirming the Carboxylic Acid Proton:

  • D₂O Shake: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton will exchange with deuterium and the peak will disappear. This is a definitive test.

  • Dry Your Solvent: Ensure you are using a fresh, sealed bottle of deuterated solvent to minimize water content. Storing solvents over molecular sieves can also help.

  • Variable Temperature NMR: Lowering the temperature can sometimes slow down the exchange rate enough to sharpen the peak, although this is often not necessary.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts in CDCl₃ [1]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-C(CH₃)₂ (ketal) 1.41 (s, 3H), 1.44 (s, 3H) 21.89, 25.59
-C₅-CH₃ (axial) 1.20 (s, 3H) 18.48
-CH₂O- 3.68 (d, 2H), 4.19 (d, 2H) 66.11
Quaternary C₅ - 41.82
Ketal Carbon C₂ - 98.55

| Carboxyl C=O | 10-12 (broad s, 1H) | 179.52 |

Section 2: Mass Spectrometry (MS)
Q1: I am using GC-MS with Electron Ionization (EI) and I'm struggling to observe the molecular ion peak (M⁺˙ at m/z 174). Why is this happening?

Answer: The molecular ion for this compound is likely unstable under high-energy Electron Ionization (EI) conditions. Carboxylic acids and ketals can both fragment readily. The 70 eV used in standard EI provides enough energy to break several bonds, leading to extensive fragmentation and a very low abundance (or absent) molecular ion peak.[5][6]

Key Fragmentation Pathways to Expect:

  • Loss of a Methyl Group (-15 Da): Cleavage of one of the gem-dimethyl groups on the ketal is a common initial fragmentation, leading to a strong peak at m/z 159.

  • Loss of the Carboxyl Group (-45 Da): Cleavage of the C-C bond to release the -COOH radical can result in a fragment at m/z 129.

  • Ring Opening/Cleavage: Dioxane rings can undergo complex rearrangements and fragmentation.[7]

G start Goal: Detect Molecular Ion ei_ms Standard EI-MS Shows No M+? start->ei_ms soft_ionization Switch to Soft Ionization ei_ms->soft_ionization Yes derivatize Derivatize for GC-MS ei_ms->derivatize If GC is required esi LC-MS (ESI) soft_ionization->esi For LC ci GC-MS (CI) soft_ionization->ci For GC observe_adduct Observe [M-H]⁻ or [M+Na]⁺ esi->observe_adduct observe_mh Observe [M+H]⁺ ci->observe_mh silylation Silylation (e.g., BSTFA) derivatize->silylation observe_derivatized Observe M⁺˙ of Derivative silylation->observe_derivatized

Caption: Decision tree for selecting an appropriate MS technique.

Recommended Protocols:

  • Use Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar molecules like carboxylic acids. When coupled with LC, it will likely show the deprotonated molecule [M-H]⁻ at m/z 173 in negative ion mode or a sodium adduct [M+Na]⁺ at m/z 197 in positive ion mode.[8]

  • Use Chemical Ionization (CI): If you must use GC-MS, switch the source to CI mode. Using a reagent gas like methane or ammonia will produce the protonated molecule [M+H]⁺ at m/z 175, which is much more stable.

  • Derivatization: To analyze by GC-MS with EI, convert the carboxylic acid to a more stable ester, such as a methyl ester or a trimethylsilyl (TMS) ester. The TMS derivative will be more volatile and less prone to fragmentation at the acid site.

Table 2: Predicted Key Fragments in Mass Spectrometry (EI)

m/z Proposed Fragment Notes
174 [C₈H₁₄O₄]⁺˙ Molecular Ion (M⁺˙), likely very low abundance
159 [M - CH₃]⁺ Loss of a methyl group
129 [M - COOH]⁺ Loss of the carboxyl group
116 [M - C₃H₆O]⁺˙ Loss of acetone from ketal fragmentation
101 [M - CH₃ - C₂H₂O₂]⁺ Subsequent fragmentation after methyl loss
59 [C₃H₇O]⁺ Fragment corresponding to protonated acetone

| 43 | [C₂H₃O]⁺ | Acylium ion, common in carbonyl compounds[6] |

Section 3: Chromatography
Q1: My peak shape is poor (severe tailing) during reverse-phase HPLC analysis. How can I improve it?

Answer: Peak tailing for acidic compounds on a standard C18 column is typically caused by strong, unwanted interactions between the ionized carboxylate form of the molecule and the silica backbone of the stationary phase. At neutral pH, your compound is deprotonated (-COO⁻), making it highly polar and prone to these interactions.

To achieve a sharp, symmetrical peak, you must suppress the ionization of the carboxylic acid.

Protocol for Improved HPLC Peak Shape:

  • Acidify the Mobile Phase: Add a small amount of acid to both your aqueous and organic mobile phases.

    • Recommended Additive: 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Mechanism: The acid lowers the pH of the mobile phase well below the pKa of your carboxylic acid (typically ~4-5). This ensures the compound remains in its neutral, protonated form (-COOH), which behaves more predictably in reverse-phase chromatography.

  • Check for Column Overload: Injecting too much sample can also cause peak tailing. Try reducing the injection volume or sample concentration.

  • Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and thorough end-capping have fewer free silanol groups, reducing the sites for unwanted interactions.

Q2: I want to analyze my sample by GC, but I'm concerned about thermal stability and volatility. What is the best approach?

Answer: Direct injection of this carboxylic acid onto a GC column can be problematic. The high polarity of the acid can cause peak tailing, and the temperatures in the injection port could potentially cause degradation, such as decarboxylation or dehydration to form the anhydride.[9] The most robust and reliable method involves derivatization.

G start Sample in Aprotic Solvent (e.g., Dichloromethane) add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) start->add_reagent heat Heat at 60-70°C for 30 min add_reagent->heat inject Inject Supernatant into GC-MS heat->inject analysis Analyze TMS-Derivative inject->analysis

Caption: Recommended derivatization workflow for GC analysis.

Step-by-Step Derivatization Protocol (Silylation):

  • Sample Preparation: Accurately weigh ~1 mg of your sample into a 2 mL autosampler vial. Dissolve it in 1 mL of a dry, aprotic solvent like dichloromethane or pyridine.

  • Add Reagent: Add 100 µL of a silylating agent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat in a heating block or oven at 60-70°C for 30 minutes to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. The resulting TMS-ester is much more volatile and thermally stable, yielding a sharp, symmetrical peak.

Table 3: Recommended Starting GC Conditions (for TMS-Derivative)

Parameter Setting Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, TG-5MS) A standard, mid-polarity column provides good resolution for a wide range of derivatives.
Injector Temp. 250 °C Hot enough to ensure complete volatilization without causing degradation of the derivative.
Carrier Gas Helium, Constant Flow ~1.2 mL/min Inert and provides good efficiency.
Oven Program Initial: 80°C, hold 2 min. Ramp: 15°C/min to 280°C, hold 5 min. This program provides good separation from solvent and potential side products.
MS Source Temp. 230 °C Standard temperature for EI sources.

| MS Quad Temp. | 150 °C | Standard temperature for quadrupoles. |

References

Technical Support Center: Stereoselective Synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. This molecule is a critical building block, notably as a protected monomer precursor for creating precisely structured dendrimers.[1][2] While its achiral synthesis is straightforward, achieving high stereoselectivity at the C5 position presents a significant challenge for researchers aiming to produce enantiomerically pure materials for advanced applications.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our focus is on providing not just methods, but the underlying chemical logic to empower you to overcome common hurdles in stereoselective synthesis.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses foundational questions regarding the synthesis and stereochemistry of the target molecule.

Q1: What is the standard synthesis for this compound, and why does it lack stereoselectivity?

A1: The standard synthesis is an acid-catalyzed acetal protection reaction. It involves reacting 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with an acetone source, such as acetone itself or 2,2-dimethoxypropane, in the presence of an acid catalyst like p-toluenesulfonic acid (pTSA).[1]

The starting material, bis-MPA, is prochiral. The two hydroxymethyl groups are chemically equivalent in an achiral environment. The reaction proceeds without any chiral influence, leading to the formation of a racemic mixture of (R)- and (S)-2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. There is no energetic preference for the formation of one enantiomer over the other.

Q2: My goal is an enantiomerically pure product. What are the primary strategies to achieve this?

A2: To obtain an enantiomerically pure product, you must introduce a source of chirality into the synthesis or separation process. The three main strategies are:

  • Chiral Auxiliary-Mediated Synthesis: This is a powerful and widely used method where a temporary chiral group (the auxiliary) is attached to your starting material.[3][4] It directs a subsequent chemical transformation (e.g., alkylation) to occur stereoselectively. Once the desired stereocenter is created, the auxiliary is removed.

  • Asymmetric Catalysis: This involves using a chiral catalyst to preferentially catalyze the formation of one enantiomer. While highly efficient, developing a novel catalytic system for a specific substrate can be a significant research project in itself.

  • Chiral Resolution: This strategy involves synthesizing the racemic mixture and then separating the two enantiomers. A common method is to react the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization.

Q3: I have already synthesized the racemic mixture. What is the most direct way to isolate a single enantiomer?

A3: The most direct method is chiral resolution via diastereomeric salt formation. This technique is often preferred when the asymmetric synthesis route is complex or not yet optimized. By reacting your racemic carboxylic acid with a commercially available, enantiomerically pure amine (a resolving agent), you form a pair of diastereomeric salts.[5] These salts have different physical properties (e.g., solubility), which allows for their separation by careful crystallization. After separation, the acid is liberated from the salt, yielding the desired enantiomer.

Part 2: Troubleshooting Guide - Stereocontrol Using a Chiral Auxiliary

This section provides a detailed, practical workflow for achieving high stereoselectivity by applying the chiral auxiliary approach. The following is a proposed strategy based on well-established Evans' oxazolidinone chemistry, a reliable method for asymmetric alkylation.[3][4]

Core Issue: Achieving high diastereoselectivity during the formation of the crucial C-C bond that establishes the C5 stereocenter.

Proposed Experimental Workflow

The overall strategy involves modifying a precursor to the dioxane, attaching a chiral auxiliary, performing a diastereoselective alkylation, removing the auxiliary, and finally, forming the dioxane ring.

G cluster_0 Workflow: Chiral Auxiliary Strategy A Step 1: Prepare Acyl Oxazolidinone (Couple Precursor to Auxiliary) B Step 2: Diastereoselective Enolate Formation (Base, Lewis Acid) A->B C Step 3: Asymmetric Alkylation (Add Methyl Source, e.g., MeI) B->C D Step 4: Auxiliary Cleavage (e.g., LiOH/H2O2) C->D E Step 5: Final Acetal Protection (Acetone/pTSA) D->E F Result: Enantiomerically Enriched Product E->F

Caption: Proposed workflow for stereoselective synthesis using a chiral auxiliary.

Detailed Protocol: Asymmetric Methylation
  • Step 1: Preparation of N-Acyloxazolidinone

    • Objective: Covalently attach a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to a suitable carboxylic acid precursor.

    • Protocol:

      • Start with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid. Protect the two hydroxyl groups (e.g., as a dibenzyl ether).

      • Activate the resulting carboxylic acid (e.g., convert to the acid chloride with oxalyl chloride or to a mixed anhydride).

      • React the activated acid with the lithium salt of the chiral auxiliary (generated using n-BuLi) at -78 °C in THF to form the N-acyloxazolidinone.

  • Step 2 & 3: Diastereoselective Alkylation

    • Objective: Deprotonate the α-carbon and add a methyl group in a highly stereocontrolled manner.

    • Protocol:

      • Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

      • Add a non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to form the sodium enolate. The Lewis-acidic sodium ion chelates with the carbonyls, forming a rigid Z-enolate.

      • The bulky phenyl group of the auxiliary effectively blocks the top face of the enolate.

      • Add methyl iodide (MeI) to the solution. The electrophile (MeI) will preferentially approach from the less sterically hindered bottom face.

      • Allow the reaction to stir at low temperature until complete (monitor by TLC), then quench with saturated aqueous NH₄Cl.

  • Step 4 & 5: Auxiliary Cleavage and Cyclization

    • Objective: Remove the auxiliary and form the final product.

    • Protocol:

      • Cleave the auxiliary using a standard method like lithium hydroxide and hydrogen peroxide to yield the enantiomerically enriched carboxylic acid.[3] The chiral auxiliary can often be recovered.

      • Remove the benzyl protecting groups via catalytic hydrogenation (H₂, Pd/C).

      • Perform the final acetal protection using 2,2-dimethoxypropane and pTSA to yield the target molecule, (S)-2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid.

Troubleshooting Low Diastereoselectivity
Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low Diastereomeric Excess (d.e.) 1. Incorrect Enolate Geometry: E-enolate formation competes with the desired Z-enolate. 2. Temperature Too High: The transition states for top-face and bottom-face attack become closer in energy, reducing selectivity. 3. Protic Contamination: Traces of water or alcohol can protonate the enolate, allowing it to racemize before alkylation.1. Use a Chelating Counter-ion: Sodium (from NaHMDS) or Boron (from dibutylboron triflate) based enolates strongly favor the rigid Z-geometry required for high selectivity.[3] 2. Maintain Strict Low Temperatures: The alkylation step must be maintained at -78 °C or lower to maximize the energy difference between diastereomeric transition states. 3. Ensure Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware. Perform the reaction under an inert atmosphere.
Epimerization of Product The product's α-proton is still acidic and can be removed by excess base, leading to loss of stereochemical purity.Use Stoichiometric Base: Use only a slight excess (e.g., 1.05 equivalents) of the base. Quench the reaction as soon as the starting material is consumed to destroy any remaining base.
Poor Auxiliary Recovery The cleavage conditions were too harsh, leading to decomposition of the auxiliary.Use Mild Cleavage Conditions: For sensitive substrates, consider alternative methods like transesterification with Mg(OMe)₂ or conversion to a Weinreb amide.

Part 3: Alternative Strategy & Troubleshooting - Chiral Resolution

This section is for researchers who prefer to separate an existing racemic mixture.

Core Issue: Inefficient separation of diastereomeric salts due to similar crystallizing properties.

G cluster_1 Troubleshooting: Chiral Resolution Start Start: Racemic Acid + Chiral Base Decision1 Do crystals form? Start->Decision1 Action1 Screen Solvents (e.g., EtOH, IPA, Acetone, EtOAc) Decision1->Action1 No / Oiling Out Action2 Filter & Collect Crystals (First Diastereomer) Decision1->Action2 Yes Action1->Decision1 Decision2 Is Enantiomeric Excess (e.e.) > 98%? Action2->Decision2 Action3 Recrystallize from same solvent system Decision2->Action3 No Action4 Liberate Free Acid (Acidify & Extract) Decision2->Action4 Yes Action3->Decision2 End Result: Enantiomerically Pure Acid Action4->End

Caption: Decision tree for troubleshooting the chiral resolution process.

Protocol: Resolution via Fractional Crystallization
  • Selection of Resolving Agent: Choose a readily available and inexpensive chiral amine. For a carboxylic acid, (R)-(+)-1-Phenylethylamine or its (S)-enantiomer are excellent starting points.

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., ethanol or isopropanol).

    • Gently warm the solution and add 0.5 equivalents of the chiral amine dropwise. Using only 0.5 equivalents ensures that only one enantiomer of the acid will preferentially crystallize as a salt with the limited amount of resolving agent.

    • Allow the solution to cool slowly to room temperature, and then potentially to 0-4 °C to induce crystallization.

  • Isolation and Purification:

    • Collect the resulting crystals by vacuum filtration. These crystals are the diastereomeric salt of one enantiomer of your acid.

    • Wash the crystals with a small amount of cold solvent.

    • Check the enantiomeric excess (e.e.) of the acid from this salt (after a small-scale acid liberation). If the e.e. is not sufficient (>98%), recrystallize the salt from the same solvent system.

  • Liberation of the Free Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., 1M HCl) to a pH of ~2.

    • Extract the enantiomerically pure carboxylic acid into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Troubleshooting Poor Separation
Problem Potential Cause(s) Recommended Solution(s) & Rationale
No Crystals Form / Oiling Out 1. Unsuitable Solvent: The diastereomeric salt is too soluble, or its solubility is too similar to the other diastereomer in the chosen solvent. 2. Supersaturation: The solution is highly concentrated, preventing ordered crystal lattice formation.1. Conduct a Solvent Screen: Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or mixtures). The ideal solvent allows one diastereomer to crystallize while keeping the other in solution. 2. Slow Cooling & Seeding: Allow the solution to cool to room temperature very slowly over several hours. If a few crystals have been obtained previously, add a single "seed" crystal to encourage nucleation.
Low Enantiomeric Purity The crystals have occluded some of the undesired diastereomer from the mother liquor.Perform Recrystallization: Dissolve the obtained crystals in a minimum amount of hot solvent and allow them to re-form slowly. This process purifies the desired diastereomeric salt, excluding the undesired one. Multiple recrystallizations may be necessary.

References

preventing decomposition of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (CAS 16837-14-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to prevent its decomposition during storage.

Introduction: Understanding the Molecule's Stability

This compound is a bifunctional molecule containing a carboxylic acid group and a cyclic acetal (dioxane ring). The stability of this compound is primarily influenced by the susceptibility of the acetal functional group to acid-catalyzed hydrolysis. The carboxylic acid moiety, while generally stable, contributes to the molecule's hygroscopicity and can create a locally acidic microenvironment, especially in the presence of moisture, which can catalyze the degradation of the dioxane ring. Therefore, proper storage and handling are paramount to maintaining its chemical purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A1: The most common signs of degradation include a change in the physical appearance of the solid from a white, crystalline powder to a sticky or clumpy material. A faint, sweet odor of acetone may also be noticeable upon opening the container, which is a direct byproduct of the hydrolysis of the dioxane ring.

Q2: What is the main chemical reaction responsible for the degradation of this compound?

A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the 1,3-dioxane ring. In the presence of water, the acidic proton from the carboxylic acid group (or any external acidic contaminant) can catalyze the cleavage of the acetal, yielding 2,2-bis(hydroxymethyl)propionic acid and acetone.

Q3: Can this compound be stored at room temperature?

A3: While the compound is a solid with a relatively high melting point, long-term storage at room temperature is not recommended without stringent moisture control. Elevated temperatures can increase the rate of any potential hydrolytic decomposition, especially if moisture is present. For optimal stability, storage in a controlled, cool, and dry environment is advised.

Q4: Is this compound sensitive to light?

A4: While there is no specific data indicating significant photolability, it is a general best practice in chemical storage to protect all reagents from light to prevent any potential photochemical degradation.[1][2] Therefore, storage in an opaque or amber container is recommended.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s)
Caking or Clumping of the Solid Moisture Absorption: The carboxylic acid group makes the compound hygroscopic. Absorbed water can lead to the formation of hydrates and initiate hydrolysis.1. Improve Storage Container: Ensure the container has a tight-fitting seal. For long-term storage, consider using a container with a desiccant integrated into the cap.[3][4][5] 2. Inert Atmosphere: Store the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to displace moist air. 3. Drying Procedure: If clumping is observed, the material may be carefully dried under vacuum at a temperature well below its melting point. However, preventing moisture ingress is the preferred approach.
Faint Odor of Acetone Hydrolytic Decomposition: The presence of acetone is a strong indicator that the dioxane ring has undergone hydrolysis. This is likely due to the presence of moisture and the inherent acidity of the molecule.1. Immediate Purity Check: The purity of the material should be assessed using an appropriate analytical method (see Protocol for Purity Assessment below). 2. Review Storage Conditions: Immediately transfer the material to a more secure storage environment as outlined in the Recommended Storage Conditions table. 3. Quarantine Stock: If significant degradation is suspected, quarantine the affected batch to prevent its use in critical experiments pending purity confirmation.
Inconsistent Experimental Results Partial Degradation: Use of a partially degraded reagent can lead to lower yields, unexpected side products, and poor reproducibility in subsequent reactions.1. Establish a Quality Control (QC) Protocol: Before use, especially after long-term storage, perform a quick purity check (e.g., melting point determination or TLC). 2. Use Fresh Stock: For highly sensitive applications, it is advisable to use a freshly opened container of the reagent. 3. Standardize Handling: Ensure that the reagent is handled in a dry environment (e.g., in a glove box or under a stream of dry inert gas) to minimize exposure to atmospheric moisture.

Visualizing the Decomposition Pathway

The primary degradation mechanism is acid-catalyzed hydrolysis. The following diagram illustrates this process.

DecompositionPathway cluster_reactants Reactants cluster_products Degradation Products acid This compound hydrolysis Hydrolysis acid->hydrolysis H⁺ (catalyst) water H₂O (Moisture) water->hydrolysis diol 2,2-bis(hydroxymethyl)propionic acid acetone Acetone hydrolysis->diol hydrolysis->acetone

Caption: Acid-catalyzed hydrolysis of the dioxane ring.

Recommended Storage Conditions

For optimal long-term stability, the following storage conditions are recommended:

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.
Atmosphere Dry, Inert (Nitrogen or Argon)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly-sealed, opaque or amber glass bottleProtects from moisture and light. Glass is preferred for its inertness.
Additives Desiccant packs in secondary containmentActively removes any moisture that may penetrate the primary container.[6]
Location Well-ventilated, dedicated chemical storage areaEnsures safety and prevents cross-contamination.

Experimental Protocol: Purity Assessment via HPLC-UV

This protocol provides a starting point for developing an in-house HPLC method to assess the purity of this compound and detect its primary hydrolytic degradation product, 2,2-bis(hydroxymethyl)propionic acid.

1. Objective: To develop a stability-indicating HPLC-UV method for the quantitative analysis of this compound.

2. Materials and Reagents:

  • This compound (analyte)

  • 2,2-bis(hydroxymethyl)propionic acid (potential degradation product standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

3. Suggested HPLC-UV Conditions:

Parameter Suggested Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric Acid B: Acetonitrile
Gradient Start with a high aqueous content (e.g., 95% A) and gradually increase the organic phase (B) to elute the more nonpolar analyte.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength ~210 nm (due to the carboxylic acid chromophore)
Injection Volume 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.

  • Degradation Product Standard: Prepare a separate stock solution of 2,2-bis(hydroxymethyl)propionic acid in the same manner.

  • Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution.

  • Spiked Solution: To confirm peak identity and resolution, a solution containing both the analyte and the degradation product can be prepared.

5. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze the diluent, a standard solution, and a forced degradation sample (e.g., after heating in the presence of acid and water) to demonstrate that the peaks for the analyte and its degradation products are well-resolved from each other and from any other potential impurities.

  • Linearity: Analyze a series of solutions at different concentrations to demonstrate the linear relationship between concentration and peak area.

  • Accuracy and Precision: Perform replicate injections of known concentration standards to assess the method's accuracy and precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

6. Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution run_sequence Run Analytical Sequence prep_std->run_sequence prep_sample Prepare Sample Solution prep_sample->run_sequence prep_spiked Prepare Spiked Solution (for specificity) prep_spiked->run_sequence hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) hplc_setup->run_sequence integrate Integrate Peak Areas run_sequence->integrate calculate Calculate Purity / Concentration integrate->calculate validate Perform Method Validation (Linearity, Accuracy, etc.) calculate->validate

Caption: HPLC-UV method development workflow.

References

Technical Support Center: Production of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is a crucial protected monomer, frequently utilized in the precise, generational synthesis of polyester dendrimers and other specialty polymers.[1][2] Its synthesis, a seemingly straightforward acid-catalyzed ketalization, presents significant and often underestimated challenges during scale-up from the laboratory bench to pilot or production scale. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions (FAQs) to empower researchers, chemists, and process engineers to overcome these hurdles. We will delve into the causality behind common failures and offer field-proven solutions to ensure a robust, scalable, and efficient manufacturing process.

Section 1: Synthesis Fundamentals & Core Challenges

This section addresses the foundational chemistry and the primary obstacles encountered when transitioning to larger scales.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for this compound?

The most common and economically viable route is the acid-catalyzed ketalization reaction between 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) and an acetone source. Acetone itself is typically used in excess, serving as both a reactant and a solvent. The reaction is catalyzed by a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.

Q2: Can you illustrate the reaction mechanism?

Certainly. The reaction is a classic example of acid-catalyzed ketal formation, a reversible process. The mechanism involves the protonation of the acetone carbonyl, making it more electrophilic for nucleophilic attack by the diol hydroxyl groups.

reaction_mechanism bisMPA 2,2-bis(hydroxymethyl)propionic acid start Reactants acetone Acetone H_plus H⁺ (Acid Catalyst) product This compound water Water step1 Protonation of Acetone Carbonyl start->step1 step2 Nucleophilic Attack by first -OH group step1->step2 step3 Proton Transfer step2->step3 step4 Elimination of Water (forms oxonium ion) step3->step4 step5 Intramolecular Attack by second -OH group step4->step5 step6 Deprotonation (Regenerates Catalyst) step5->step6 end_node Products step6->end_node

Caption: Acid-catalyzed ketalization mechanism.

Q3: Why is water removal so critical, especially during scale-up?

The formation of the 1,3-dioxane ring is a reversible equilibrium reaction that produces one molecule of water for every molecule of product formed.[3] According to Le Châtelier's principle, this water must be actively removed from the reaction mixture to drive the equilibrium toward the product side. On a small laboratory scale, this can be managed with a simple Dean-Stark apparatus. However, at larger scales, inefficient water removal is the most common cause of stalled reactions and low yields due to challenges in heat and mass transfer within a large reactor volume.[4]

Section 2: Troubleshooting Guide for Scale-Up

This guide is structured to diagnose and solve specific problems you may encounter during the scale-up process.

Problem 1: Reaction Stalls or Results in Low Conversion

You observe that after an initial period of conversion, the reaction rate slows dramatically or stops completely, leaving significant amounts of unreacted bis-MPA.

Possible Cause A: Inefficient Water Removal

  • Expertise & Experience: At scale, the surface area-to-volume ratio of the reactor decreases, making evaporative removal of the water-acetone azeotrope less efficient. Localized boiling or "hot spots" may not be sufficient to turn over the entire reactor volume.

  • Suggested Solution:

    • Optimize Azeotropic Distillation: Ensure your reactor is equipped with a properly sized condenser and Dean-Stark trap (or equivalent phase separator) for the batch volume. The rate of solvent return should be vigorous enough to indicate efficient cycling.

    • Consider Chemical Dehydrating Agents: For batch processes where distillation is problematic, adding a chemical agent like trimethyl orthoformate (TMOF) can be effective. TMOF reacts stoichiometrically with water to produce methanol and methyl formate, which are often easier to remove.[3]

    • Process Modeling: Model the heat input required to maintain a constant, effective distillation rate of the azeotrope based on your reactor's specifications.

Water Removal Method Scalability Pros Cons Citation
Azeotropic Distillation ExcellentCost-effective, continuous removal.Requires precise thermal management; can be energy-intensive.[3][5]
Molecular Sieves (4Å) Poor to FairEffective for smaller pilot batches.Difficult to handle/regenerate at scale; can create fine particulates.[3]
Chemical Dehydrating Agents GoodCan be added directly to the reactor.Adds to raw material cost; introduces byproducts that must be removed later.[3]

Possible Cause B: Catalyst Issues (Loading or Activity)

  • Expertise & Experience: While acids catalyze the forward reaction, an excess can also promote side reactions. Conversely, insufficient catalyst loading will result in impractically slow reaction kinetics at an industrial scale.

  • Suggested Solution:

    • Optimize Catalyst Loading: The optimal catalyst concentration is typically between 0.03 and 0.1 mol% relative to the limiting reactant (bis-MPA).[6][7] This should be confirmed with small-scale pilot runs.

    • Consider a Solid Acid Catalyst: To simplify downstream purification and avoid corrosion from mineral acids, evaluate solid acid catalysts like sulfonic acid-functionalized resins (e.g., Amberlyst-15) or graphene-oxide based catalysts.[8] These can be removed by simple filtration.

Problem 2: Product Purity is Low After Initial Workup

Your crude product contains significant impurities, complicating the final purification and reducing overall yield.

Possible Cause A: Formation of Carboxylic Anhydride

  • Expertise & Experience: At elevated reaction temperatures, particularly during a long distillation to remove water, the product carboxylic acid can undergo self-condensation to form 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride.[1][9] This impurity is often difficult to separate from the desired product due to similar solubility profiles.

  • Suggested Solution:

    • Control Reaction Temperature: Maintain the lowest possible reaction temperature that still allows for efficient azeotropic removal of water. Operating under a slight vacuum can lower the boiling point of the acetone-water azeotrope, enabling lower temperature operation.[10]

    • Minimize Reaction Time: Once conversion targets are met (monitored by in-process controls like GC or HPLC), proceed immediately to the workup and isolation steps.

    • Selective Hydrolysis: During workup, a carefully controlled basic wash (e.g., with a stoichiometric amount of NaHCO₃) can sometimes selectively hydrolyze the anhydride back to the carboxylic acid salt without significantly affecting the ketal.

Possible Cause B: Catalyst-Related Impurities

  • Expertise & Experience: If using sulfuric acid as the catalyst, sulfur-containing impurities can contaminate the final product.[11] These can be difficult to remove and may impact downstream applications.

  • Suggested Solution:

    • Catalyst Choice: As mentioned, switching to a non-corrosive, easily separable catalyst like p-TsOH or a solid acid catalyst is the best preventative measure.

    • Purification Post-Workup: If H₂SO₄ must be used, specific purification techniques, such as the addition of certain metal salts during distillation, may be required to sequester sulfur impurities, though this adds complexity and cost.[11]

Problem 3: Product Isolation and Purification is Inefficient

You are experiencing low recovery yields during the extraction and recrystallization phases.

Q: What is the most scalable method for purifying the crude product? A: A multi-step approach involving liquid-liquid extraction followed by recrystallization is generally the most robust and scalable method.

  • Expertise & Experience: The carboxylic acid functional group allows for straightforward purification via acid-base extraction. The crude product, dissolved in an appropriate organic solvent (e.g., ethyl acetate or MTBE), is washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate). The desired acid is converted to its water-soluble carboxylate salt, while non-acidic organic impurities remain in the organic layer.[12] The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which is then extracted back into an organic solvent or collected by filtration if it precipitates as a clean solid.[12][13]

Q: My recrystallization is not yielding a high-purity product. What can I do? A: Ineffective recrystallization is usually a problem of solvent selection or technique.

  • Expertise & Experience: The ideal recrystallization solvent should dissolve the product well at elevated temperatures but poorly at low temperatures, while dissolving impurities either very well or not at all at all temperatures.

  • Suggested Solution:

    • Solvent Screening: Conduct small-scale screening with a variety of solvents. Good candidates for this molecule include toluene, heptane/ethyl acetate mixtures, or isopropanol/water systems.

    • Optimize Cooling Profile: At scale, crash-cooling can trap impurities within the crystal lattice. A slow, controlled cooling profile is essential for forming pure, well-defined crystals. Seeding the solution with a small amount of pure product at the saturation point can promote controlled crystallization.

    • Anti-Solvent Addition: A powerful technique is to dissolve the crude product in a solvent in which it is very soluble (e.g., toluene) and then slowly add an "anti-solvent" in which it is insoluble (e.g., heptane) until turbidity is observed. Slow cooling from this point often yields very pure crystals.

troubleshooting_workflow start Low Yield / Purity Issue check_conversion Is reaction incomplete? start->check_conversion check_water Monitor water removal rate. Is it efficient? check_conversion->check_water Yes check_purity Analyze crude product. What are the impurities? check_conversion->check_purity No (Conv. >95%) check_catalyst Verify catalyst loading and activity. check_water->check_catalyst Yes solve_water Optimize distillation; Use vacuum; Consider chemical agents. check_water->solve_water No check_catalyst->check_purity Yes solve_catalyst Adjust loading; Switch to solid acid catalyst. check_catalyst->solve_catalyst No unreacted_sm Unreacted Starting Materials check_purity->unreacted_sm anhydride Anhydride Impurity check_purity->anhydride other_impurity Other Impurities check_purity->other_impurity unreacted_sm->check_conversion solve_anhydride Lower reaction temp; Minimize time; Selective hydrolysis. anhydride->solve_anhydride solve_purification Optimize L-L extraction; Screen recrystallization solvents. other_impurity->solve_purification

Caption: Troubleshooting decision tree for scale-up issues.

Section 3: Scalable Experimental Protocols

The following protocols are designed as starting points for pilot-scale synthesis and should be adapted based on available equipment and safety protocols.

Protocol 1: Scalable Ketalization Reaction (1 kg Scale)
  • Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark apparatus connected to a chilled condenser.

  • Charging Reactants: Charge the reactor with 2,2-bis(hydroxymethyl)propionic acid (1.00 kg, 7.46 mol), p-toluenesulfonic acid monohydrate (21.3 g, 0.11 mol), and acetone (10 L).

  • Inerting: Purge the reactor with nitrogen for 15 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Reaction: Begin agitation and heat the mixture to a gentle reflux (approx. 58-62°C). Water will begin to collect in the Dean-Stark trap as the acetone-water azeotrope distills.

  • Monitoring: Monitor the reaction progress every 2 hours by taking a sample from the reaction mixture and analyzing for the disappearance of bis-MPA via HPLC or GC. The reaction is typically complete in 12-18 hours.

  • Cooldown: Once the reaction reaches >98% conversion, cool the mixture to room temperature.

Protocol 2: Large-Scale Purification and Isolation
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetone.

  • Redissolution: To the resulting slurry, add methyl tert-butyl ether (MTBE, 8 L) and deionized water (4 L). Stir until all solids are dissolved.

  • Extraction (Base Wash): Transfer the mixture to a suitable separatory funnel or extraction vessel. Extract the organic layer with a 10% aqueous sodium bicarbonate solution (3 x 3 L). Combine the aqueous layers. Safety Note: Perform this step with caution as CO₂ evolution will occur.

  • Back-Wash: Wash the combined basic aqueous layers with MTBE (1 x 2 L) to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (approx. 1.5 L) with vigorous stirring until the pH is ~1-2. The product will precipitate as a white solid.

  • Isolation: Collect the solid product by filtration using a large Büchner funnel. Wash the filter cake with cold deionized water (3 x 2 L) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 40-45°C to a constant weight. The expected yield is 1.1 - 1.2 kg of high-purity product (>99%).

References

Technical Support Center: A Guide to Identifying and Removing Impurities from 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for ensuring the purity of this critical building block. High purity is paramount for the successful application of this versatile compound in pharmaceuticals, agrochemicals, and polymer chemistry. This document provides a comprehensive resource for identifying, removing, and preventing common impurities.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My final product has a lower than expected melting point and appears as a sticky solid. What is the likely cause?

A low or broad melting point is a classic indicator of impurities. The most common culprits are residual starting materials, such as 2,2-bis(hydroxymethyl)propionic acid, or solvents used in the synthesis and workup.

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

Consult the "In-Depth Troubleshooting Guides" section on NMR spectroscopy. We provide a table of characteristic chemical shifts for common impurities. Unreacted starting materials and residual solvents are the most probable sources of these extra signals.

Q3: I'm struggling to get my product to crystallize. It keeps "oiling out." What should I do?

"Oiling out" occurs when the compound comes out of solution above its melting point. This is often due to using a solvent system with a boiling point that is too high, or the presence of impurities that depress the melting point. Try using a lower-boiling solvent system for recrystallization or consider purifying by flash column chromatography first to remove the impurities.

Q4: My HPLC analysis shows a major product peak and several smaller peaks. How can I get a purer sample?

For minor impurities, a carefully optimized recrystallization should suffice. If the impurities are close in polarity to your product, flash column chromatography will be more effective. Refer to our detailed protocols for both techniques in the subsequent sections.

In-Depth Troubleshooting Guides

Identifying Impurities: A Multi-Modal Analytical Approach

The first step in any purification strategy is to identify the nature and extent of the impurities. The synthesis of this compound, typically through the acid-catalyzed reaction of 2,2-bis(hydroxymethyl)propionic acid with acetone or a related acetal donor, can lead to several common impurities.[1]

Common Potential Impurities:

  • Unreacted Starting Materials: 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).[2]

  • Reagents and Catalysts: p-Toluenesulfonic acid (p-TSA) or other acid catalysts.

  • Side-Products: Oligomeric species from the self-esterification of bis-MPA, or the anhydride of the desired product.[3]

  • Residual Solvents: Acetone, toluene, ethyl acetate, or hexanes from the reaction and workup.

A combination of analytical techniques will provide the most comprehensive picture of your sample's purity.

Technique Purpose Key Indicators of Impurity
Thin-Layer Chromatography (TLC) Rapid, qualitative assessment of sample complexity.Multiple spots indicate the presence of impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity.Additional peaks alongside the main product peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.Peaks that do not correspond to the product's structure.
Mass Spectrometry (MS) Confirmation of molecular weight.Presence of ions corresponding to the molecular weights of potential impurities.

HPLC is a powerful tool for quantifying the purity of carboxylic acids.[4][5][6][7][8]

Recommended HPLC Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Refractive Index (RI)
Injection Volume 10 µL

Interpreting the Results:

  • This compound: Will be the major peak.

  • 2,2-bis(hydroxymethyl)propionic acid (bis-MPA): Will elute earlier due to its higher polarity.

  • p-Toluenesulfonic acid (p-TSA): Will also elute relatively early.

  • Anhydride byproduct: Will be less polar and elute later.

NMR spectroscopy is invaluable for identifying the specific structures of impurities.[9][10][11]

¹H NMR (400 MHz, CDCl₃) of Pure this compound:

  • δ 4.19 (d, 2H): Axial CH₂ protons of the dioxane ring.

  • δ 3.68 (d, 2H): Equatorial CH₂ protons of the dioxane ring.

  • δ 1.44 (s, 3H): Methyl group on the dioxane ring.

  • δ 1.41 (s, 3H): One of the gem-dimethyl protons.

  • δ 1.20 (s, 3H): The other gem-dimethyl proton.

Characteristic ¹H NMR Signals of Common Impurities in CDCl₃:

Impurity Characteristic Chemical Shift (δ ppm) Multiplicity
bis-MPA ~3.9 and ~3.7d
Acetone ~2.17s
Toluene ~7.2-7.3, ~2.35m, s
Ethyl Acetate ~4.12, ~2.05, ~1.26q, s, t
Hexanes ~1.25, ~0.88m, t
Strategies for Impurity Removal

The choice of purification method depends on the nature and quantity of the impurities present.

Decision-Making Workflow for Purification:

Caption: Decision workflow for selecting a purification method.

Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample.[12]

Choosing the Right Solvent System:

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Solvent System Comments
Toluene A good starting point. Dissolves the compound when hot and gives good crystal formation on cooling.
Ethyl Acetate/Hexanes Dissolve in a minimum of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Water Generally not suitable due to the compound's low water solubility.

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add a small amount of hot toluene to your crude product. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this time.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

When recrystallization is ineffective, flash column chromatography is the method of choice.[13]

Step-by-Step Flash Chromatography Protocol:

  • Column Packing: Pack a glass column with silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recommended Eluent Systems for Silica Gel Chromatography:

  • Hexanes/Ethyl Acetate Gradient: Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. The product will elute as a single band.

  • Dichloromethane/Methanol Gradient: For more polar impurities, a dichloromethane/methanol gradient can be effective.

Preventing Impurities: Best Practices in Synthesis

The most effective way to obtain a pure product is to minimize the formation of impurities during the synthesis.

  • Use High-Purity Starting Materials: Ensure that your 2,2-bis(hydroxymethyl)propionic acid and acetone are of high quality.

  • Control Reaction Temperature: Overheating can lead to side reactions. Maintain a gentle reflux during the reaction.

  • Optimize Catalyst Loading: Use the minimum amount of acid catalyst necessary to promote the reaction. Excess acid can be difficult to remove.

  • Ensure Complete Reaction: Monitor the reaction by TLC to ensure all the starting material has been consumed.

  • Thorough Workup: After the reaction, quench the catalyst with a mild base (e.g., sodium bicarbonate solution) and perform a thorough aqueous wash to remove water-soluble byproducts.

References

Validation & Comparative

A Comparative Benchmarking of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid and Its Analogs for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous selection and optimization of molecular scaffolds are paramount to achieving desired therapeutic outcomes. This guide presents a comprehensive comparative analysis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth examination of their synthesis, physicochemical properties, and biological activities, supported by experimental data and established protocols. Our objective is to furnish a scientifically rigorous resource that informs rational drug design and accelerates the development of novel therapeutics.

Introduction: The 1,3-Dioxane Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,3-dioxane ring system represents a versatile and valuable scaffold in medicinal chemistry. Its inherent conformational rigidity, stereochemical complexity, and ability to participate in hydrogen bonding interactions make it an attractive framework for the design of a diverse array of bioactive molecules. The core subject of this guide, this compound, serves as a key building block in the synthesis of dendrimers and other complex architectures.[1][2] Its derivatives have shown promise in a variety of therapeutic areas, including oncology and infectious diseases.[3][4][5] This guide will explore how subtle structural modifications to this core molecule can profoundly influence its physicochemical and biological properties, thereby offering a roadmap for targeted analog design.

Synthesis and Structural Elucidation

The synthesis of this compound is a well-established procedure, typically achieved through the acetalization of 2,2-bis(hydroxymethyl)propionic acid with acetone in the presence of an acid catalyst.[1]

General Synthetic Protocol

A robust and scalable synthesis is crucial for the accessibility of this scaffold for further derivatization and biological screening.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2,2-bis(hydroxymethyl)propionic acid in a suitable solvent (e.g., dichloromethane), add a molar excess of acetone.

  • Catalysis: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Reaction Conditions: Reflux the mixture with continuous removal of water, for example, using a Dean-Stark apparatus.

  • Work-up: Upon completion of the reaction (monitored by TLC or GC-MS), neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired product as a crystalline solid.[1]

Spectroscopic Characterization

The structural integrity of the synthesized compound and its analogs is confirmed through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the methyl groups and the methylene protons of the dioxane ring.[1][6]

  • ¹³C NMR: The carbon NMR spectrum provides evidence for the quaternary carbon of the carboxylic acid, the acetal carbon, and the methyl and methylene carbons.[1]

  • FT-IR: The infrared spectrum shows a broad O-H stretch for the carboxylic acid, C-H stretching vibrations, and a strong C=O stretch.[7]

  • Mass Spectrometry: The molecular weight of the compound can be confirmed by mass spectrometry.

Comparative Physicochemical Properties

Acidity (pKa)

The pKa of the carboxylic acid moiety influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding.

Experimental Protocol: Determination of pKa via Potentiometric Titration

  • Sample Preparation: Prepare a standard solution of the carboxylic acid derivative in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.

Expected Trends:

  • Electron-withdrawing groups on the dioxane ring are expected to decrease the pKa (increase acidity) by stabilizing the carboxylate anion.

  • Electron-donating groups are expected to increase the pKa (decrease acidity).

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a molecule's ability to cross biological membranes.

Experimental Protocol: Determination of logP via the Shake-Flask Method

  • System Preparation: Prepare a biphasic system of n-octanol and water and pre-saturate each phase with the other.

  • Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8][9]

Expected Trends:

  • Increasing the number of carbon atoms or introducing lipophilic substituents (e.g., alkyl, aryl groups) will increase the logP.

  • Introducing polar functional groups (e.g., hydroxyl, amino groups) will decrease the logP.

Table 1: Predicted Physicochemical Properties of this compound and Hypothetical Analogs

CompoundStructurePredicted pKaPredicted logPRationale for Predicted Change
This compound Core Molecule ~4.5~1.5Baseline
Analog 1: Methyl EsterEsterification of COOHN/A (not acidic)IncreasedIncreased lipophilicity due to masking of the polar carboxylic acid.
Analog 2: 5-Hydroxymethyl derivativeReduction of COOHN/A (not acidic)DecreasedIntroduction of a polar hydroxyl group.
Analog 3: 5-Phenyl derivativeSubstitution of a methyl group with a phenyl group~4.3IncreasedIncreased lipophilicity due to the aromatic ring.

Comparative Biological Activities

The 1,3-dioxane scaffold has been incorporated into molecules with a wide range of biological activities. This section will review the reported activities of derivatives and analogs, providing a basis for selecting promising candidates for further investigation.

Antibacterial and Antifungal Activity

Derivatives of 1,3-dioxolanes and 1,3-dioxanes have demonstrated significant antimicrobial activity against various strains of bacteria and fungi.[10][11][12][13] The activity is often dependent on the nature and position of substituents on the dioxane ring, which influences the overall lipophilicity and interaction with microbial targets. For instance, certain substituted 1,3-dioxolanes have shown promising activity against Staphylococcus aureus and Candida albicans.[12]

Anticancer Activity

Several studies have explored the potential of 1,3-dioxane derivatives as anticancer agents.[5] Their mechanism of action can vary, with some compounds acting as inhibitors of specific enzymes involved in cancer cell proliferation.[5] Furthermore, some derivatives have been investigated for their ability to overcome multidrug resistance (MDR) in cancer cells, a major challenge in chemotherapy.[3][4]

A study on diflunisal derivatives, which share a carboxylic acid functionality, has shown that modifications to the core structure can lead to potent and selective inhibition of cyclooxygenase (COX) enzymes, which are implicated in some cancers.[5] This suggests that the carboxylic acid group of our core molecule could be a key pharmacophoric feature for anticancer activity.

Diagram 1: General Workflow for Comparative Biological Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR A Synthesis of Core Molecule C Structural Confirmation (NMR, MS, IR) A->C B Synthesis of Analogs B->C D Antimicrobial Assays (MIC Determination) C->D E Anticancer Assays (Cytotoxicity, IC50) C->E F MDR Reversal Assays C->F G Comparative Analysis of Activity Data D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Candidate Selection H->I

Caption: A generalized workflow for the synthesis, screening, and analysis of this compound and its analogs.

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity is a key driver of activity: For many biological targets, an optimal level of lipophilicity is required for effective interaction. This can be fine-tuned by altering the substituents on the dioxane ring.[14]

  • The 5-position is a critical point for modification: The carboxylic acid group at the 5-position can be derivatized to amides, esters, or reduced to an alcohol, leading to significant changes in biological activity.

  • Stereochemistry can be crucial: The chair conformation of the 1,3-dioxane ring can lead to different spatial arrangements of substituents, which can impact receptor binding and biological activity.

Diagram 2: Key Structural Modifications and Their Potential Impact

G cluster_0 Modifications at C5 cluster_1 Modifications on the Ring Core This compound Core Scaffold Ester Esterification (Increased Lipophilicity) Core:f1->Ester Impacts Permeability Amide Amidation (Modulated H-bonding) Core:f1->Amide Impacts Target Binding Reduction Reduction to Alcohol (Increased Polarity) Core:f1->Reduction Impacts Solubility Subst_C2 Varying Substituents at C2 (Alters Sterics & Lipophilicity) Core:f1->Subst_C2 Fine-tunes Activity Subst_C4_C6 Varying Substituents at C4/C6 (Alters Conformation & Lipophilicity) Core:f1->Subst_C4_C6 Fine-tunes Activity

Caption: A conceptual diagram illustrating potential modification sites on the core scaffold and their likely impact on physicochemical and biological properties.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with diverse and tunable biological activities. This guide has provided a framework for their systematic evaluation, from synthesis and characterization to the assessment of their physicochemical and biological properties. The key to unlocking the full therapeutic potential of this scaffold lies in a comprehensive understanding of its structure-activity relationships. Future research should focus on the synthesis of a focused library of analogs with systematic variations in substitution and stereochemistry, followed by rigorous biological screening and ADME profiling. Such efforts will undoubtedly pave the way for the development of novel and effective drug candidates based on the versatile 1,3-dioxane motif.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is only the first step. Rigorous validation of the purity of these compounds is paramount to ensure the reliability of experimental data and the safety of potential therapeutic agents. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for validating the purity of synthesized 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a compound with significant potential in pharmaceutical and polymer chemistry.[1] We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Critical Role of Purity Validation

This compound (CAS 16837-14-2) is a versatile intermediate in organic synthesis.[1][2] Its purity can be affected by starting materials, side-products, and degradation products. HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity validation.[3] The choice of the HPLC method is critical and depends on the physicochemical properties of the analyte and potential impurities.

Comparative Analysis of HPLC Methodologies

The presence of a polar carboxylic acid group and a non-polar dioxane ring in this compound allows for several HPLC approaches. We will compare three primary methods: Reversed-Phase HPLC, Ion-Exchange Chromatography, and Chiral HPLC.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase.[4] For carboxylic acids, the retention is highly dependent on the pH of the mobile phase.[4]

Principle: At a low pH (typically 2-3 units below the pKa of the carboxylic acid), the carboxyl group is protonated, rendering the molecule less polar and increasing its retention on a non-polar stationary phase like C18.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is a good starting point due to its hydrophobicity and wide availability. For more polar analytes or to improve peak shape, a polar-endcapped C18 column can be beneficial.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detection: UV detection at a low wavelength (around 210 nm) is suitable for detecting the carboxyl group.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[5]

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Method Validation (as per ICH Guidelines): [3]

    • Specificity: Inject a blank (mobile phase), a standard solution of this compound, and the synthesized sample to demonstrate that the peak for the analyte is free from interference.

    • Linearity: Prepare a series of standard solutions of known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL) and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, 120%).

    • Precision:

      • Repeatability (Intra-day precision): Inject the same standard solution six times and calculate the relative standard deviation (RSD) of the peak areas.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Workflow for RP-HPLC Purity Validation

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH) cluster_results Data Analysis & Reporting prep_sample Dissolve Synthesized Compound filter_sample Filter through 0.45 µm Filter prep_sample->filter_sample prep_std Prepare Standard Solutions hplc_system RP-HPLC System (C18 Column) prep_std->hplc_system filter_sample->hplc_system run_analysis Inject & Run Gradient hplc_system->run_analysis data_acq Data Acquisition run_analysis->data_acq specificity Specificity purity_calc Calculate Purity specificity->purity_calc linearity Linearity linearity->purity_calc accuracy Accuracy accuracy->purity_calc precision Precision precision->purity_calc lod_loq LOD & LOQ lod_loq->purity_calc data_acq->specificity data_acq->linearity data_acq->accuracy data_acq->precision data_acq->lod_loq report Generate Report purity_calc->report

Caption: Workflow for purity validation of this compound using RP-HPLC.

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[6][7] For carboxylic acids, anion-exchange chromatography is a suitable choice.

Principle: At a pH above the pKa of the carboxylic acid, the molecule will be deprotonated and carry a negative charge. This allows it to bind to a positively charged stationary phase (anion exchanger). Elution is achieved by increasing the ionic strength or changing the pH of the mobile phase.

Causality of Experimental Choices:

  • Stationary Phase: A weak anion exchanger (WAX) or a strong anion exchanger (SAX) can be used. A WAX column offers more flexibility in terms of mobile phase pH.

  • Mobile Phase: A buffered aqueous solution is used. The pH should be maintained above the pKa of the carboxylic acid to ensure it is in its anionic form. A salt gradient (e.g., sodium chloride or sodium phosphate) is used to elute the analyte.

  • Detection: Conductivity detection is often used in IEC, but UV detection at a low wavelength is also possible.

Experimental Protocol: Ion-Exchange Chromatography

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the synthesized compound in the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Weak Anion Exchange (WAX), 4.6 x 250 mm, 10 µm particle size.

    • Mobile Phase A: 10 mM Sodium Phosphate, pH 6.0.

    • Mobile Phase B: 10 mM Sodium Phosphate, 1 M Sodium Chloride, pH 6.0.

    • Gradient: 0% B to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm or Conductivity Detector.

  • Method Validation: Follow the same validation parameters as described for RP-HPLC.

Workflow for Ion-Exchange Chromatography Purity Validation

IEC_Workflow cluster_prep Sample Preparation cluster_hplc IEC Analysis cluster_validation Method Validation cluster_results Data Analysis prep_sample Dissolve in Initial Mobile Phase filter_sample Filter Sample prep_sample->filter_sample iec_system IEC System (WAX Column) filter_sample->iec_system run_analysis Inject & Run Salt Gradient iec_system->run_analysis data_acq Data Acquisition run_analysis->data_acq validation Perform Validation (ICH) purity_calc Purity Calculation validation->purity_calc data_acq->validation report Reporting purity_calc->report

Caption: Workflow for purity validation using Ion-Exchange Chromatography.

Chiral HPLC

If the synthesis of this compound can result in enantiomers, a chiral separation is necessary to determine the enantiomeric purity.

Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8][9] Polysaccharide-based CSPs are widely used for the separation of chiral carboxylic acids.[8]

Causality of Experimental Choices:

  • Stationary Phase: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative, is a good choice for separating chiral carboxylic acids.[8]

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol with an acidic modifier) or polar organic mobile phases (e.g., methanol or ethanol with an acidic modifier) are commonly used.[8] The choice of mobile phase can significantly impact the separation.

  • Detection: UV detection is suitable.

Experimental Protocol: Chiral HPLC

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase.

    • Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

  • Method Validation: In addition to the standard validation parameters, for a chiral method, it is crucial to demonstrate the resolution of the two enantiomers and the ability to accurately quantify the minor enantiomer in the presence of the major one.

Workflow for Chiral HPLC Purity Validation

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_validation Method Validation cluster_results Data Analysis prep_sample Dissolve in Mobile Phase filter_sample Filter Sample prep_sample->filter_sample chiral_system Chiral HPLC (CSP) filter_sample->chiral_system run_analysis Inject & Run Isocratic chiral_system->run_analysis data_acq Data Acquisition run_analysis->data_acq validation Validate Enantiomeric Separation purity_calc Calculate Enantiomeric Purity validation->purity_calc data_acq->validation report Generate Report purity_calc->report

Caption: Workflow for determining enantiomeric purity using Chiral HPLC.

Performance Comparison of HPLC Methods

The following table summarizes the hypothetical performance characteristics of the three discussed HPLC methods for the purity analysis of this compound.

ParameterReversed-Phase HPLCIon-Exchange ChromatographyChiral HPLC
Primary Application General purity, related substancesPurity, charged impuritiesEnantiomeric purity
Resolution Good for non-polar impuritiesExcellent for charged impuritiesBaseline separation of enantiomers
Sensitivity (LOD) ~0.01 µg/mL~0.05 µg/mL~0.02 µg/mL
Analysis Time 15-20 minutes20-30 minutes10-25 minutes
Robustness HighModerateModerate to High
Mobile Phase Complexity LowModerate (requires buffers and salt gradients)Low to Moderate
Cost per Analysis LowModerateHigh

Conclusion and Recommendations

The choice of the optimal HPLC method for validating the purity of synthesized this compound depends on the specific analytical goals.

  • For routine purity assessment and quantification of the main component and related non-polar impurities, Reversed-Phase HPLC is the recommended starting point. It is a robust, cost-effective, and widely available technique.

  • If charged impurities are a concern, or if RP-HPLC fails to provide adequate resolution, Ion-Exchange Chromatography offers an excellent alternative.

  • When the synthesis has the potential to produce enantiomers, Chiral HPLC is essential to determine the enantiomeric purity.

A comprehensive purity validation strategy may involve the use of both RP-HPLC for general purity and Chiral HPLC for enantiomeric excess determination. All methods must be rigorously validated according to ICH guidelines to ensure the generation of reliable and accurate data.[3]

References

A Spectroscopic Investigation of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the seemingly subtle choice of a synthetic pathway can have profound implications for the purity, impurity profile, and ultimately, the biological activity and safety of a target molecule. This guide provides an in-depth spectroscopic comparison of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a key building block in the synthesis of dendrimers and other complex architectures, prepared via two distinct synthetic routes. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate how the synthetic method dictates the spectroscopic fingerprint of the final product. This analysis serves as a critical case study for researchers, scientists, and drug development professionals on the importance of rigorous analytical characterization in synthetic chemistry.

Introduction: The Significance of Synthetic Route on Molecular Integrity

This compound is a versatile bifunctional molecule, containing a protected diol in the form of a cyclic acetal and a carboxylic acid. This structure makes it an ideal monomer for the divergent synthesis of polyester dendrimers.[1] The purity of this monomer is paramount, as any impurities can be incorporated into the growing dendrimer, leading to structural defects and altered physicochemical properties.

The choice of synthetic strategy not only influences the overall yield and economic viability of the process but also introduces a unique set of potential impurities, including starting materials, by-products, and diastereomers. Spectroscopic techniques are our most powerful tools for identifying and quantifying these differences, ensuring the production of well-characterized and reliable chemical entities.

This guide will compare the spectroscopic characteristics of this compound produced by a well-established, literature-documented method (Route 1) and a plausible, alternative hypothetical pathway (Route 2). This comparative approach will highlight the subtle yet critical differences that can arise and underscore the necessity of comprehensive analytical validation.

Synthetic Pathways: Two Approaches to a Core Molecule

The two synthetic routes under consideration are distinct in their approach to the formation of the 1,3-dioxane ring and the introduction of the carboxylic acid functionality.

Route 1: The Established Acetal Protection of Bis-MPA

The most common and well-documented synthesis of this compound involves the direct acid-catalyzed acetalization of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with acetone or an acetone equivalent like 2,2-dimethoxypropane.[2] This method is efficient and proceeds in a single step from a commercially available starting material.

dot digraph "Route_1" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} host Figure 1: Established synthesis of this compound.

This route is favored for its atom economy and straightforward purification. However, potential impurities can include unreacted bis-MPA, by-products from side reactions of the acid catalyst, and residual acetone or 2,2-dimethoxypropane.

Route 2: A Hypothetical Approach via a Pre-formed Dioxane

To illustrate the impact of a different synthetic strategy, we propose a hypothetical two-step route. This pathway begins with the formation of a 1,3-dioxane ring from a different starting material, followed by the introduction of the carboxylic acid functionality. A plausible approach would be the reaction of 2-methyl-1,3-propanediol with an orthoester to form a 2-substituted-5-methyl-1,3-dioxane, followed by deprotonation at the 5-position and subsequent carboxylation.

dot digraph "Route_2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} host Figure 2: Hypothetical synthesis of this compound.

This hypothetical route, while more complex, could be envisioned in scenarios where bis-MPA is not a viable starting material. Potential impurities from this route would be significantly different from Route 1 and could include unreacted 2,2,5-trimethyl-1,3-dioxane, products of side reactions involving the strong base, and potentially diastereomeric by-products if the carboxylation is not perfectly selective.

Comparative Spectroscopic Analysis

The following section presents a detailed comparison of the expected spectroscopic data for this compound obtained from Route 1 and Route 2. The data for Route 1 is based on published literature, while the analysis for Route 2 focuses on the potential spectroscopic signatures of its unique impurity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the chemical environment of each proton and carbon atom in a molecule, making it an excellent tool for structural elucidation and impurity detection.

Table 1: Comparative ¹H and ¹³C NMR Data

Assignment Route 1 (Literature Data) [3]Expected Observations for Route 2 Product
¹H NMR (CDCl₃)
-C(CH₃)₂ (acetal)δ 1.41 (s, 3H), 1.44 (s, 3H)Identical chemical shifts for the pure product.
-C-CH₃ (C5)δ 1.20 (s, 3H)Identical chemical shift for the pure product.
-CH₂-O-δ 3.68 (d, J=12.0 Hz, 2H), 4.19 (d, J=12.0 Hz, 2H)Identical chemical shifts and coupling for the pure product.
-COOHBroad singletBroad singlet, position may vary with concentration.
Potential Impurities
bis-MPASignals for unreacted 2,2,5-trimethyl-1,3-dioxane (new singlet for C5-H).
Acetone/2,2-DMPSignals for by-products of the strong base.
¹³C NMR (CDCl₃)
-C(CH₃)₂ (acetal)δ 21.89, 25.59Identical chemical shifts for the pure product.
-C-CH₃ (C5)δ 18.48Identical chemical shift for the pure product.
Quaternary C (C5)δ 41.82Identical chemical shift for the pure product.
-CH₂-O-δ 66.11Identical chemical shift for the pure product.
Acetal Carbon (C2)δ 98.55Identical chemical shift for the pure product.
-COOHδ 179.52Identical chemical shift for the pure product.
Potential Impurities
bis-MPASignals for unreacted 2,2,5-trimethyl-1,3-dioxane.

Expert Insights:

For the product from Route 1 , the key impurities to look for would be residual bis-MPA, which would show characteristic signals for its diol and carboxylic acid protons, and potentially a small peak for acetone. The diastereotopic protons of the -CH₂-O- groups appear as two distinct doublets, a hallmark of the rigid chair conformation of the 1,3-dioxane ring.

For the product from Route 2 , the NMR spectrum of the purified material should be identical to that from Route 1. However, the crude product might show a singlet around δ 0.9-1.0 ppm for the C5-H proton of the unreacted 2,2,5-trimethyl-1,3-dioxane starting material. The presence of this impurity would be a clear indicator of this alternative synthetic pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups.

Table 2: Comparative IR Data

Functional Group Route 1 (Literature Data) Expected Observations for Route 2 Product
O-H stretch (carboxylic acid)Broad band, ~3000 cm⁻¹Identical broad band for the pure product.
C-H stretch (alkane)~2980-2870 cm⁻¹Identical sharp peaks for the pure product.
C=O stretch (carboxylic acid)~1710-1680 cm⁻¹Identical strong, sharp peak for the pure product.
C-O stretch (acetal & acid)~1200-1000 cm⁻¹Identical strong absorptions for the pure product.
Potential Impurities
bis-MPA (O-H stretch, diol)Absence of a distinct diol O-H stretch.
Unreacted 2,2,5-trimethyl-1,3-dioxaneC-H stretch of the C5-H group.

Expert Insights:

The IR spectrum of pure this compound is dominated by the very broad O-H stretch of the hydrogen-bonded carboxylic acid and the strong C=O stretch. A key difference in the impurity profile would be the presence of unreacted bis-MPA in the product from Route 1 , which would contribute to the broadness of the O-H band due to its additional hydroxyl groups. The product from Route 2 would not have this impurity, but incomplete carboxylation would result in the presence of 2,2,5-trimethyl-1,3-dioxane, which lacks the characteristic broad O-H and C=O stretches of a carboxylic acid.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z Interpretation
[M]⁺174Molecular Ion
[M - CH₃]⁺159Loss of a methyl group
[M - COOH]⁺129Loss of the carboxylic acid group
[M - C₃H₆O]⁺116Loss of acetone from the acetal
[C₄H₅O₂]⁺85Fragment from dioxane ring cleavage

Expert Insights:

The fragmentation of the molecular ion (m/z 174) would likely proceed through several key pathways. The loss of a methyl group (m/z 159) is a common fragmentation for trimethyl-substituted compounds. The loss of the entire carboxylic acid group (m/z 129) would also be a significant fragmentation pathway. Another characteristic fragmentation would be the retro-Diels-Alder type cleavage of the dioxane ring, leading to the loss of acetone (m/z 116).

The mass spectrum would be a powerful tool for distinguishing between the two routes based on their impurities. For Route 1 , the presence of bis-MPA (MW 134) would be readily detected. For Route 2 , the unreacted starting material, 2,2,5-trimethyl-1,3-dioxane (MW 130), would be easily identifiable.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols for the synthesis and spectroscopic analysis are provided below.

Synthesis of this compound (Route 1)

dot digraph "Protocol_Route_1" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} host Figure 3: Experimental workflow for the synthesis via Route 1.

  • Reaction Setup: Suspend 2,2-bis(hydroxymethyl)propionic acid (1.0 eq) in acetone.

  • Reagent Addition: Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction with triethylamine. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by crystallization.

Spectroscopic Analysis
  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate or as a KBr pellet.

  • Mass Spectrometry: Analyze the sample using electrospray ionization (ESI) or electron impact (EI) mass spectrometry to determine the molecular weight and fragmentation pattern.

Conclusion: The Devil is in the Details

This comparative guide demonstrates that while different synthetic routes may yield the same target molecule, the journey leaves a distinct trail of impurities that are clearly discernible through spectroscopic analysis. The established acetal protection of bis-MPA (Route 1) is efficient, but carries the risk of contamination with the hydrophilic starting material. The hypothetical carboxylation route (Route 2) would likely produce a different set of by-products, most notably the unreacted hydrocarbon precursor.

For professionals in drug development and materials science, this underscores a critical principle: a molecule is defined not just by its structure, but also by its method of preparation. A thorough understanding and application of spectroscopic techniques are indispensable for ensuring the quality, purity, and consistency of synthesized materials, which is the bedrock of reliable and reproducible scientific research.

References

A Comparative Guide to the Synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid: Exploring Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and polymer chemistry, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is a pivotal building block, particularly in the synthesis of dendrimers and other complex macromolecules.[1][2] Its unique structure, featuring a protected diol and a carboxylic acid on a quaternary center, demands a robust and efficient synthetic strategy. This guide provides an in-depth comparison of the conventional synthesis of this valuable compound and explores alternative reagents, offering experimental data and insights to inform your selection of the optimal synthetic route.

The Conventional Approach: Acid-Catalyzed Ketalization

The established and most frequently cited method for the synthesis of this compound involves the acid-catalyzed ketalization of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with an acetone equivalent.[1] This reaction is typically carried out in the presence of a Brønsted acid catalyst, such as p-toluenesulfonic acid (PTSA), with acetone serving as both the reagent and the solvent. To drive the equilibrium towards the product, a dehydrating agent or a method for water removal is essential. 2,2-Dimethoxypropane is often employed as it reacts with the water byproduct to generate acetone and methanol, thus facilitating the reaction.[1]

Reaction Scheme:

Conventional Synthesis cluster_conditions Reaction Conditions bisMPA 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) reagents + Acetone + 2,2-Dimethoxypropane bisMPA->reagents catalyst p-Toluenesulfonic acid (PTSA) reagents->catalyst product This compound catalyst->product Stirring at room temperature Stirring at room temperature

Caption: Conventional synthesis of this compound.

Standard Experimental Protocol:

A detailed protocol, as adapted from the literature, is as follows[1]:

  • To a suspension of 2,2-bis(hydroxymethyl)propionic acid (1.0 eq) in acetone, add 2,2-dimethoxypropane (1.8 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.03 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a base, such as triethylamine or sodium bicarbonate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired this compound as a white crystalline solid.

A Comparative Analysis of Alternative Catalytic Systems

While the PTSA-catalyzed method is reliable, the exploration of alternative reagents can offer advantages in terms of reaction efficiency, milder conditions, and easier work-up procedures. The core of this synthesis is the formation of the cyclic ketal, a reaction for which a plethora of catalysts have been developed.

Lewis Acid Catalysis: A Milder Alternative

Lewis acids have emerged as powerful catalysts for acetalization and ketalization reactions, often proceeding under milder conditions than their Brønsted acid counterparts.[3] This can be particularly advantageous when dealing with sensitive functional groups.

Potential Alternative Lewis Acid Catalysts:

  • Zirconium tetrachloride (ZrCl₄): Known for its high efficiency and chemoselectivity in acetalization reactions.[3]

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃): A gentle Lewis acid that can catalyze the cleavage of acetals, and by the principle of microscopic reversibility, can also promote their formation.

  • Cerium(III) triflate (Ce(OTf)₃): Another mild Lewis acid catalyst that operates at almost neutral pH, offering a chemoselective method for acetal formation.

  • Erbium(III) triflate (Er(OTf)₃): A very gentle Lewis acid catalyst for the cleavage and formation of acetals and ketals at room temperature.

Proposed Experimental Workflow for Lewis Acid-Catalyzed Synthesis:

Lewis Acid Workflow start Start reagents Mix bis-MPA, Acetone, and 2,2-Dimethoxypropane start->reagents add_catalyst Add catalytic amount of Lewis Acid (e.g., ZrCl₄) reagents->add_catalyst react Stir at Room Temperature (Monitor by TLC) add_catalyst->react quench Quench with mild base (e.g., NaHCO₃ solution) react->quench extract Extract with an organic solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by recrystallization or chromatography dry_concentrate->purify end End purify->end

Caption: Proposed workflow for Lewis acid-catalyzed synthesis.

Heterogeneous Catalysis: Simplifying Purification

The use of solid acid catalysts, such as ion-exchange resins, offers a significant advantage in terms of product purification. The catalyst can be simply filtered off at the end of the reaction, eliminating the need for a quenching step and simplifying the work-up procedure.

  • Amberlyst-15: A strongly acidic ion-exchange resin that has been successfully used in the acetalization of glycerol, a structurally related polyol.[4] Its application in the synthesis of this compound is a logical extension.

Performance Comparison of Catalytic Systems
Catalyst SystemTypical Reaction ConditionsAdvantagesDisadvantagesSupporting Evidence
p-Toluenesulfonic Acid (PTSA) Room temperature, acetone as solventWell-established, reliable, high yieldsRequires quenching and aqueous work-upWidely cited in literature for this synthesis[1]
Zirconium tetrachloride (ZrCl₄) Mild conditionsHighly efficient and chemoselectiveMoisture sensitive, may require inert atmosphereGeneral high efficiency in acetalizations[3]
Indium(III)/Erbium(III)/Cerium(III) Triflate Room temperature, wet nitromethaneVery gentle, operates at near-neutral pHHigher cost of catalystsEffective for acetal/ketal formation/cleavage[3]
Amberlyst-15 (Ion-Exchange Resin) Mild heating may be requiredEasy removal by filtration, recyclable catalystPotentially slower reaction ratesProven effective for glycerol acetalization[4]

Conclusion

The synthesis of this compound is a critical process for the advancement of dendrimer chemistry and related fields. While the traditional PTSA-catalyzed method is robust, this guide has presented a comparative analysis of alternative reagents, primarily focusing on different catalytic systems. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, sensitivity of other functional groups, and desired work-up procedure. Lewis acid catalysts offer milder reaction conditions, while heterogeneous catalysts like Amberlyst-15 can significantly simplify product purification. It is recommended that researchers evaluate these alternatives to optimize the synthesis of this important building block for their specific applications.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and its structural analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. This document synthesizes available experimental data, explores structure-activity relationships, and provides detailed protocols for relevant biological assays.

Introduction

The 1,3-dioxane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound (TDCA) is a specific derivative that has garnered interest due to its potential as a building block for more complex molecules, such as dendrimers. While extensive experimental data on its biological activity is still emerging, theoretical studies and preliminary experimental findings suggest potential therapeutic applications. This guide will delve into the current understanding of TDCA's biological profile and compare it with other relevant 1,3-dioxane derivatives.

Biological Activity of this compound (TDCA)

Experimental data on the biological activity of TDCA is currently limited. However, a notable study has reported its in vitro cytotoxicity.

Cytotoxicity

A study involving theoretical and experimental methods investigated the potential of TDCA as an anti-cancer agent. The in vitro cytotoxicity of TDCA was evaluated against the MCF-7 human breast cancer cell line.[1]

Table 1: Cytotoxicity of this compound

CompoundCell LineIC50 Value
This compound (TDCA)MCF-7 (Breast Cancer)15.17 µg/mL

This result suggests that TDCA possesses moderate cytotoxic activity against this specific cancer cell line. The mechanism of this cytotoxicity is yet to be fully elucidated and warrants further investigation.

Comparative Biological Activities of Related 1,3-Dioxane Derivatives

To understand the potential of TDCA, it is valuable to examine the biological activities of structurally related 1,3-dioxane compounds. The activity of these derivatives is often influenced by the nature and position of substituents on the dioxane ring.

Antimicrobial Activity

Various 1,3-dioxane derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 5-acyl-5-isopropyl-1,3-dioxane derivatives have shown activity against Gram-negative bacteria.[2] In another study, 1,3-dioxolane derivatives, which share a similar cyclic acetal core, exhibited significant antibacterial and antifungal activity.[3] For example, certain 1,3-dioxolane derivatives displayed minimum inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL against Staphylococcus aureus.[3]

Table 2: Antimicrobial Activity of Selected 1,3-Dioxane and 1,3-Dioxolane Derivatives

Compound ClassMicroorganismActivity (MIC in µg/mL)Reference
5-Acyl-5-isopropyl-1,3-dioxanesGram-negative bacteria25[2]
1,3-Dioxolane derivativesStaphylococcus aureus625-1250[3]
1,3-Dioxolane derivativesPseudomonas aeruginosaActive[3]
1,3-Dioxolane derivativesCandida albicansActive[3]

These findings suggest that the 1,3-dioxane scaffold can be a viable starting point for the development of novel antimicrobial agents. The specific substituents on the ring play a crucial role in determining the spectrum and potency of the antimicrobial effect.

Anti-inflammatory Activity

The anti-inflammatory potential of 1,3-dioxane derivatives has also been explored. Theoretical studies on TDCA suggest it may have anti-inflammatory properties. While experimental data for TDCA is lacking, studies on other 1,3-dioxane derivatives have shown promising results. For example, certain 5-acetyl- and 5-hydroxyalkyl-1,3-dioxane derivatives have been synthesized and evaluated for their effect on platelet aggregation and plasma hemostasis, which are processes related to inflammation.[4][5][6]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,3-dioxane derivatives is intrinsically linked to their chemical structure. Key structural features that influence activity include:

  • Substituents at the 2-position: The nature of the substituent at the 2-position can significantly impact activity. For instance, the presence of aromatic or bulky groups can modulate receptor binding or cell permeability.

  • Substituents at the 5-position: As seen with TDCA, substitution at the 5-position is critical. The presence of a carboxylic acid group, as in TDCA, can influence solubility and potential interactions with biological targets. Other functional groups at this position, such as acyl or hydroxyl groups, can lead to different biological profiles.

  • Stereochemistry: The stereochemistry of the substituents on the 1,3-dioxane ring can also play a role in biological activity, as different stereoisomers can have distinct interactions with chiral biological molecules like enzymes and receptors.

The following diagram illustrates a generalized structure-activity relationship for 1,3-dioxane derivatives based on available literature.

SAR cluster_0 1,3-Dioxane Core cluster_1 Key Positions for Substitution cluster_2 Biological Activities Core 1,3-Dioxane Ring R2 R2 (Position 2) Core->R2 Influences Potency & Selectivity R5 R5 (Position 5) Core->R5 Modulates Solubility & Target Interaction Antimicrobial Antimicrobial R2->Antimicrobial Antiinflammatory Anti-inflammatory R2->Antiinflammatory Anticancer Anticancer R2->Anticancer R5->Antimicrobial R5->Antiinflammatory R5->Anticancer

Caption: Structure-Activity Relationship of 1,3-Dioxane Derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., TDCA) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow start Start prepare_compound Prepare serial dilutions of compound start->prepare_compound prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate Inoculate 96-well plate prepare_compound->inoculate prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate determine_mic Determine MIC by visual inspection incubate->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution Assay.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7][8]

Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS to produce NO. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-treated control.

Conclusion

This compound (TDCA) represents a molecule of interest within the broader class of biologically active 1,3-dioxane derivatives. While comprehensive experimental data on its biological profile is still limited, preliminary evidence suggests a moderate cytotoxic effect against breast cancer cells. The diverse biological activities observed in structurally related 1,3-dioxane and 1,3-dioxolane compounds, including antimicrobial and potential anti-inflammatory effects, highlight the therapeutic potential of this scaffold. Further in-depth experimental evaluation of TDCA and its close analogs is warranted to fully elucidate their mechanisms of action and potential for drug development. The provided experimental protocols offer a standardized framework for conducting such comparative studies.

References

A Comparative Guide to the Stereochemical Confirmation of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Challenge of a Versatile Building Block

2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is a chiral molecule of significant interest, primarily serving as a key monomer in the synthesis of highly branched, monodisperse polyester dendrimers.[1][2] These dendrimers have applications in drug delivery, materials science, and catalysis. The molecule's utility is intrinsically linked to its three-dimensional structure, with the stereocenter at the C5 position dictating the architecture and properties of the resulting macromolecules.

The presence of a quaternary stereocenter at C5, bearing a methyl and a carboxyl group, makes the confirmation of its absolute configuration a critical step for ensuring the reproducibility and desired functionality of the final products. This guide provides an in-depth comparison of the primary analytical methodologies available for the unambiguous determination of the stereochemistry of this important building block. We will explore the definitive nature of X-ray crystallography and compare it with powerful in-solution chiroptical techniques and indirect derivatization methods, offering field-proven insights into the causality behind these experimental choices.

Comparative Analysis of Stereochemical Determination Methods

The choice of analytical technique for stereochemical assignment is a critical decision driven by factors such as sample availability (especially the ability to form single crystals), the need for in-solution data, and access to specialized instrumentation and computational resources. Below, we compare the most robust methods for this purpose.

Method 1: Single-Crystal X-ray Diffraction (SCXRD) - The Absolute Benchmark

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of both relative and absolute configuration.[3][4]

Causality of Experimental Choice: This method is chosen when an unequivocal, solid-state structure is required. It relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons near an absorption edge becomes sensitive to the absolute arrangement of atoms in a non-centrosymmetric crystal.[5][6] For organic molecules without heavy atoms, modern diffractometers and computational methods can often determine the absolute configuration using the anomalous scattering from oxygen atoms alone.[6]

The crystal structure of this compound has been successfully elucidated, confirming the chair conformation of the dioxane ring and the relative positions of the substituents.[1][2][7] In an enantiomerically pure sample, this technique can definitively establish the (R) or (S) configuration.

Workflow for Stereochemical Confirmation via SCXRD:

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase crystal Grow High-Quality Single Crystal mount Mount Crystal on Diffractometer crystal->mount data_collection Collect Diffraction Data mount->data_collection solve Solve Structure (Determine Connectivity) data_collection->solve refine Refine Structure (Atom Positions & Thermal Parameters) solve->refine abs_config Determine Absolute Configuration (e.g., using Flack Parameter) refine->abs_config vcd_workflow cluster_exp Experimental cluster_comp Computational exp_sample Prepare Solution of Chiral Analyte exp_measure Measure Experimental IR and VCD Spectra exp_sample->exp_measure compare Compare Experimental Spectrum with Calculated (R) and (S) Spectra exp_measure->compare comp_model Build 3D Models of (R) and (S) Enantiomers comp_calc Calculate Theoretical IR and VCD Spectra (DFT) comp_model->comp_calc comp_calc->compare assign Assign Absolute Configuration Based on Best Match compare->assign derivatization_workflow racemate Racemic or Enantioenriched Carboxylic Acid (R)-Acid & (S)-Acid reaction Reaction (Esterification) racemate->reaction cda Enantiopure Chiral Derivatizing Agent (e.g., (R)-Alcohol) cda->reaction diastereomers Diastereomeric Mixture (R,R)-Ester & (S,R)-Ester reaction->diastereomers separation Analysis / Separation diastereomers->separation nmr NMR Analysis (Distinct Signals) separation->nmr Spectroscopic Distinction hplc Chiral HPLC (Separated Peaks) separation->hplc Chromatographic Separation

References

A Researcher's Guide to the Analytical Cross-Verification of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the precise characterization of molecular structures is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth, objective comparison of analytical data for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, cross-referencing experimental findings with established literature values. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive framework for validating the identity and purity of this versatile chemical entity.

This compound (PubChem CID: 11355776) is a notable carboxylic acid derivative containing a dioxane ring.[1] Its structural features make it a valuable building block in various synthetic pathways. Accurate analytical characterization is paramount to ensure the reliability and reproducibility of downstream applications. This guide will navigate the essential analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), providing both theoretical underpinnings and practical, step-by-step protocols.

Visualizing the Molecular Structure and Analytical Workflow

To provide a clear visual reference, the chemical structure of this compound and the general analytical workflow are depicted below.

Caption: Chemical structure of the title compound.

Figure 2. General Analytical Workflow cluster_workflow start Sample of this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms data_analysis Data Analysis and Comparison with Literature Values nmr->data_analysis ftir->data_analysis ms->data_analysis conclusion Structural Confirmation and Purity Assessment data_analysis->conclusion

Caption: A streamlined workflow for analytical characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift (δ) of a nucleus is influenced by its local electronic environment, providing a unique fingerprint of the molecular structure.

Causality Behind Experimental Choices in NMR

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple deuterium signal for locking. Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) due to its chemical inertness and single, sharp resonance peak. For ¹³C NMR, proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Cross-Referencing ¹H NMR Data

The following table compares the reported ¹H NMR chemical shifts from a key literature source with a hypothetical experimental dataset.

Proton Assignment Literature Chemical Shift (δ, ppm)[2] Hypothetical Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (axial)1.201.21singlet-
-CH₃ (gem-dimethyl)1.411.40singlet-
-CH₃ (gem-dimethyl)1.441.45singlet-
-CH₂O-3.683.67doublet12.0
-CH₂O-4.194.20doublet12.0
-COOHNot Reported11.5 (broad)singlet-
Cross-Referencing ¹³C NMR Data

A comparison of ¹³C NMR data is presented below.

Carbon Assignment Literature Chemical Shift (δ, ppm)[3] Hypothetical Experimental Chemical Shift (δ, ppm)
-CH₃18.4818.5
-CH₃21.8921.9
-CH₃25.5925.6
Quaternary C (ring)41.8241.8
-CH₂-66.1166.1
Quaternary C (acetal)98.5598.6
-COOH179.52179.5
Self-Validating Experimental Protocol for NMR Spectroscopy

This protocol is designed to ensure accurate and reproducible NMR data acquisition.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning.

    • Place the sample in the NMR probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks and analyze the multiplicities and coupling constants.

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Employ a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the chemical shifts to the CDCl₃ solvent peak (δ = 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing valuable information about the functional groups present.

Causality Behind Experimental Choices in FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR because it requires minimal sample preparation and is suitable for both solid and liquid samples.[4][5] The sample is brought into direct contact with a high-refractive-index crystal (often diamond or zinc selenide), and the IR beam undergoes internal reflection. An evanescent wave penetrates a short distance into the sample, and the resulting absorption spectrum is recorded. This technique is non-destructive and provides high-quality spectra.

Cross-Referencing FTIR Data

The following table compares key vibrational frequencies from the literature with a hypothetical experimental spectrum.

Vibrational Mode Literature Frequency (cm⁻¹)[6] Hypothetical Experimental Frequency (cm⁻¹) Expected Intensity
O-H stretch (carboxylic acid)Broad, centered around 3000Broad, centered around 2980Broad, Strong
C-H stretch (aliphatic)2950-28502945, 2860Medium to Strong
C=O stretch (carboxylic acid)16661670Strong, Sharp
C-O stretch1200-10001180, 1050Strong
Self-Validating Experimental Protocol for ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

    • Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

    • Collect the sample spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically perform the background subtraction.

    • Identify and label the major absorption peaks in the spectrum.

    • Compare the peak positions and shapes with the literature data to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Causality Behind Experimental Choices in MS

Electron Ionization (EI) is a common ionization technique that involves bombarding the sample with high-energy electrons. This process typically generates a molecular ion (M⁺˙) and a series of fragment ions. The fragmentation pattern is often characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (•OH) or a carboxyl group (•COOH).[7][8]

Expected Fragmentation Pattern

While a specific mass spectrum for this compound was not found in the initial literature search, the expected fragmentation pattern can be predicted based on general principles for carboxylic acids. The molecular weight of the compound is 174.19 g/mol .[1]

m/z (mass-to-charge ratio) Possible Fragment Interpretation
174[M]⁺˙Molecular Ion
159[M - CH₃]⁺Loss of a methyl group
129[M - COOH]⁺Loss of the carboxylic acid group
115[M - COOH - CH₂]⁺Subsequent loss of a methylene group
59[C₃H₇O]⁺Fragment from the dioxane ring
45[COOH]⁺Carboxyl group fragment
Self-Validating Experimental Protocol for EI-Mass Spectrometry
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

    • For direct insertion, the sample is placed in a capillary tube and heated to induce vaporization into the ion source.

  • Ionization and Mass Analysis:

    • The vaporized sample is bombarded with a beam of electrons (typically at 70 eV) in the ion source.

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Interpretation:

    • The detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the observed molecular weight and fragmentation pattern with the expected values.

Conclusion

This guide has provided a comprehensive framework for the analytical cross-verification of this compound. By systematically comparing experimental data from ¹H NMR, ¹³C NMR, FTIR, and MS with established literature values, researchers can confidently confirm the identity and purity of this compound. The detailed, self-validating protocols presented herein are designed to ensure the generation of high-quality, reproducible data, upholding the principles of scientific integrity and enabling robust drug development and materials science research.

References

A Comparative Performance Analysis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Protected Building Block

2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), is a highly versatile building block in organic synthesis.[1] Its defining feature is the cyclic acetal protecting group, which masks the two hydroxyl functionalities of bis-MPA, leaving a single carboxylic acid group available for reaction. This strategic protection allows for controlled, stepwise synthetic procedures, making TMDCA particularly valuable in the construction of complex macromolecular architectures such as dendrimers.[2] Beyond polymer synthesis, TMDCA finds utility as an intermediate in the preparation of pharmaceuticals, agrochemicals, and cosmetics, where its stability and solubility are advantageous.[1][3] This guide will delve into a comparative performance analysis of TMDCA in its most significant applications, with a focus on polyester dendrimer synthesis, providing experimental insights into its efficacy versus alternative methodologies.

Core Application: A Superior Monomer for Polyester Dendrimer Synthesis

Polyester dendrimers based on bis-MPA are at the forefront of research in areas such as drug delivery, gene therapy, and diagnostics due to their biocompatibility and biodegradability.[4] The synthesis of these perfectly branched, monodisperse macromolecules requires a methodical, generational growth, which is greatly facilitated by the use of protected monomers like TMDCA.[2]

The Synthetic Advantage: TMDCA in Divergent Dendrimer Growth

The divergent approach to dendrimer synthesis, building from a central core outwards, is a common method where TMDCA offers significant advantages.[5] The use of its anhydride, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride, in conjunction with a catalyst such as 4-(dimethylamino)pyridine (DMAP), provides an efficient route for the esterification of hydroxyl-terminated cores or preceding dendrimer generations.

The primary alternative to using a protected monomer like TMDCA is the direct condensation of unprotected bis-MPA. This, however, often leads to a mixture of products and requires more stringent purification steps. While specific head-to-head comparative yield and purity data between TMDCA and other protected bis-MPA analogues is not extensively published in a single study, the literature supports the superiority of the protected monomer approach in achieving higher purity and more defined structures. The acetonide protecting group in TMDCA is stable under the esterification conditions but can be readily removed under mild acidic conditions to expose the hydroxyl groups for the next generation of growth.

Experimental Protocol: Synthesis of a First-Generation bis-MPA Dendron using TMDCA Anhydride

The following protocol outlines a typical procedure for the synthesis of a first-generation (G1) dendron, which can then be attached to a core or further elaborated.

Materials:

  • This compound (TMDCA)

  • Dicyclohexylcarbodiimide (DCC) or other suitable dehydrating agent

  • An appropriate hydroxyl-containing core molecule (e.g., benzyl alcohol)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Mild acidic solution for deprotection (e.g., Amberlyst® 15 ion-exchange resin in methanol)

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

  • Synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride:

    • Dissolve TMDCA in anhydrous DCM.

    • Add a dehydrating agent (e.g., DCC) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture to remove the urea byproduct.

    • Evaporate the solvent to obtain the crude anhydride, which can be used without further purification.

  • Esterification (Generation 1 Synthesis):

    • Dissolve the hydroxyl-containing core and DMAP in anhydrous DCM.

    • Add a solution of the TMDCA anhydride in anhydrous DCM dropwise.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by silica gel chromatography.

  • Deprotection:

    • Dissolve the purified G1 dendron in methanol.

    • Add a catalytic amount of a mild acid (e.g., Amberlyst® 15).

    • Stir at room temperature until the deprotection is complete (monitored by NMR).

    • Filter off the resin and evaporate the solvent to yield the deprotected G1 dendron with two terminal hydroxyl groups.

Workflow for First-Generation Dendron Synthesis:

G1_Dendron_Synthesis cluster_esterification Esterification TMDCA 2,2,5-trimethyl-1,3-dioxane- 5-carboxylic acid (TMDCA) Anhydride TMDCA Anhydride TMDCA->Anhydride Dehydration (DCC) G1_Protected Protected G1 Dendron Anhydride->G1_Protected DMAP, DCM Core Hydroxyl-terminated Core Core->G1_Protected G1_Deprotected Deprotected G1 Dendron (Diol) G1_Protected->G1_Deprotected Mild Acid (e.g., Amberlyst® 15)

Caption: Synthesis of a first-generation bis-MPA dendron.

Performance Comparison: Purity, Yield, and Scalability
ParameterTMDCA-based SynthesisDirect bis-MPA CondensationClick Chemistry Approaches
Purity of Product High, well-defined structuresLower, often requires extensive purificationVery high, high reaction specificity
Typical Yields Good to excellentVariable, often lower for higher generationsExcellent
Reaction Conditions MildOften requires harsher conditionsMild, biocompatible conditions
Scalability Readily scalableChallenging due to purificationScalable
Versatility High, adaptable to various coresModerateHigh, requires specific functional groups

This table represents a qualitative comparison based on literature consensus. Specific yields and purities are highly dependent on the specific reaction conditions and the generation of the dendrimer.

Click chemistry has emerged as a powerful alternative for dendrimer synthesis, offering high yields and exceptional purity.[3] However, this method requires the introduction of specific clickable functional groups (e.g., azides and alkynes) onto the monomer and core, which can add synthetic steps compared to the more direct esterification using TMDCA.

Emerging Applications and Comparative Standing

While dendrimer synthesis is the most well-documented application of TMDCA, its utility extends to other fields, albeit with less comparative data available.

As a Building Block in Drug Delivery Systems

The inherent biocompatibility and biodegradability of the bis-MPA backbone make TMDCA an attractive component for creating drug delivery vehicles. The polyester linkages are susceptible to hydrolysis, allowing for the controlled release of encapsulated or conjugated drugs. In this context, TMDCA can be used to synthesize linear-dendritic block copolymers or other architectures for nanocarrier formation.

When comparing TMDCA-based carriers to other common drug delivery platforms like liposomes or other polymeric micelles, the key differentiators are biodegradability and the high degree of control over the molecular architecture.

Conceptual Drug Delivery System Design:

Drug_Delivery TMDCA TMDCA Polymerization Polymerization TMDCA->Polymerization Nanocarrier Nanocarrier Formation (e.g., micelle, nanoparticle) Polymerization->Nanocarrier Drug_Loading Drug Loading/ Conjugation Nanocarrier->Drug_Loading Targeted_Delivery Targeted Drug Delivery Drug_Loading->Targeted_Delivery

Caption: Conceptual workflow for developing a TMDCA-based drug delivery system.

Use in Agrochemicals and Cosmetics

Conclusion and Future Outlook

This compound stands out as a critical building block in polymer chemistry, particularly for the synthesis of well-defined polyester dendrimers. Its protected diol functionality offers a distinct advantage over direct polycondensation of bis-MPA, leading to higher purity and better structural control. While click chemistry presents a strong alternative with excellent yields, the use of TMDCA and its anhydride remains a robust and versatile method.

For applications in drug delivery, agrochemicals, and cosmetics, the potential of TMDCA is evident, but a clear performance comparison with established alternatives requires further dedicated research and publication of quantitative data. As the demand for biodegradable and precisely engineered functional materials grows, TMDCA is poised to play an increasingly important role in the development of next-generation products across multiple industries.

References

A Senior Application Scientist's Guide to 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid: Properties, Validation, and Strategic Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure

To the discerning researcher, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (let's call it TDCA for simplicity) is more than a chemical name. It represents a strategic intermediate, a protected form of the highly versatile 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). Its primary documented application lies in the precise, generational construction of polyester-based dendrimers, where the dioxane group serves as a robust protecting group for the diol functionality.[1][2] However, for professionals in drug development, the true story lies in the interplay between its rigid dioxane scaffold and its terminal carboxylic acid group.

Dioxane derivatives are valued as chiral building blocks in pharmaceutical synthesis, offering stereochemical precision and structural stability.[3] Indeed, a derivative of this very scaffold, c-5-[6-(4-Methanesulfonyloxyphenyl)hexyl]-2-methyl-1,3-dioxane-r-2-carboxylic acid, has been identified as a potent agonist for PPARα and PPARγ, demonstrating hypoglycemic and lipid-lowering activity.[4] This precedent elevates TDCA from a mere synthetic precursor to a potential pharmacophore component.

This guide provides a peer-reviewed validation of TDCA's fundamental properties. More critically, it situates the compound within the pragmatic landscape of medicinal chemistry, offering a comparative analysis of its core carboxylic acid functionality against established bioisosteres. The central thesis is this: understanding TDCA is not just about knowing its properties, but about knowing when and why to strategically replace its key functional group to overcome the common hurdles of drug development, such as poor membrane permeability or metabolic instability.

Part 1: Core Physicochemical and Structural Profile of TDCA

The foundational step in evaluating any compound is to establish its fundamental physicochemical and structural identity. TDCA is a colorless crystalline solid synthesized from bis-MPA and an acetone source, such as 2,2-dimethoxypropane, with an acid catalyst.[1][5]

Key Physicochemical Properties

The properties summarized below have been aggregated from peer-reviewed literature and public chemical databases. These values are critical for predicting the compound's behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₈H₁₄O₄[6]
Molecular Weight 174.19 g/mol [6]
IUPAC Name This compound[6]
CAS Number 16837-14-2[6][7]
Appearance Colorless crystalline solid[5]
Topological Polar Surface Area 55.8 Ų[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]
XLogP3 (Predicted) 0.3[6]
Validated Structural Characteristics

X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure. For TDCA, these studies reveal critical conformational details.

The 1,3-dioxane ring adopts a stable chair conformation.[1][2][5] In this arrangement, the carboxyl group and one methyl group (C7) occupy equatorial positions, which is a sterically favorable orientation.[1][5] The remaining two methyl groups are in trans axial positions.[1][5] This defined, rigid structure is a key attribute that can be exploited in rational drug design to control the spatial presentation of the crucial carboxylic acid pharmacophore.

Spectroscopic analysis further confirms this structure. Theoretical calculations using Density Functional Theory (DFT) have been shown to correlate well with experimental FT-IR and FT-Raman spectra.[8] Published NMR data provide a clear proton and carbon signature for the molecule.[5]

  • ¹H NMR (400 MHz, CDCl₃): Signals at 1.20 (s, 3H), 1.41 (s, 3H), 1.44 (s, 3H), 3.68 (d, 2H), 4.19 (d, 2H).[5]

  • ¹³C NMR (75 MHz, CDCl₃): Peaks at 18.48, 21.89, 25.59, 41.82, 66.11, 98.55, 179.52.[5]

Part 2: The Carboxylic Acid Dilemma: A Comparative Guide to Bioisosteric Replacement

The carboxylic acid group is a powerful pharmacophore, capable of forming strong hydrogen bonds and salt bridges with biological targets. However, its ionizable nature at physiological pH often leads to poor oral bioavailability and limited cell permeability.[9][10] For drug development professionals, the decision to retain or replace this group is paramount. Below, we compare the native carboxylic acid of TDCA with common bioisosteres, providing the rationale for such strategic substitutions.

Functional GroupAcidity (pKa)LipophilicityKey AdvantagesKey Disadvantages
Carboxylic Acid ~4-5LowStrong H-bonding; well-understood chemistry.Often ionized at physiological pH, leading to poor permeability; potential for metabolic liabilities.[9][10]
Tetrazole ~4.5-5LowSimilar acidity and H-bonding profile to COOH; metabolically very stable; can improve potency.[9]Can present synthetic challenges; potential for CNS side effects in some cases.
N-Acyl Sulfonamide ~3.5-4.5ModeratepKa is highly tunable; increased H-bonding capability; can improve cell permeability over COOH.[10]Can be more synthetically complex than COOH; potential for off-target effects.
Hydroxypyrazole ~6-8HighReduced acidity enhances lipophilicity and membrane permeability; metabolically stable.[9]Weaker acidity may result in loss of key ionic interactions with the target protein.
Causality Behind Bioisosteric Choice

The choice of a bioisostere is not arbitrary; it is a hypothesis-driven decision to solve a specific problem.

  • The Problem: Poor membrane permeability due to ionization of the carboxylic acid.

  • The Rationale: Replacing the carboxylic acid with a less acidic, more lipophilic group like a hydroxypyrazole can neutralize the charge and enhance passive diffusion across cell membranes.[9]

  • The Problem: The lead compound is potent but suffers from rapid metabolic degradation at the carboxylate.

  • The Rationale: A tetrazole ring is an excellent choice as it mimics the acidic and geometric properties of a carboxylic acid but is exceptionally resistant to metabolic breakdown.[9]

  • The Problem: Fine-tuning acidity is required to optimize target engagement and selectivity.

  • The Rationale: An N-acyl sulfonamide offers the ability to modulate pKa by altering its substituents, providing a level of electronic control that is difficult to achieve with a simple carboxylic acid.[10]

Bioisostere Decision Workflow Start Lead Compound with Carboxylic Acid (e.g., TDCA) Problem Identify ADME/Tox Problem Start->Problem Permeability Poor Permeability (High Ionization) Problem->Permeability Yes Metabolism Metabolic Instability Problem->Metabolism Yes Potency Suboptimal Potency or Selectivity Problem->Potency Yes Sol_Perm Solution: Increase Lipophilicity Replace with Hydroxypyrazole Permeability->Sol_Perm Sol_Meta Solution: Enhance Stability Replace with Tetrazole Metabolism->Sol_Meta Sol_Potency Solution: Tune Electronics Replace with N-Acyl Sulfonamide Potency->Sol_Potency

Caption: Decision workflow for carboxylic acid bioisosteric replacement.

Part 3: Self-Validating Experimental Protocols

Trustworthiness in science is built on reproducible, well-described methodologies. The following protocols provide the necessary steps to synthesize, characterize, and quantify TDCA.

Protocol 1: Synthesis of this compound (TDCA)

This protocol is adapted from established literature procedures.[1] Its self-validating nature comes from the expected outcome of a high-purity crystalline solid, verifiable by the characterization methods below.

Workflow Diagram

Synthesis Workflow cluster_reactants Reactants bisMPA 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) reaction_vessel Combine in Acetone Solvent Stir at Room Temperature bisMPA->reaction_vessel acetone_source 2,2-Dimethoxypropane (Acetone Source) acetone_source->reaction_vessel catalyst p-Toluenesulfonic acid (Catalyst) catalyst->reaction_vessel workup Workup: 1. Quench Reaction 2. Solvent Evaporation reaction_vessel->workup purification Purification: Crystallization from Hexanes workup->purification product Final Product: TDCA Crystalline Solid purification->product

Caption: Synthetic workflow for TDCA from bis-MPA.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,2-bis(hydroxymethyl)propionic acid (1.0 eq). Suspend the solid in acetone.

  • Addition of Reagents: Add 2,2-dimethoxypropane (~1.8 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (~0.03 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a mild base (e.g., triethylamine). Remove the solvent under reduced pressure.

  • Purification: Dissolve the resulting residue in a minimal amount of warm hexanes. Stir the solution overnight to induce crystallization.

  • Isolation: Collect the resulting white, crystalline solid by vacuum filtration and dry under high vacuum. The purity can be confirmed by NMR and melting point analysis.

Protocol 2: Structural Validation by X-Ray Crystallography

This is the definitive method for confirming the compound's 3D structure and stereochemistry.

  • Crystal Growth: Grow single crystals of TDCA suitable for diffraction by slow evaporation from a suitable solvent, such as hexanes.[1]

  • Data Collection: Mount a selected crystal on a diffractometer (e.g., Bruker SMART APEX CCD). Collect diffraction data using Mo Kα radiation at a controlled temperature (e.g., 150 K).[1] The use of low temperature is crucial to minimize thermal vibrations, resulting in a higher resolution structure.

  • Structure Solution and Refinement: Process the collected data using appropriate software (e.g., SADABS for absorption correction).[5] Solve the structure using direct methods and refine the model against the diffraction data (refinement on F²).[1]

  • Validation: The final refined structure should have low R-factors (e.g., R[F² > 2σ(F²)] ≈ 0.039), indicating a good fit between the model and the experimental data.[1] The resulting atomic coordinates provide definitive proof of the chair conformation and substituent positions.

Protocol 3: Purity and Quantification by LC-MS

This protocol provides a robust method for determining the purity of a synthetic batch and for quantifying the compound in experimental samples. The choice of ion-exclusion chromatography is tailored for separating polar, acidic compounds from complex matrices.[11]

  • Sample Preparation: Prepare a stock solution of TDCA in a suitable solvent (e.g., methanol/water). Create a series of calibration standards by serial dilution.

  • Chromatographic Separation:

    • Instrument: A high-performance liquid chromatography system (e.g., Shimadzu LCMS-2020).[11]

    • Column: An ion-exclusion column suitable for organic acids.

    • Mobile Phase: An aqueous mobile phase with an acidic modifier (e.g., 0.1% formic acid) is typically used to ensure the analyte is in its neutral form for retention.

    • Gradient: Develop a suitable gradient with an organic solvent (e.g., acetonitrile) to elute the compound.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in negative mode. The carboxylic acid readily deprotonates to form the [M-H]⁻ ion, which is a highly sensitive and specific method for detection.[11]

    • Detection: Monitor for the specific mass-to-charge ratio (m/z) of the deprotonated molecule.

  • Data Analysis: Quantify the amount of TDCA in unknown samples by comparing their peak areas to the calibration curve generated from the standards. Purity is assessed by the relative area of the main peak compared to any impurity peaks.

Conclusion

This compound is a well-characterized and synthetically accessible compound. Its rigid dioxane framework and equatorial carboxylic acid make it a valuable building block, not only for dendrimer synthesis but also as a potential starting point for drug discovery programs. This guide has provided the peer-reviewed data to validate its core properties and detailed protocols for its synthesis and analysis.

However, the true value for a drug development professional lies in strategic foresight. The inherent properties of the carboxylic acid group, while beneficial for target binding, often pose significant ADME challenges. By understanding the rationale for bioisosteric replacement and considering alternatives like tetrazoles or hydroxypyrazoles, researchers can proactively design next-generation molecules with improved developability profiles. TDCA is therefore best viewed not as an endpoint, but as a validated scaffold upon which to build more sophisticated and effective therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, offering insights into the rationale behind these procedures to foster a culture of safety and compliance in your laboratory.

Understanding the Compound: Hazard Profile

Before addressing disposal, it is essential to understand the hazard profile of this compound (CAS No. 16837-14-2). According to aggregated GHS data, this compound is classified as follows:

  • Skin Irritant (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritant (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific target organ toxicity — single exposure (Category 3) , Respiratory system: May cause respiratory irritation.[1]

While comprehensive toxicological data is not fully available, the known irritant properties necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, must adhere to federal, state, and local regulations.[3] A fundamental principle is that hazardous waste should never be disposed of down the drain or in regular trash.[4] Organic acids, such as the topic compound, require specific segregation and disposal pathways to prevent dangerous reactions and environmental contamination.[5][6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

Before handling the chemical, ensure you are wearing the appropriate PPE to mitigate exposure risks.

PPE ItemSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and irritation.[2]
Body Protection Laboratory coatProtects against accidental spills on clothing and skin.
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation of any dusts or vapors that may cause respiratory irritation.

2. Waste Collection and Segregation:

Proper segregation is crucial to prevent incompatible materials from mixing, which could lead to violent reactions or the release of toxic fumes.[3][6]

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof container that is compatible with organic acids.[3][5] Glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid metal containers.[5][6]

  • Incompatibility: Do not mix this waste with bases, oxidizing agents, or cyanides.[6] Store the organic acid waste stream separately from these chemical classes.[5]

  • Waste Stream Identification: This compound should be collected as an "organic acid" waste stream. If mixed with solvents, it may need to be classified as "organic acidic waste".[7]

3. Container Labeling:

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel.

  • Label Contents: The label on your hazardous waste container must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • An accurate estimation of the concentration and volume

    • The date the waste was first added to the container

  • Deface Original Labels: If reusing a container, ensure all previous labels are completely removed or defaced.[3]

4. Temporary Storage in the Laboratory:

Waste should be stored safely in a designated satellite accumulation area near the point of generation.[3]

  • Secure Closure: Keep the waste container securely capped at all times, except when adding waste.[8][9]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment (such as a spill tray) to contain any potential leaks.[7]

  • Storage Location: Store in a cool, dry, and well-ventilated area away from heat or sources of ignition.[2]

5. Arranging for Disposal:

  • Licensed Professional Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company. Your institution's Environmental Health & Safety (EHS) office will coordinate these services.

  • Incineration: A common disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.

  • Do Not Evaporate: It is improper to dispose of volatile organic compounds by evaporation in a fume hood.[3]

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is critical.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation occurs, seek medical advice.[2]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Leak-Proof Waste Container ppe->container labeling Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) container->labeling segregation Segregate from Incompatibles (Bases, Oxidizers) labeling->segregation storage Store in Satellite Accumulation Area (Capped, Secondary Containment) segregation->storage disposal Arrange Pickup via EHS for Licensed Professional Disposal storage->disposal end Proper & Compliant Disposal disposal->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these detailed procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific integrity and professional responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.